6-amino-1H-pyrimidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Record name | cytosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cytosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52685-04-8, 26297-64-3 | |
| Record name | Polycytosine | |
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| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |
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DSSTOX Substance ID |
DTXSID4044456 | |
| Record name | Cytosine | |
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Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Cytosine | |
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| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |
| Record name | SID56322619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00109 [mmHg] | |
| Record name | Cytosine | |
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CAS No. |
71-30-7 | |
| Record name | Cytosine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cytosine | |
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| Record name | cytosine | |
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| Record name | 2(1H)-Pyrimidinone, 6-amino- | |
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| Record name | Cytosine | |
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| Record name | Cytosine | |
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| Record name | CYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
tautomeric forms of 6-amino-1H-pyrimidin-2-one
An In-depth Technical Guide to the Tautomeric Forms of 6-amino-1H-pyrimidin-2-one
Abstract
This compound, a crucial pyrimidine derivative also known as isocytosine, exhibits complex tautomeric behavior that dictates its chemical reactivity, physical properties, and biological function. Understanding the delicate equilibrium between its various tautomeric forms is paramount for researchers in medicinal chemistry, chemical biology, and drug development. This guide provides a comprehensive exploration of the structural landscape of this compound tautomers, grounded in both experimental evidence and computational analysis. We delve into the causality behind tautomeric preference, detail validated protocols for characterization, and discuss the profound implications of this phenomenon on molecular recognition and design.
Introduction: The Principle of Tautomerism in a Biological Context
Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton, a process known as prototropy.[1][2] This dynamic equilibrium is fundamental to the chemistry of heterocyclic compounds, including the nucleobases that form the building blocks of DNA and RNA. For pyrimidine derivatives like this compound (a structural isomer of cytosine), two primary types of tautomerism are at play: keto-enol and amino-imino.[2]
The predominant tautomeric form of a molecule dictates its hydrogen bonding pattern—the specific array of hydrogen bond donors and acceptors it presents for molecular recognition. Consequently, a shift in tautomeric equilibrium can alter binding affinities to protein targets or, in the case of nucleic acids, lead to mismatched base pairing and potential mutagenesis.[3] This guide dissects the tautomeric landscape of this compound, providing the foundational knowledge required for its precise application in scientific research.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms. The principal equilibrium involves the canonical amino-oxo form and its corresponding amino-hydroxy (enol) and imino-oxo (imino) isomers. While numerous tautomers are possible, three key forms represent the most significant contributors to the overall equilibrium in most conditions.
-
Tautomer A: this compound (Amino-Oxo) : This is the canonical and generally most stable form, featuring an exocyclic amino group and a ring carbonyl (keto) group.
-
Tautomer B: 6-Amino-2-hydroxypyrimidine (Amino-Hydroxy) : An enol tautomer where the C2-carbonyl has been converted to a hydroxyl group.
-
Tautomer C: 6-imino-1,6-dihydropyrimidin-2(1H)-one (Imino-Oxo) : An imino tautomer resulting from a proton shift from the exocyclic amino group to a ring nitrogen.
Caption: Primary tautomeric equilibria for this compound.
Energetics and Equilibrium: A Computationally-Informed Perspective
The relative stability of tautomers dictates their population at equilibrium. This stability is governed by a combination of factors including aromaticity, intramolecular interactions, and the influence of the surrounding environment (i.e., solvent effects).[3][4]
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic stability of these forms in the gas phase and in solution. Theoretical calculations consistently show that the amino-oxo form (Tautomer A) is the most stable isomer, with the enol and imino forms being significantly higher in energy.[3][5] This preference is largely attributed to the greater stability of the amide functionality within the pyrimidine ring compared to the enol or imino groups.
The polarity of the solvent can influence the tautomeric equilibrium.[3] Polar protic solvents may stabilize certain tautomers through hydrogen bonding, potentially increasing the population of minor forms. For instance, while the amino-oxo form remains dominant, the relative energy of the amino-hydroxy form can be lowered in aqueous environments.
Table 1: Calculated Relative Stabilities of this compound Tautomers
| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Notes |
|---|---|---|---|
| A | Amino-Oxo | 0.00 (Reference) | The most stable tautomer under most conditions.[3][5] |
| B | Amino-Hydroxy | +5 to +10 | Significantly less stable than the amino-oxo form.[3] |
| C | Imino-Oxo | +12 to +18 | Generally the least stable of the three primary forms.[6] |
Note: Values are representative and can vary based on the level of theory and computational model used.
Experimental Validation and Characterization Protocols
Theoretical predictions must be validated by empirical data. Several spectroscopic techniques are instrumental in identifying and quantifying tautomeric forms in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of labile protons (N-H, O-H) and the signals from ring carbons are highly sensitive to the tautomeric state.
-
Expertise & Experience: In a solvent like DMSO-d6, proton exchange is slowed, allowing for the direct observation of distinct signals for N-H protons. The amino-oxo form will typically show signals for the ring N-H protons and the exocyclic -NH₂ group.[7][8] The appearance of a distinct O-H signal would be strong evidence for the presence of the amino-hydroxy (enol) tautomer. The observation of two distinct species in a specific ratio in the ¹H NMR spectrum, as has been seen in derivatives of 6-aminouracil, provides clear evidence of a tautomeric equilibrium in solution.[9]
UV-Visible Spectroscopy
Each tautomer possesses a unique conjugated system (chromophore) and therefore exhibits a distinct UV-Vis absorption spectrum. The amino-oxo form has a different absorption maximum (λ_max) compared to the more extended conjugated system of the amino-hydroxy form.
-
Trustworthiness: By monitoring the UV-Vis spectrum as a function of solvent polarity or pH, one can observe shifts in the λ_max or changes in molar absorptivity.[9] These changes are indicative of a shift in the tautomeric equilibrium, providing a self-validating system to probe the molecule's response to its environment.
X-ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state. It can definitively determine bond lengths (e.g., C=O vs. C-O) and the positions of hydrogen atoms, thereby identifying the specific tautomer present in the crystal lattice.[9] In rare but informative cases, co-crystallization of multiple tautomers has been observed, offering a direct visualization of the tautomeric possibilities.[9]
Standardized Methodologies for Tautomer Analysis
To ensure reproducibility and accuracy, standardized protocols are essential. Below are representative workflows for the computational and experimental analysis of this compound tautomers.
Experimental Protocol: ¹H NMR for Tautomer Identification
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity and low water content.
-
Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at 298 K. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate all signals to determine the relative proton counts.
-
Identify the characteristic broad signals of the exocyclic amino group (-NH₂) and the sharper signals of the ring N-H protons.
-
Carefully examine the spectrum for minor peaks that could correspond to less populated tautomers. The presence of multiple species in a fixed ratio is a strong indicator of a tautomeric equilibrium.[9]
-
Computational Protocol: DFT Workflow for Relative Energy Calculation
This workflow outlines the steps to determine the relative stability of tautomers using computational methods.
Caption: A standard DFT workflow for analyzing tautomer stability.
Implications for Drug Discovery and Molecular Biology
The tautomeric state of this compound and its derivatives is not merely an academic curiosity; it has profound real-world consequences:
-
Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is tautomer-dependent. The amino-oxo form presents a different binding face than the amino-hydroxy form, which can drastically alter its affinity for a target enzyme or receptor.
-
Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, solubility, and lipophilicity. The enol form, for example, is typically more acidic than the corresponding keto form.
-
Chemical Reactivity: The nucleophilicity and electrophilicity of the molecule change with the tautomeric form, influencing its metabolic stability and potential for covalent modification.[10]
Conclusion
The tautomerism of this compound is a multifaceted phenomenon where the canonical amino-oxo form is demonstrably the most stable species. This stability is supported by a robust consensus between theoretical calculations and a suite of experimental techniques, including NMR, UV-Vis, and X-ray crystallography. For researchers and drug developers, a rigorous understanding and characterization of this tautomeric equilibrium are indispensable. It provides the causal link between molecular structure and function, enabling the rational design of novel therapeutics and chemical probes with precisely engineered properties.
References
- Betz, K., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC, NIH. [Link]
- ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in the 5-position. [Link]
- Gevorgyan, A. A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]
- Moussa, Z., et al. (2022). 5- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
- Elbert, T., et al. (2016). Synthesis of the Derivatives of 6-amino-uracil Labelled With 14 C. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Broo, A., & Holmen, A. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC, NIH. [Link]
- Chandra, A. K., et al. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. The Journal of Physical Chemistry A. [Link]
- ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
- ResearchGate.
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
- ResearchGate.
- Alcolea Palafox, M., et al. (2014). FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil. PubMed. [Link]
- MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]
- NIH.
- OpenStax adaptation. (2023). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. [Link]
- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. PMC, NIH. [Link]
Sources
- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
The Pyrimidinone Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidinone ring system, an unassuming six-membered heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has established it as a "privileged scaffold"—a molecular framework capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[1][2][3][4] This guide, intended for professionals in the pharmaceutical sciences, delves into the core biological significance of the pyrimidinone ring. We will explore its molecular properties, examine its role in targeting diverse protein classes through illustrative case studies, provide detailed synthetic and analytical protocols, and offer insights into the structure-activity relationships that drive lead optimization. By synthesizing fundamental principles with practical applications, this document aims to serve as a comprehensive resource for harnessing the full potential of the pyrimidinone core in the design of next-generation therapeutics.
Chapter 1: The Pyrimidinone Core: A Privileged Scaffold in Bioactive Molecules
Introduction to the Pyrimidinone Heterocycle: Structure and Isomers
The term "pyrimidinone" refers to a diazine ring—a six-membered aromatic ring containing two nitrogen atoms—which also features a ketone group. The positions of the nitrogen atoms and the carbonyl group give rise to several isomers, with 4(3H)-pyrimidinone and 2(1H)-pyrimidinone being the most significant in medicinal chemistry. This structural nuance is critical, as the spatial arrangement of hydrogen bond donors and acceptors dictates the molecule's interaction with biological macromolecules.
The pyrimidine scaffold is a fundamental component of life itself, forming the basis for nucleobases such as uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[4][5][6] This inherent biological relevance is a key reason why pyrimidine-based structures are readily recognized and processed by cellular machinery, a feature that medicinal chemists have exploited for decades.[6][7]
Physicochemical Properties and Influence on Drug-Likeness
The pyrimidinone ring possesses a unique constellation of properties that make it an attractive scaffold for drug design:
-
Hydrogen Bonding Capability: The ring system features both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens). This duality allows for specific and strong interactions with amino acid residues in protein active sites, contributing to high binding affinity and selectivity.[8]
-
Aromaticity and π-π Stacking: The aromatic nature of the ring enables favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a target protein.
-
Metabolic Stability: The pyrimidine core is generally robust and resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles, such as a longer half-life in vivo.[9]
-
Synthetic Tractability: The synthesis of pyrimidinone derivatives is often straightforward, allowing for the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.[10]
The "Privileged Scaffold" Concept
The pyrimidinone ring is frequently described as a "privileged scaffold." This term is reserved for molecular frameworks that can serve as ligands for multiple, distinct biological targets.[1][2][3][4] The pyrimidine core's ability to present a variety of substituents in a defined three-dimensional space, combined with its intrinsic physicochemical properties, allows it to be tailored for high-affinity binding to diverse protein families, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.[11][12][13] This versatility makes it an exceptionally valuable starting point in drug discovery campaigns.[2][3]
Chapter 2: Mechanism of Action & Target Diversity
The true significance of the pyrimidinone ring is demonstrated by the breadth of its biological targets. Its derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and CNS-acting agents, among others.[6][10][14][15]
Case Study 1: Pyrimidinones in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[16] The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[9][17] The ring system often acts as a bioisostere for the adenine core of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.
One prominent example is found in the development of pyrazolopyrimidinone-based WEE1 inhibitors.[12] WEE1 is a kinase that regulates the G2/M cell-cycle checkpoint, and its inhibition can sensitize cancer cells to DNA-damaging agents.[12] Similarly, pyrimidine-based inhibitors of Aurora kinases have been designed to reduce levels of oncogenic proteins like MYC, leading to tumor regression in preclinical models.[9]
Caption: Pyrimidinone inhibitors compete with ATP, forming key H-bonds in the kinase hinge region.
Case Study 2: Antiviral Agents
The pyrimidine core is central to numerous antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy.[5][15][18] Drugs like Zidovudine (AZT) and Lamivudine contain a modified pyrimidine (or pyrimidinone-related) base.[18] These molecules act as prodrugs, becoming phosphorylated intracellularly to their triphosphate form.[19] This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, thus halting viral replication.[20]
Case Study 3: GPCR Antagonists
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[21] Pyrimidinone derivatives have been successfully developed as GPCR antagonists.[13] For instance, antagonists of the melanin-concentrating hormone receptor 1 (MCH R1), which are involved in the regulation of energy balance, have been developed from a pyrimidinone scaffold for potential use in treating obesity.[13] In this context, the pyrimidinone core serves as a rigid scaffold to correctly orient substituents that occupy the ligand-binding pocket, preventing the receptor's activation by its endogenous agonist.[21][22] More recently, aryl hydroxy pyrimidinones have been identified as potent agonists for the APJ receptor, a GPCR target for heart failure.[23]
Chapter 3: Synthetic Strategies & Lead Optimization
Foundational Synthetic Routes
A variety of robust synthetic methods exist for the construction of the pyrimidinone ring, making it highly accessible for medicinal chemistry programs. One of the most classic and efficient methods is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. This reaction directly yields a dihydropyrimidinone (DHPM), which can be subsequently oxidized or further modified. The simplicity and high functional group tolerance of the Biginelli reaction make it ideal for generating compound libraries.
Other common strategies involve the cyclization of chalcones with guanidine hydrochloride or the reaction of 1,3-dicarbonyl compounds with amidines.[24] These versatile synthetic routes allow chemists to systematically vary the substituents at multiple positions on the pyrimidinone ring to probe the structure-activity relationship.
Workflow for Lead Discovery and Optimization
The development of a pyrimidinone-based drug candidate follows a logical, iterative process. The goal is to optimize the molecule's properties to achieve high potency and selectivity for the target, while also ensuring it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Caption: Iterative workflow for pyrimidinone-based drug discovery and optimization.
Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via a One-Pot Biginelli Reaction
This protocol describes a representative synthesis of a dihydropyrimidinone, a common precursor in many pyrimidinone-based drug discovery projects.
Objective: To synthesize Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., hot ethanol)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and the catalytic amount of p-TSA (0.1 eq).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Self-Validation Check: The disappearance of the starting aldehyde spot on TLC is a key indicator of reaction progression.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chapter 4: Bioanalytical & In Vitro Evaluation
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to evaluate the potency of a newly synthesized pyrimidinone derivative against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP (at Km concentration)
-
Test compound (pyrimidinone derivative) dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white microplates
-
Multichannel pipette and plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Pipette a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a "full inhibition" control (100% inhibition).
-
Enzyme Addition: Add the kinase and peptide substrate mixture in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Causality Check: This incubation time must be within the linear range of the kinase reaction, which should be determined in a separate enzyme titration experiment.
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation and SAR Analysis
The data from bioassays are used to build a Structure-Activity Relationship (SAR). SAR analysis seeks to understand how specific changes in a molecule's structure affect its biological activity.
Example SAR Data Table for Pyrimidinone-based Kinase Inhibitors:
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) vs. Target Kinase |
| PYR-001 | Phenyl | Methyl | 1500 |
| PYR-002 | 4-Fluoro-phenyl | Methyl | 750 |
| PYR-003 | 4-Chloro-phenyl | Methyl | 420 |
| PYR-004 | 4-Chloro-phenyl | Cyclopropyl | 85 |
| PYR-005 | 3-Pyridyl | Cyclopropyl | 92 |
-
Expertise-Driven Insight: Introducing an electron-withdrawing halogen at the R1-phenyl group (PYR-002, PYR-003) improves potency compared to the unsubstituted phenyl (PYR-001). This suggests a specific electronic or steric interaction in that sub-pocket of the active site.
-
Actionable Step: Replacing the small methyl group at R2 with a more rigid cyclopropyl group (PYR-004) results in a significant potency boost. This indicates the R2 position may tolerate or prefer larger, conformationally constrained groups. The similar potency of the pyridyl analog (PYR-005) suggests that a nitrogen atom in the R1 ring is well-tolerated and could be used to modulate properties like solubility.
Conclusion: Future Directions and Untapped Potential
The pyrimidinone ring has cemented its status as a truly privileged scaffold in drug discovery. Its presence in a multitude of FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[15][25][26][27] The ongoing exploration of pyrimidine and pyrimidinone derivatives continues to yield novel inhibitors for a growing list of biological targets, from well-established enzyme families like kinases to emerging targets in epigenetic and immune modulation.[9][28][29]
Future research will likely focus on leveraging computational chemistry and structure-based drug design to create pyrimidinone derivatives with even greater selectivity and novel mechanisms of action. The synthetic tractability of the core will continue to enable the exploration of new chemical space, ensuring that the pyrimidinone ring remains a vital tool in the development of innovative medicines for the foreseeable future.
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Unlocking the Therapeutic Potential of Pyrimidinone Derivatives: A Technical Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of essential biological molecules and a multitude of approved therapeutic agents.[1][2][3] Among its varied forms, pyrimidinone derivatives have emerged as a particularly versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, delves into the core mechanisms of action through which these compounds exert their therapeutic effects. Synthesizing technical accuracy with field-proven insights, this guide will explore the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these complex mechanisms.
The Diverse Landscape of Pyrimidinone Bioactivity: A Mechanistic Overview
Pyrimidinone derivatives owe their therapeutic versatility to their ability to interact with a wide array of biological targets. Their mechanism of action is primarily centered around the modulation of key enzymes and receptors involved in critical cellular processes. This guide will focus on three principal and well-documented mechanisms:
-
Kinase Inhibition: A cornerstone of modern targeted therapy, many pyrimidinone derivatives function as potent inhibitors of various protein kinases, interfering with aberrant signaling pathways that drive diseases like cancer.[1][5]
-
Modulation of Inflammatory Pathways: A significant number of pyrimidinone compounds exhibit anti-inflammatory effects by targeting key enzymes in the inflammatory cascade, most notably cyclooxygenases (COX).
-
Antiviral Activity: Pyrimidinone-based structures have been successfully developed as antiviral agents, with a prominent mechanism being the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[6][7][8]
-
G-Protein Coupled Receptor (GPCR) Modulation: Emerging evidence suggests that pyrimidinone derivatives can also act as modulators of GPCRs, opening new avenues for therapeutic intervention.[9]
This guide will now dissect each of these mechanisms in detail, providing the scientific rationale behind their action and the experimental workflows required for their investigation.
Pyrimidinone Derivatives as Kinase Inhibitors: Precision Targeting of Cellular Signaling
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[1] Pyrimidinone derivatives have been extensively explored as kinase inhibitors, with several compounds demonstrating high potency and selectivity against key oncogenic kinases.[1][5]
The Kinase Inhibition Paradigm
The primary mechanism by which pyrimidinone derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. By occupying this site, they prevent the binding of ATP, the phosphate donor for the phosphorylation of substrate proteins, thereby blocking downstream signaling.
Diagram 1: General Mechanism of Kinase Inhibition by Pyrimidinone Derivatives
A schematic illustrating the competitive inhibition of a kinase by a pyrimidinone derivative.
Key Kinase Targets of Pyrimidinone Derivatives
The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its overactivation is implicated in various cancers.[10] Pyrimidine-based inhibitors are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[10]
-
Mechanism: These derivatives typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11]
-
Quantitative Data: The potency of these inhibitors is determined by their half-maximal inhibitory concentration (IC50) values. For example, certain pyridopyrimidine derivatives have shown potent inhibitory activity against EGFR.[10]
| Compound Type | Target | IC50 (nM) | Reference |
| Pyridopyrimidine derivative 5 | EGFR (in HepG-2 cells) | 3114 ng/mL | [10] |
| Pyridopyrimidine derivative 10 | EGFR (in HepG-2 cells) | 4479 ng/mL | [10] |
CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[1][12] Several pyrimidine derivatives have been developed as potent CDK inhibitors.[1][13]
-
Mechanism: By inhibiting CDKs, these compounds induce cell cycle arrest, typically at the G1/S or G2/M phase, and can trigger apoptosis.[12]
-
Quantitative Data: Pyrido[2,3-d]pyrimidin-7-one derivatives have demonstrated potent inhibition of Cdk4.[13] More recent studies on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with significant CDK9 inhibitory activity. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity with Ki values in the low nanomolar range.[14]
| Compound Type | Target | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidin-7-one derivative | Cdk4 | 0.004 | [13] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK1 | 0.051 | |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK2 | 0.015 | |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK4 | 0.021 | |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK9 | 0.003 | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 (Ki value) | CDK2 | 0.005 | [14] |
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[15][16][17] Pyrazolopyrimidine derivatives have been successfully developed as irreversible BTK inhibitors.[15][16]
-
Mechanism: These inhibitors typically form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[16]
-
Quantitative Data: A series of N,9-diphenyl-9H-purin-2-amine derivatives, based on a pyrimidine skeleton, were identified as highly effective BTK inhibitors with IC50 values in the sub-nanomolar range.[17]
| Compound Type | Target | IC50 (nM) | Reference |
| N,9-diphenyl-9H-purin-2-amine 10j | BTK | 0.4 | [17] |
| 3-substituted pyrazolopyrimidine 8a | BTK | 7.95 | [15] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
A fundamental step in characterizing a potential kinase inhibitor is to determine its in vitro inhibitory activity against the target kinase. A common method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[7]
Diagram 2: Workflow for a Luminescence-Based In Vitro Kinase Assay
A stepwise workflow for determining the in vitro inhibitory activity of a pyrimidinone derivative against a target kinase.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
Objective: To determine the IC50 value of a pyrimidinone derivative against a specific kinase.
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate peptide
-
ATP
-
Pyrimidinone derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrimidinone derivative in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow for compound-kinase binding.
-
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add the reagent from the kinase assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the detection reagent that converts the generated ADP to ATP and subsequently produces a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Modulating Inflammatory Pathways: Pyrimidinone Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
The Role of COX in Inflammation
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Diagram 3: Inhibition of the COX Pathway by Pyrimidinone Derivatives
A simplified representation of how pyrimidinone derivatives can reduce inflammation by inhibiting the COX-2 enzyme.
Pyrimidinone Derivatives as COX-2 Inhibitors
Several studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors.
-
Quantitative Data: The inhibitory activity of these compounds is typically expressed as IC50 values against both COX-1 and COX-2 to determine their selectivity.
| Compound Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine derivative L1 | COX-2 | 0.22 | >454.5 | [18] |
| Pyrimidine derivative L2 | COX-2 | 0.25 | >400 | [18] |
| Pyrimidine-5-carbonitrile 3b | COX-2 | 0.20 | - | [19] |
| Pyrimidine-5-carbonitrile 5d | COX-2 | 0.16 | - | [19] |
Experimental Workflow: In Vitro COX Inhibition Assay
The inhibitory activity of pyrimidinone derivatives against COX-1 and COX-2 can be assessed using a colorimetric assay that measures the peroxidase activity of the enzymes.
Detailed Protocol: In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of a pyrimidinone derivative against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Pyrimidinone derivative (test compound)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the pyrimidinone derivative or DMSO (vehicle control). Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a solution of arachidonic acid and TMPD to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the COX activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 values for both COX-1 and COX-2.
-
Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Combating Viral Infections: Pyrimidinone Derivatives as Antiviral Agents
The pyrimidine scaffold is present in several clinically used antiviral drugs, and research continues to identify novel pyrimidinone derivatives with potent antiviral activity.[4]
Targeting Viral Enzymes
A primary mechanism of action for antiviral pyrimidinone derivatives is the inhibition of viral enzymes that are essential for the replication of the virus.
Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8]
-
Mechanism: These compounds bind to an allosteric pocket on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's activity.[6]
-
Quantitative Data: Pyridinone derivatives have demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range and have shown efficacy in cell culture models of HIV infection.[6][20]
| Compound | Target | IC50 (nM) | Antiviral Activity (EC95, nM) | Reference |
| L-697,639 | HIV-1 RT | 20-800 | 12-200 | [6] |
| L-697,661 | HIV-1 RT | 20-800 | 12-200 | [6] |
| L-696,229 | HIV-1 RT | 20-200 | - | [20] |
Experimental Workflow: Antiviral Activity Assay
Determining the antiviral activity of a compound involves assessing its ability to inhibit viral replication in a cell-based assay.
Detailed Protocol: Cell-Based Antiviral Assay (e.g., for HIV)
Objective: To determine the EC50 (50% effective concentration) of a pyrimidinone derivative against a specific virus.
Materials:
-
Susceptible host cells (e.g., human T-lymphoid cells for HIV)
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Pyrimidinone derivative (test compound)
-
Assay plates (e.g., 96-well)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA for HIV, plaque reduction assay, or quantitative PCR)
-
Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)
Procedure:
-
Cell Seeding: Seed the host cells into the wells of a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the pyrimidinone derivative to the wells. Include a no-drug control and a positive control (a known antiviral drug).
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantification of Viral Replication:
-
For HIV, collect the cell culture supernatant and quantify the amount of p24 antigen using an ELISA kit.
-
Alternatively, for other viruses, perform a plaque reduction assay or quantify viral RNA or DNA using qPCR.
-
-
Cytotoxicity Assessment: In a parallel plate, treat the cells with the same concentrations of the compound but without the virus to assess its cytotoxicity.
-
Data Analysis:
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration).
-
Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
-
Emerging Frontiers: Pyrimidinone Derivatives as GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While less explored than their roles as enzyme inhibitors, there is emerging evidence that pyrimidinone derivatives can also modulate GPCR activity.[9]
Agonism of the APJ Receptor
A notable example is the discovery of aryl hydroxy pyrimidinone derivatives as potent agonists of the APJ receptor, a GPCR whose natural ligand is apelin.[9] The apelin-APJ system is involved in cardiovascular function, and small molecule agonists are of interest for the treatment of heart failure.[9]
Experimental Workflow: GPCR Functional Assays
To characterize the activity of a compound at a GPCR, functional assays that measure downstream signaling events are essential.
Diagram 4: General Workflow for a GPCR Functional Assay (cAMP Measurement)
A streamlined workflow for assessing the effect of a pyrimidinone derivative on GPCR-mediated cAMP signaling.
Detailed Protocol: cAMP Accumulation Assay (HTRF)
Objective: To determine if a pyrimidinone derivative acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.
Materials:
-
Cells stably or transiently expressing the GPCR of interest
-
Cell culture medium and reagents
-
Pyrimidinone derivative (test compound)
-
Known agonist and/or antagonist for the GPCR
-
cAMP assay kit (e.g., HTRF-based)
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation: Culture the cells expressing the target GPCR and seed them into the assay plate.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the pyrimidinone derivative to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the pyrimidinone derivative, then add a known agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for G-protein signaling and cAMP production.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells. Incubate as per the manufacturer's protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The pyrimidinone scaffold represents a remarkably versatile platform for the development of novel therapeutics. Their ability to potently and often selectively inhibit key enzymes such as kinases and cyclooxygenases has led to their extensive investigation in oncology and inflammatory diseases. Furthermore, their proven efficacy as antiviral agents, particularly against HIV, highlights their broad therapeutic potential. The emerging role of pyrimidinone derivatives as GPCR modulators opens up exciting new avenues for drug discovery.
The in-depth understanding of the mechanisms of action of these compounds, facilitated by the robust experimental workflows detailed in this guide, is paramount for the rational design and optimization of future pyrimidinone-based drugs. As our knowledge of cellular signaling pathways continues to expand, so too will the opportunities to leverage the unique chemical properties of the pyrimidinone core to address a wide range of unmet medical needs. Future research will undoubtedly uncover new targets and mechanisms for this privileged heterocyclic scaffold, further solidifying its importance in medicinal chemistry.
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An In-Depth Technical Guide to the Potential Biological Targets of 6-amino-1H-pyrimidin-2-one (Isocytosine)
Executive Summary
6-amino-1H-pyrimidin-2-one, commonly known as isocytosine, is a structural isomer of the canonical nucleobase cytosine.[1][2] While not a component of natural genetic material, its unique physicochemical properties have positioned it as a versatile molecule in synthetic biology, medicinal chemistry, and bioinorganic chemistry. This guide provides a comprehensive technical overview of the known and potential biological targets of isocytosine and its derivatives. We will explore its role as a substrate for enzymes involved in nucleic acid metabolism, its function as a foundational scaffold for potent enzyme inhibitors, and its capacity to form bioactive metal complexes. The narrative is structured to provide not just a catalog of targets, but the causal, mechanistic reasoning behind these interactions, equipping researchers and drug developers with actionable insights.
Section 1: The Molecular Profile of Isocytosine
Isocytosine, or 2-aminouracil, is a pyrimidine base where the exocyclic amine and carbonyl groups are swapped relative to their positions in cytosine.[3] This seemingly minor structural alteration has profound implications for its hydrogen bonding patterns and, consequently, its biological recognition.
-
Tautomerism: In aqueous solution, isocytosine exists in multiple tautomeric forms, which influences its base-pairing and protein-binding capabilities.[2]
-
Unnatural Base Pairing: The most prominent application of isocytosine is its ability to form a stable, three-hydrogen-bond pair with isoguanine.[1][4][5] This "unnatural" base pair is orthogonal to the canonical A-T and G-C pairs, making it a cornerstone of efforts to expand the genetic alphabet ("Hachimoji" DNA/RNA).[1][5]
Caption: Isocytosine and Isoguanine form a stable, non-canonical base pair.
Section 2: Isocytosine as a Substrate for Nucleic Acid-Modifying Enzymes
Given its structural analogy to cytosine, isocytosine and its nucleoside/nucleotide forms can be recognized and processed by various enzymes central to nucleic acid metabolism. This interaction is not a biological curiosity but a feature that can be powerfully exploited.
DNA and RNA Polymerases: Expanding the Genetic Code
A primary goal in synthetic biology is the creation of genetic systems with more than the four standard bases. The isocytosine (iso-C) and isoguanine (iso-G) pair is a leading candidate for this expansion. The critical test for any unnatural base pair is its compatibility with polymerases.
-
Enzymatic Recognition: Studies have shown that several polymerases can catalyze the template-directed incorporation of isocytosine opposite isoguanine, and vice versa.[6]
-
Polymerase Specificity: Not all polymerases are equally accommodating. T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I have demonstrated the ability to faithfully replicate the iso-C/iso-G pair.[6] In contrast, T4 DNA polymerase does not effectively process this unnatural pair.[6] This differential recognition underscores the intricate structural requirements within the polymerase active site for catalysis.
| Polymerase | Compatibility with iso-C/iso-G Pair | Reference |
| T7 RNA Polymerase | Yes | [6] |
| AMV Reverse Transcriptase | Yes | [6] |
| Klenow Fragment (DNA Pol I) | Yes | [6] |
| T4 DNA Polymerase | No | [6] |
Isocytosine Deaminases: A Novel Target for Prodrug Therapy
Cytosine deaminases are enzymes that convert cytosine to uracil.[7] A parallel enzymatic activity exists for isocytosine. Isocytosine deaminases (ICDs) are enzymes that catalyze the deamination of isocytosine to uracil.[8] This enzymatic activity is the cornerstone of a highly targeted cancer therapy strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).
The GDEPT Strategy: The core principle is to selectively kill cancer cells by introducing a non-human enzyme that converts a non-toxic prodrug into a potent cytotoxin, confining the toxic effect to the tumor site.
-
Gene Delivery: The gene encoding an ICD is delivered specifically to cancer cells (e.g., via a viral vector).
-
Enzyme Expression: The cancer cells transcribe and translate the gene, producing active ICD enzyme.
-
Prodrug Administration: A non-toxic prodrug, 5-fluoroisocytosine (5-FIC), is administered systemically.
-
Targeted Activation: Inside the cancer cells, the ICD enzyme converts 5-FIC into the highly toxic anticancer drug 5-fluorouracil (5-FU), a well-known inhibitor of DNA synthesis.[8]
-
Cell Death & Bystander Effect: 5-FU induces apoptosis in the cancer cells. Furthermore, 5-FU can diffuse into neighboring cancer cells that did not express the enzyme, killing them in a "bystander effect."[8]
Caption: Workflow for Isocytosine Deaminase-based Gene-Directed Enzyme Prodrug Therapy.
Section 3: Isocytosine Derivatives as Potent Enzyme Inhibitors
Moving beyond its role as a substrate, the aminopyrimidine scaffold of isocytosine has proven to be a highly effective "warhead" for designing potent and selective inhibitors of key therapeutic targets.
β-Secretase (BACE1) in Alzheimer's Disease
BACE1 is an aspartic protease that performs the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[9] Therefore, inhibiting BACE1 is a primary therapeutic strategy for treating the disease.
-
Fragment-Based Discovery: A fragment-based screening approach identified 6-substituted isocytosines as a novel scaffold capable of binding effectively to the BACE1 active site.[9] The cyclic acylguanidine motif within isocytosine is particularly adept at interacting with the catalytic aspartate residues of the enzyme.
-
Lead Optimization: This initial discovery spurred extensive medicinal chemistry efforts, leading to the development of highly potent BACE1 inhibitors, including verubecestat, which advanced to human clinical trials.[9] The isocytosine core provided a rigid and well-oriented framework for presenting other chemical groups to optimize binding affinity and pharmacokinetic properties.
Caption: Isocytosine derivatives block BACE1, preventing Aβ plaque formation.
Other Therapeutic Enzyme Targets
The versatility of the aminopyrimidine scaffold has led to its exploration against a range of other disease-relevant enzymes.
-
Xanthine Oxidase: Derivatives of isocytosine have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[5]
-
SHP2 Inhibitors: 6-Amino-3-methylpyrimidinone derivatives have been developed as potent and orally efficacious inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), a key node in cellular signaling pathways often dysregulated in cancer.[10]
-
Dual BRD4/PLK1 Inhibitors: The aminopyrimidine-2,4-dione structure has been utilized to design dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are significant targets in oncology.[11]
Section 4: Bioinorganic Chemistry: Isocytosine as a Metal Ligand
Nucleobases are effective ligands for metal ions due to their nitrogen and oxygen donor atoms. Isocytosine is no exception and can form stable complexes with various transition metals.[1][12] This complexation can dramatically alter the biological profile of the parent molecule.
-
Mechanism of Action: Metal complexes often exhibit distinct biological activities from the free ligand.[13][14] Their mechanisms can involve redox processes, interference with protein function, or DNA binding and cleavage.[13][15] The metal center can facilitate interactions with biological macromolecules that are inaccessible to the organic ligand alone.
-
Therapeutic Potential: Research into metal complexes of isocytosine derivatives is an emerging area. Given the established antimicrobial, anticancer, and anti-inflammatory activities of other metal-based drugs, isocytosine complexes represent a promising frontier for developing novel therapeutics.[13][16]
Section 5: Key Experimental Protocols
To facilitate further research, this section provides a foundational protocol for assessing a key biological activity of isocytosine-related systems.
Protocol: In Vitro Isocytosine Deaminase (ICD) Activity Assay
Objective: To quantify the enzymatic conversion of the prodrug 5-fluoroisocytosine (5-FIC) to the active drug 5-fluorouracil (5-FU) by a purified ICD enzyme or cell lysate.
Methodology: High-Performance Liquid Chromatography (HPLC)
Materials:
-
Purified ICD enzyme or cell lysate containing expressed ICD
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
5-Fluoroisocytosine (5-FIC) stock solution (e.g., 100 mM in DMSO)
-
5-Fluorouracil (5-FU) analytical standard
-
Quenching solution (e.g., 1 M HCl or 20% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column and UV detector (260-280 nm)
-
Mobile Phase (e.g., Isocratic or gradient of methanol/water with 0.1% formic acid)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the 5-FU analytical standard in the reaction buffer to generate a standard curve (e.g., 0-100 µM). Run each standard on the HPLC to determine retention time and peak area.
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a specific amount of ICD enzyme/lysate, and water to a final volume of 90 µL.
-
Prepare a negative control reaction with buffer and heat-inactivated enzyme or lysate from untransfected cells.
-
Pre-incubate the reactions at 37°C for 5 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the 5-FIC stock solution (e.g., for a final concentration of 10 mM). Mix gently.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Time-course experiments may be necessary to ensure initial velocity conditions.
-
Reaction Quenching: Stop the reaction by adding 10 µL of the quenching solution. This will precipitate the protein.
-
Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Data Analysis:
-
Monitor the chromatogram at the appropriate wavelength.
-
Identify the peak corresponding to 5-FU based on the retention time of the standard.
-
Quantify the amount of 5-FU produced in the enzymatic reaction by comparing its peak area to the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of protein).
-
Section 6: Conclusion and Future Directions
This compound (isocytosine) has transcended its initial identity as a mere isomer of cytosine to become a molecule of significant interest. Its potential biological targets are diverse, spanning multiple domains of molecular biology and pharmacology.
-
As a Substrate: It is a key enabler for expanding the genetic alphabet, with direct implications for synthetic biology and the creation of novel biologics. Its specific deamination by ICDs opens a promising avenue for targeted cancer therapy.
-
As an Inhibitor Scaffold: The aminopyrimidine core is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors against high-value targets in neurodegenerative disease and oncology.
Future research should focus on discovering novel enzymes that can process isocytosine, further exploring its derivatives against a wider range of therapeutic targets, and systematically investigating the biological activities of its metal complexes. The continued exploration of isocytosine and its derivatives holds considerable promise for advancing both fundamental science and clinical medicine.
References
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literature review of 6-amino-1H-pyrimidin-2-one research
An In-Depth Technical Guide to the Research Landscape of 6-Aminopyrimidin-2-one and Its Derivatives
Executive Summary: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biological molecules.[1][2][3] Within this class, the 6-aminopyrimidin-2-one scaffold has emerged as a particularly versatile and privileged structure in modern drug discovery. Its synthetic tractability and ability to engage with a wide range of biological targets have propelled its investigation across multiple therapeutic areas. This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 6-aminopyrimidin-2-one derivatives, intended for researchers, scientists, and drug development professionals. We will delve into specific case studies where this core has been successfully optimized to yield potent and selective inhibitors for targets in oncology, chronic pain, and inflammatory diseases, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Introduction: The 6-Aminopyrimidin-2-one Scaffold
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound and a critical component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] While the IUPAC name for the nucleobase cytosine is 4-amino-1H-pyrimidin-2-one, the isomeric 6-amino-1H-pyrimidin-2-one scaffold has garnered significant interest in its own right as a synthetic building block for drug candidates.[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][5][6][7]
The strategic placement of the amino group at the 6-position and the keto group at the 2-position provides key hydrogen bond donor and acceptor sites, allowing for diverse and high-affinity interactions with biological targets. This guide synthesizes the current state of research on this powerful scaffold, highlighting its journey from a synthetic intermediate to a core component of advanced clinical candidates.
Synthesis and Chemical Properties
The construction of the 6-aminopyrimidin-2-one core is synthetically accessible, making it an attractive starting point for library synthesis and lead optimization. Various methodologies have been developed, often involving the condensation of readily available starting materials.
General Synthetic Strategy
A prevalent method for synthesizing substituted 6-aminopyrimidin-2-ones involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. This approach, as detailed by Najahi et al., offers a general and facile route to a variety of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones.[5][8][9] The reaction proceeds under reflux in a suitable solvent like chlorobenzene, yielding the desired pyrimidinone core in good to very good yields.[5]
The causality behind this experimental choice lies in the electrophilic nature of the dicyanovinylcarbamate and the nucleophilic character of the primary amine. The subsequent intramolecular cyclization is thermally driven, leading to the stable heterocyclic pyrimidinone ring system.
Caption: General workflow for the synthesis of 6-aminopyrimidin-2-one derivatives.
Detailed Experimental Protocol: Synthesis of 6-Amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone
This protocol is adapted from the work of Najahi et al. and serves as a representative example of the synthesis of a 1,4-disubstituted 6-aminopyrimidin-2-one.[5]
Reagents and Conditions:
-
Ethyl 2-cyano-3-phenyl-2-(phenylcarbamoyl)acrylate (1 equivalent)
-
Aniline (1 equivalent)
-
Chlorobenzene (solvent)
-
Reaction Temperature: 110 °C (Reflux)
-
Reaction Time: 2-4 hours
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ethyl 2-cyano-3-phenyl-2-(phenylcarbamoyl)acrylate derivative.
-
Solvent Addition: Add chlorobenzene to dissolve the starting material.
-
Reagent Addition: Add an equimolar amount of the primary aromatic amine (e.g., aniline) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-130 °C depending on the specific derivative) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinone. The expected yield for compound 3m (6-Amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone) is approximately 76%.[5]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.[5]
Biological Activities and Therapeutic Potential
The 6-aminopyrimidin-2-one scaffold is a key pharmacophore that has been successfully exploited to develop inhibitors for several important drug targets.
Anticancer Activity: SHP2 Inhibition
The protein tyrosine phosphatase SHP2 is a critical signaling node and a well-validated oncoprotein.[10] Hyperactivating mutations in SHP2 are linked to several cancers. Researchers at Novartis employed a scaffold-morphing strategy, evolving a fused, bicyclic screening hit into a monocyclic 6-amino-3-methylpyrimidinone core.[10] This strategic shift was driven by the need to reduce lipophilicity and improve drug-like properties while maintaining high potency.
The resulting compound, SHP394 (1) , proved to be a potent, selective, and orally efficacious allosteric inhibitor of SHP2.[10] It binds to a tunnel-like allosteric site, locking the enzyme in an inactive conformation. This mechanism prevents the SHP2-mediated activation of the RAS-MAPK signaling pathway, which is a key driver of cell proliferation in many cancers.
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Perspectives
The 6-aminopyrimidin-2-one scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility, combined with its favorable physicochemical properties and versatile binding capabilities, has enabled the development of potent and selective modulators for challenging drug targets. The successful progression of aminopyrimidinone-based inhibitors for targets like SHP2 demonstrates the power of scaffold-based drug design.
Future research will likely focus on further expanding the chemical space around this core, exploring new substitution patterns to tackle novel targets. The application of advanced computational methods, such as free energy perturbation (FEP) and machine learning, will undoubtedly accelerate the optimization of new aminopyrimidinone leads. As our understanding of disease biology deepens, this privileged scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
- Najahi, E., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.
- Najahi, E., et al. (n.d.). Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones...
- Najahi, E., et al. (2012). (PDF) Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.
- Ataman Kimya. (n.d.). CYTOSINE.
- PubChem. (n.d.). Cytosine.
- Brust, T. F., et al. (2020).
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- Abdel-Wahab, B. F., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
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- Shaikh, M. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Sharma, A., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PubMed Central.
- Gouda, M. A., et al. (2023).
- Di Sarno, V., et al. (2019). 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives as new candidates for the antagonism at the P2Y(12) receptors.
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discovery and history of 6-amino-1H-pyrimidin-2-one
An In-depth Technical Guide to 6-amino-1H-pyrimidin-2-one (Isocytosine)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, more commonly known as isocytosine, is a pyrimidine base and a structural isomer of the canonical nucleobase cytosine. While not a component of natural nucleic acids, isocytosine has garnered significant interest within the scientific community for its unique chemical properties and its pivotal role in the development of synthetic biology and expanded genetic systems. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of isocytosine, with a focus on its function in unnatural base pairing to expand the genetic alphabet. We will explore its synthesis, tautomeric nature, and its utility in physical chemistry and drug development research.
Introduction: Beyond the Canonical Four
The central dogma of molecular biology is founded upon the specific pairing of four nucleobases: adenine (A) with thymine (T), and guanine (G) with cytosine (C). However, the quest to expand the functional capacity of DNA and RNA has led to the creation of unnatural base pairs (UBPs). Isocytosine stands as a pioneering molecule in this field. As an isomer of cytosine, it offers a different hydrogen bonding pattern, enabling it to form a stable, specific base pair with another unnatural base, isoguanine.[1][2] This capability has opened new avenues for creating semi-synthetic organisms, developing novel therapeutics, and engineering nucleic acids with enhanced properties.
This document serves as a technical resource for researchers and drug development professionals, detailing the scientific journey of isocytosine from its initial synthesis to its current applications in cutting-edge biotechnology.
Nomenclature, Structure, and Tautomerism
Properly identifying a molecule is crucial for scientific discourse. This compound is known by several names, which are summarized below.
| Property | Detail |
| Preferred IUPAC Name | 2-Amino-3H-pyrimidin-4-one[1] |
| Common Names | Isocytosine, 2-Aminouracil[1][2] |
| CAS Number | 108-53-2[1] |
| Chemical Formula | C₄H₅N₃O[1] |
| Molar Mass | 111.104 g·mol⁻¹[1] |
A critical feature of isocytosine is its tautomerism. It exists as an equilibrium of at least two stable tautomeric forms in both solution and solid states.[3][4] This contrasts with canonical bases like guanine, which strongly favor a single tautomer.[3] The two major tautomers of isocytosine are the 2-amino-3H-pyrimidin-4-one (amino-oxo) form and the 2-amino-1H-pyrimidin-4-one form.[4] This dynamic equilibrium is fundamental to its hydrogen bonding capabilities and interactions.
Caption: Major tautomers of isocytosine in aqueous solution.[4]
Discovery and Synthesis
While its counterpart cytosine was discovered in 1894, the history of isocytosine's synthesis is more recent.[5][6] A notable and efficient method for synthesizing isocytosine was described by William T. Caldwell and Harry B. Kime in 1940.[7] This synthesis remains a foundational method.
The primary route involves the condensation of guanidine with malic acid in the presence of concentrated sulfuric acid.[1] An alternative approach uses 3-oxopropanoic acid, but this reactant is unstable.[1] The use of malic acid is advantageous because it decarboxylates in situ to form the required C3 component for condensation with guanidine.[1]
Workflow: Synthesis of Isocytosine
The synthesis can be visualized as a multi-step process beginning with common laboratory reagents.
Caption: Workflow for the synthesis of isocytosine from malic acid.
Experimental Protocol: Synthesis from Malic Acid
This protocol is adapted from established chemical synthesis methods.[1][8]
Materials:
-
Guanidine hydrochloride or carbonate
-
Malic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform
-
Petroleum ether
-
Activated charcoal
Procedure:
-
Reaction Setup: In a suitable reaction vessel, carefully add malic acid to concentrated sulfuric acid. The mixture is heated to induce decarbonylation and dehydration, forming 3-oxopropanoic acid in situ.
-
Condensation: Guanidine salt is then added to the sulfuric acid solution. The mixture is heated, causing the guanidine to condense with the newly formed 3-oxopropanoic acid. This step involves the elimination of two water molecules.
-
Isolation: After the reaction is complete, the mixture is cooled. Isocytosine precipitates out of the solution.
-
Filtration: The crude isocytosine is collected by filtration.
-
Purification: For further purification, the crude product can be dissolved in chloroform and decolorized with activated charcoal.[8] The purified isocytosine is then reprecipitated by adding petroleum ether.[8]
-
Drying: The final product, a yellow flocculent precipitate, is washed with petroleum ether, filtered, and dried at 100°C.[8]
Applications in Expanding the Genetic Alphabet
The most significant application of isocytosine is its use in creating an unnatural base pair with isoguanine (iG). This concept was first proposed by Alexander Rich in 1962.[9] The isocytosine-isoguanine (iC-iG) pair forms three hydrogen bonds, analogous to the natural G-C pair, but with a reversed pattern of hydrogen bond donors and acceptors.[2][9]
This unique pairing allows for the site-specific incorporation of these unnatural bases into DNA and RNA by polymerases, effectively expanding the genetic alphabet from four to six letters.[9][10]
Caption: Comparison of natural and unnatural base pairing.
Challenges and Innovations
While promising, the iC-iG system faces challenges. The tautomerism of isoguanine can cause it to mispair with thymine or uracil, reducing the fidelity of replication and transcription.[10][11] Despite this, the iC-iG pair has been successfully used in various applications:
-
Hachimoji RNA: Isocytosine is used as a nucleobase in synthetic "hachimoji" RNA, which contains eight different types of nucleotides.[1]
-
In Vitro Translation: The pair has been used to create novel codon-anticodon interactions for the site-specific incorporation of unnatural amino acids into proteins.[9][10]
-
PCR Amplification: Although fidelity can be an issue, the iC-iG pair has been utilized in multiplex real-time PCR systems for targeted nucleic acid detection.[9]
Other Scientific and Research Applications
Beyond synthetic genetics, isocytosine is a valuable tool in physical and chemical studies. Its unique structure and properties make it an excellent model for investigating:
-
Metal Complex Binding: Understanding how nucleobases interact with metal ions.[1]
-
Hydrogen Bonding: Studying the fundamental forces that stabilize nucleic acid structures.[1]
-
Tautomerism and Proton Transfer: Investigating the kinetics and thermodynamics of proton movement within molecules, which is crucial for many enzymatic reactions.[1][12]
-
Photochemistry: Research into the photostability of isocytosine upon exposure to UV radiation helps to understand why canonical bases may have been selected by nature over isomers like isocytosine.[13][14][15]
In the context of drug development, cytosine derivatives are key components in many antiviral and anticancer drugs.[16][17][18] While isocytosine itself is not a therapeutic agent, its role as a chemical intermediate and a model compound contributes to the broader field of nucleoside analog synthesis.[19]
Conclusion
From its first efficient synthesis in the mid-20th century, this compound has evolved from a chemical curiosity into a cornerstone of synthetic biology. Its ability to form a specific, non-natural base pair with isoguanine has provided a foundational tool for expanding the genetic alphabet, enabling the creation of nucleic acids and proteins with novel functions. Furthermore, its utility in fundamental chemical research continues to provide insights into the molecular forces that govern biological systems. As the fields of synthetic biology and drug discovery continue to advance, the importance of isocytosine and its derivatives is poised to grow, offering new possibilities for programming life and treating disease.
References
- Isocytosine - Wikipedia. [Link]
- Tulub, A. A. (1988). Spectroscopic and quantum chemical studies of isocytosine. Journal of Applied Spectroscopy, 49(5), 1249-1253. [Link]
- Dračínský, M., Jansa, P., & Buděšínský, M. (2020). Tautomerism of Guanine Analogues. Molecules, 25(2), 398. [Link]
- Synthesis of Isocytosine. Journal of the American Chemical Society. [Link]
- Tautomers of 2-pyrimidinamine and of isocytosine - ResearchG
- The molecular structure of keto and enol tautomers of isocytosine - ResearchG
- Segarra-Martí, J., & Bearpark, M. J. (2021). Modelling Photoionisation in Isocytosine: Potential Formation of Longer-Lived Excited State Cations in its Keto Form. ChemPhysChem, 22(18), 1855-1863. [Link]
- Hirao, I., Ohtsuki, T., Fujiwara, T., Mitsui, T., & Yokoyama, S. (2000). Unnatural base pairs for specific transcription. Proceedings of the National Academy of Sciences, 97(12), 6577-6582. [Link]
- Isocytosine - American Chemical Society. (2010). [Link]
- Isocytosine and Isoguanosine base analogs - Bio-Synthesis Inc. [Link]
- Kimoto, M., & Hirao, I. (2020). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Chemical Society Reviews, 49(21), 7602-7626. [Link]
- Caldwell, W. T., & Kime, H. B. (1940). A New Synthesis of Isocytosine. Journal of the American Chemical Society, 62(9), 2365-2365. [Link]
- Kimoto, M., et al. (2013). A unique unnatural base pair system for efficient PCR amplification and functionalization of DNA molecules. Nucleic Acids Research, 41(10), e113. [Link]
- Successful unnatural base pairs and their origins - ResearchG
- Unnatural Base Pairs for Synthetic Biology - J-Stage. [Link]
- Hirao, I., et al. (2002). A unique unnatural base pair between a C analogue, pseudoisocytosine, and an A analogue, 6-methoxypurine, in replication. Bioorganic & Medicinal Chemistry Letters, 12(10), 1391-1393. [Link]
- Nucleotide base - Wikipedia. [Link]
- An unnatural base pair for the detection of epigenetic cytosine modific
- Photoionisation of DNA derivative Isocytosine - Theoretical photochemistry & Spectroscopy. (2021). [Link]
- The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applic
- Cytosine - Wikipedia. [Link]
- The Crucial Role of Cytosine in DNA Stability and Pharmaceutical Innov
- SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIG
- CYTOSINE -
- The Indispensable Role of Cytosine in Modern Medicine and Research. [Link]
- Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
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Navigating the Safe Use of 6-Amino-1H-pyrimidin-2-one in Research and Development: A Technical Guide
Introduction: Understanding the Compound and Its Significance
6-Amino-1H-pyrimidin-2-one, known by several synonyms including isocytosine and, more commonly in biological contexts, cytosine, is a fundamental pyrimidine nucleobase.[1][2][3][4] As one of the four main bases found in DNA and RNA, it plays a critical role in the storage and transmission of genetic information.[2][4] Its structure, featuring a heterocyclic aromatic ring with an amine group and a keto group, allows it to form three hydrogen bonds with its complementary purine base, guanine, a cornerstone of the DNA double helix's stability.[1][4] Beyond its foundational role in molecular biology, derivatives of pyrimidine are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities and forming the scaffold for numerous therapeutic agents.[5][6][7][8]
This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide a comprehensive overview of its safety and handling, moving beyond a simple recitation of hazard codes to a deeper understanding of the causality behind recommended safety protocols. By fostering a thorough understanding of the compound's properties and potential hazards, we aim to empower laboratory personnel to work safely and effectively.
Chapter 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as hazardous, and a thorough risk assessment should be conducted before any handling.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For this compound, the primary hazards are:
These classifications are derived from toxicological data and indicate the potential for adverse health effects upon exposure. The causality is rooted in the chemical's reactivity with biological tissues. Skin and eye irritation, for instance, are likely due to the compound's ability to disrupt cell membranes or proteins upon contact. Respiratory irritation suggests that inhalation of the dust can lead to inflammation of the respiratory tract.
Risk Assessment Workflow
A systematic risk assessment is crucial for implementing appropriate safety measures. The following workflow provides a structured approach to evaluating and mitigating the risks associated with handling this compound.
Caption: A workflow for conducting a risk assessment for this compound.
Chapter 2: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring the stability of this compound.
Engineering Controls
The first line of defense in preventing exposure is the use of engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[9][14] For procedures that may generate dust, such as weighing or transferring solid material, a laboratory fume hood or other form of local exhaust ventilation is mandatory.[15][16] This is a direct consequence of the H335 "May cause respiratory irritation" classification, as it physically removes airborne particles from the user's breathing zone.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[9][14] In the event of accidental eye or skin contact, immediate and thorough rinsing is critical to mitigate irritation.
Personal Protective Equipment (PPE)
While engineering controls are primary, the use of appropriate PPE provides an essential barrier.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][15] | Protects against splashes and airborne dust, directly addressing the H319 "Causes serious eye irritation" hazard. |
| Skin Protection | Impervious clothing, such as a lab coat, and gloves that have been inspected prior to use.[10][15][16] | Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[10] A dust respirator is recommended for handling the solid form.[17] | Protects the respiratory system from inhaling dust, in line with the H335 "May cause respiratory irritation" classification. |
Handling Procedures
The following procedures are designed to minimize the risk of exposure during handling:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[9][11]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[9][14]
-
Hygiene Practices: Wash hands thoroughly after handling.[9][14] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][11]
-
Container Management: Keep containers tightly closed when not in use and handle them with care.[9][14]
Storage Conditions
Proper storage is essential for both safety and maintaining the integrity of the compound.
-
Environment: Keep in a cool, dry, and well-ventilated area.[9][14][17]
-
Incompatibilities: Store away from strong oxidizing agents and sources of ignition.[9][14][17] The rationale for avoiding strong oxidizing agents is the potential for an exothermic and potentially dangerous chemical reaction.
Chapter 3: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following first-aid measures should be taken immediately following exposure. In all cases, it is advisable to consult a physician and show them the Safety Data Sheet (SDS).[9][14]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[9][14] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][14] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[9][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14] |
Accidental Release Measures
A well-defined spill response plan is essential for safely managing accidental releases.
Caption: A stepwise protocol for responding to a spill of this compound.
For cleanup, use dry procedures to avoid generating dust.[11] You can sweep up, vacuum, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[9][11][14] Consult local regulations for proper disposal.[9][14]
Firefighting Measures
While not considered a significant fire risk, containers may burn.[11]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9][15]
-
Specific Hazards: Thermal decomposition may produce irritating and highly toxic gases, including nitrogen oxides and carbon oxides.[9]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[9]
Chapter 4: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C4H5N3O[1][3][4] |
| Molecular Weight | 111.10 g/mol [1][3][4] |
| Appearance | White to slightly yellow crystalline powder[1][3] |
| Melting Point | >300 °C (decomposes)[1][4] |
| Solubility | Soluble in 0.5 M HCl[18] |
| Stability | Stable under recommended storage conditions.[1] Incompatible with strong oxidizing agents.[1] |
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist of precautions but of understanding the underlying principles of chemical safety. By recognizing the specific hazards this compound presents and the rationale behind the recommended safety protocols, researchers and drug development professionals can create a safer laboratory environment. This in-depth understanding allows for more informed risk assessments and the confident application of control measures, ultimately enabling the continued and responsible use of this important molecule in scientific advancement.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 6-amino-1H-pyrimidin-2-one Derivatives
Introduction: The Versatile Scaffold of 6-amino-1H-pyrimidin-2-one
The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The structural motif of this compound, also known as cytosine, is a fundamental component of nucleic acids, highlighting its inherent biocompatibility and potential for molecular recognition in biological systems. This guide provides an in-depth exploration of the synthetic routes to this versatile class of compounds, with a focus on practical, reproducible protocols and the underlying chemical principles that govern these transformations. The methodologies detailed herein are designed to be accessible to researchers in both academic and industrial settings.
Synthetic Strategies: A Multi-Component Approach
The synthesis of this compound derivatives is often achieved through multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[5] The Biginelli reaction and its variations stand out as a cornerstone for the construction of the pyrimidinone ring system.[6][7][8]
The Biginelli Reaction: A Classic Convergent Synthesis
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[6][8] This powerful reaction has been extensively developed to allow for a wide range of substituents on the pyrimidinone core.
Mechanism of the Biginelli Reaction
The reaction mechanism proceeds through a series of bimolecular reactions. The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. The final step involves cyclization via intramolecular condensation and subsequent dehydration to afford the dihydropyrimidinone product.[7]
Caption: Simplified workflow of the Biginelli reaction mechanism.
Protocol 1: Classical Biginelli Synthesis of 4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using a classic Biginelli condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Dry the purified product in a vacuum oven.
Expected Yield: 60-85%, depending on the aromatic aldehyde used.
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | 4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | ~80% |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | ~85% |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | ~75% |
Modern Variations and Catalysts for the Biginelli Reaction
While the classical Biginelli reaction is robust, modern variations have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions.[7]
-
Lewis Acid Catalysis: Lewis acids such as Yb(OTf)₃, InCl₃, and FeCl₃ have been shown to be highly effective catalysts, often allowing for solvent-free conditions.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[7]
-
Ionic Liquids: The use of ionic liquids as both solvent and catalyst can facilitate product isolation and catalyst recycling.
Protocol 2: Synthesis of 6-Amino-5-cyano-4-phenyl-1H-pyrimidin-2-one via a Three-Component Condensation
This protocol outlines a common and efficient method for the synthesis of 6-amino-5-cyano-pyrimidin-2-one derivatives, which are valuable intermediates for further functionalization.[9][10] This reaction proceeds through the condensation of an aromatic aldehyde, malononitrile, and urea.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Malononitrile (10 mmol)
-
Urea (12 mmol)
-
Absolute Ethanol (30 mL)
-
Potassium Carbonate (K₂CO₃, 2 mmol)
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), urea (12 mmol), and absolute ethanol (30 mL).
-
Add potassium carbonate (2 mmol) as a basic catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and dimethylformamide (DMF).
-
Dry the purified product under vacuum.
Characterization Data for 6-Amino-5-cyano-4-phenyl-1H-pyrimidin-2-one:
-
Appearance: White to off-white solid.
-
¹H-NMR (DMSO-d₆): δ 6.42 (s, 2H, NH₂), 7.33–7.45 (m, 5H, Ar-H), 10.53 (s, 1H, NH).[10]
-
Mass Spectrum (m/z): 212 (M⁺).[10]
Caption: Workflow for the three-component synthesis of 6-amino-5-cyano-pyrimidin-2-ones.
Further Functionalization of the Pyrimidinone Core
The this compound scaffold is a versatile platform for further chemical modifications. The amino group at the 6-position can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] For instance, the 5-cyano group in derivatives from Protocol 2 can be hydrolyzed to a carboxamide or further reacted to generate other heterocyclic rings.
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Malononitrile is toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established multi-component reactions. The Biginelli reaction and related condensations provide a robust and flexible platform for accessing a wide range of analogues. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize these valuable compounds for applications in medicinal chemistry and beyond. The protocols provided in this guide serve as a starting point for the exploration of this important class of heterocyclic compounds.
References
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- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.
- (PDF) Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity - ResearchGate.
- Biginelli reaction - Wikipedia.
- Biginelli Reaction - Organic Chemistry Portal.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- The Biginelli Dihydropyrimidine Synthesis - Organic Reactions.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central.
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchGate.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry.
- NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.
- (PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate.
- 6-[(6-amino-2-pyridinyl)amino]-1H-pyrimidin-2-one - PubChem - NIH.
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- CYTOSINE - Ataman Kimya.
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Protocol for Copper-Catalyzed Pyrimidinone Synthesis: A Comprehensive Guide to Mechanism, Application, and Optimization
An Application Note for Drug Development Professionals
Introduction and Scientific Background
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with anticancer, antiviral, and antibacterial properties.[1] Consequently, the development of efficient and robust synthetic routes to functionalized pyrimidinones is of paramount importance. Transition-metal catalysis has emerged as a powerful tool for constructing such heterocyclic systems.[2][3] Among these, copper-catalyzed reactions have gained prominence due to the low cost, low toxicity, and versatile reactivity of copper.[4]
Copper-catalyzed methods for pyrimidinone synthesis often proceed via multi-component reactions or domino/cascade sequences, which enhance atom economy and operational simplicity.[5][6] These reactions typically involve the formation of key C-N and C-C bonds to construct the heterocyclic core. One of the most effective strategies is the coupling and cyclization of amidines with various substrates, such as β-halo α,β-unsaturated carboxylic acids, terminal alkynes, or alcohols.[7][8] This guide will focus on a general, adaptable protocol that can be modified for a range of substrates.
The Catalytic Cycle: Mechanistic Insights
The precise mechanism of copper-catalyzed pyrimidinone synthesis can vary depending on the specific substrates and copper source. However, a generalized catalytic cycle for the reaction between an amidine and a β-bromo α,β-unsaturated carboxylic acid, a variant of the Ullmann-type C-N coupling, serves as an illustrative model.[8][9][10]
The cycle is believed to initiate with the formation of a copper(I) species, which may be generated in situ from a Cu(II) precatalyst or used directly. This Cu(I) species undergoes a reaction with the amidine to form a copper-amidate complex. Subsequently, this complex coordinates to the β-bromo α,β-unsaturated acid. An intramolecular nucleophilic attack of the amidine nitrogen onto the vinyl carbon displaces the bromide, forming a key C-N bond. The resulting intermediate then undergoes cyclization via intramolecular condensation, where the second nitrogen of the amidine attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the pyrimidinone ring and regenerate the active copper catalyst.
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The Versatile Scaffold: 6-Amino-1H-pyrimidin-2-one in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure renowned for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 6-amino-1H-pyrimidin-2-one has emerged as a particularly versatile building block, offering a unique combination of hydrogen bonding capabilities and synthetic tractability. Its structural resemblance to nucleobases allows for strategic interactions with a host of biological targets, making it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.
The Strategic Advantage of the this compound Core
The utility of the this compound scaffold lies in its inherent chemical features. The amino group at the 6-position and the lactam functionality provide crucial hydrogen bond donor and acceptor sites, respectively. These are instrumental in anchoring the molecule within the active sites of enzymes and receptors. Furthermore, the pyrimidine ring itself can engage in various non-covalent interactions, contributing to the overall binding affinity of the designed ligands. The synthetic accessibility of this core structure allows for facile derivatization at multiple positions, enabling the generation of large and diverse chemical libraries for screening and optimization.[1]
Applications in Oncology: A Focus on Kinase Inhibition
A significant area of application for this compound derivatives is in the development of anticancer agents, particularly as inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can be elaborated to target the ATP-binding site of various kinases, leading to the disruption of oncogenic signaling cascades.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Derivatives of this compound have been explored as potent CDK inhibitors. For instance, the pyrido[2,3-d]pyrimidin-7-one scaffold, which can be synthesized from 6-aminopyrimidine-2,4(1H,3H)-dione, is the basis for clinically approved CDK4/6 inhibitors like Palbociclib.[3] These inhibitors function by arresting the cell cycle, thereby preventing the proliferation of cancer cells.
Caption: Simplified CDK4/6 signaling pathway and its inhibition by a 6-aminopyrimidinone derivative.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in various cancers, including non-small-cell lung cancer (NSCLC).[4] Pyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR. The this compound scaffold can be incorporated into larger, more complex molecules that bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[5][6]
Antiviral Applications of this compound Derivatives
The structural similarity of the this compound core to natural nucleosides makes it an attractive starting point for the development of antiviral agents. These derivatives can act as mimics of natural nucleosides and interfere with viral replication processes, such as the function of viral polymerases.
Derivatives of 6-hydroxypyrimidines, which are closely related to this compound, have shown inhibitory activity against a range of viruses, including herpes viruses and retroviruses like HIV.[4] The mechanism of action often involves the inhibition of viral DNA or RNA synthesis. Furthermore, novel pyrimidine thioglycosides have been synthesized and shown to have antiviral activity against SARS-CoV-2 and avian influenza H5N1 viruses.[7]
Application Notes and Protocols
Synthesis Protocol: Preparation of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones
This protocol describes a general method for the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, which are valuable intermediates for the synthesis of more complex bioactive molecules.[8]
Rationale: This synthesis involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. The reaction proceeds via a nucleophilic attack of the amine on the dicyanovinyl system, followed by cyclization to form the pyrimidinone ring. Chlorobenzene is used as a high-boiling solvent to facilitate the reaction.
Materials:
-
Ethyl 2,2-dicyanovinylcarbamate derivative
-
Primary aromatic amine
-
Chlorobenzene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the ethyl 2,2-dicyanovinylcarbamate derivative (1 mmol) in chlorobenzene (10 mL) in a round-bottom flask, add the primary aromatic amine (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 132°C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to afford the pure 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinone.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][9][10]
Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine the anticancer activity of this compound derivatives.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound derivatives against a specific protein kinase.[11]
Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer (plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (as a control).
-
Addition of Kinase and Substrate: Add a solution containing the kinase and its substrate in the kinase assay buffer to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (or ATP remaining) according to the manufacturer's instructions for the kinase assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Representative Biological Activities of Pyrimidine Derivatives
| Compound Class | Target | Biological Activity | IC₅₀ Values | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | CDK4/6 | Anticancer | Palbociclib (CDK4: 11 nM, CDK6: 16 nM) | [3] |
| 2,4,6-Trisubstituted Pyrimidines | EGFR | Anticancer | Varies (nM to µM range) | [4][6] |
| Pyrimidine Thioglycosides | SARS-CoV-2 | Antiviral | 15.41 - 30.34 µM | [7] |
| 6-Hydroxypyrimidine derivatives | HIV-1, HSV-1 | Antiviral | Varies | [4] |
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent structural features and synthetic accessibility have enabled the development of a wide range of biologically active compounds targeting diverse therapeutic areas, most notably oncology and virology. The detailed protocols provided herein offer a practical guide for researchers aiming to explore the potential of this privileged scaffold. Future research will undoubtedly focus on the design of more selective and potent inhibitors by leveraging advanced computational methods and high-throughput screening techniques. The continued exploration of novel derivatives of this compound holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines. BenchChem.
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Application Notes and Protocols for Drug Design Utilizing the 6-amino-1H-pyrimidin-2-one Scaffold
Introduction: The 6-amino-1H-pyrimidin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a cornerstone heterocyclic motif in drug discovery, forming the essential backbone of nucleic acids and a multitude of clinically approved therapeutics.[1][2] Among the diverse array of pyrimidine cores, the this compound scaffold has emerged as a particularly valuable and versatile platform for the design of novel therapeutic agents. Its structural features, including strategically positioned hydrogen bond donors and acceptors, and multiple sites for chemical modification, allow for the precise tuning of physicochemical properties and biological activity.
This scaffold's inherent ability to mimic the purine core enables it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[3] Consequently, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] This document provides a comprehensive guide for researchers, outlining synthetic strategies, key biological evaluation protocols, and structure-activity relationship (SAR) insights to facilitate the use of this scaffold in modern drug design.
Part 1: Synthetic Strategies for Derivatization
The chemical tractability of the this compound core allows for extensive structural diversification. A common and efficient method for its synthesis and subsequent modification is the multicomponent condensation reaction.[6]
Protocol 1: Synthesis of a 4-Aryl-6-amino-5-cyano-1H-pyrimidin-2-one Derivative
This protocol details a one-pot synthesis of 6-amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, a representative derivative, adapted from established methodologies.[6] This reaction proceeds via a base-catalyzed condensation of an aromatic aldehyde, malononitrile, and urea.
Materials:
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Urea
-
Potassium Carbonate (K₂CO₃)
-
Absolute Ethanol
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and urea (0.60 g, 10 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: To the stirred suspension, add potassium carbonate (1.38 g, 10 mmol) as the catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. An off-white to pale yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold distilled water to remove any inorganic impurities, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Causality Behind Choices: The use of potassium carbonate provides the necessary basic conditions to deprotonate malononitrile, initiating the Knoevenagel condensation with the aldehyde. Ethanol serves as an effective solvent that is easily removed post-reaction. Refluxing ensures the reaction proceeds at a reasonable rate to completion. Precipitation in cold water is a straightforward method for isolating the crude product.
Part 2: Biological Evaluation and Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is essential to identify promising lead compounds. The following protocols outline standard assays for evaluating anticancer and antimicrobial activity.
Experimental Workflow for Scaffold-Based Drug Discovery
The journey from a scaffold to a clinical candidate involves a multi-step, iterative process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for drug discovery using the this compound scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Many pyrimidine derivatives function as kinase inhibitors.[7] This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Purified recombinant kinase (e.g., EGFR) and its specific substrate peptide.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Adenosine triphosphate (ATP).
-
Test compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, followed by 1:3 dilutions.
-
Plate Setup: Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[8]
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 4X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured. Add 2.5 µL of the ATP solution to each well to start the reaction.[8]
-
Incubation: Incubate the plate at room temperature for 1 hour.[8]
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal (proportional to ADP produced, hence kinase activity) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: This assay is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The luminescent signal provides a high signal-to-noise ratio, ensuring sensitivity and reproducibility.
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[9] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells for EGFR inhibitor testing).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[10]
-
Sterile 96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration and determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Step-by-Step Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Part 3: Structure-Activity Relationship (SAR) and Target Engagement
Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors against various targets, particularly protein kinases involved in cancer.
Targeting the EGFR Kinase Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[13][14] Pyrimidine-based inhibitors are designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling and halting uncontrolled cell proliferation.
Caption: Inhibition of the EGFR signaling pathway by a this compound based inhibitor.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors
The following table summarizes SAR data for pyrimidine derivatives against key cancer-related kinases, demonstrating how modifications to the core scaffold influence inhibitory potency.
| Compound ID | Core Scaffold | R¹ (at N1) | R² (at C4-Anilino) | Target Kinase | IC₅₀ (nM) | Reference |
| A | 6-Aminopyrimidin-2-one | H | 3-ethynylphenyl | EGFR (WT) | 16 | [15] |
| B | 6-Aminopyrimidin-2-one | H | 4-((3-chloro-4-fluorophenyl)amino) | EGFR (T790M) | 34 | [16] |
| C | 2-Arylaminopurine | H | 4-sulfonamidophenyl | CDK2 | 44 | [7] |
| D | 2-Arylaminopurine | H | 4-sulfonamidophenyl | CDK1 | 86,000 | [7] |
| E | Pyrazolopyrimidine | 6-(2-hydroxypropan-2-yl)pyridin-2-yl | 2-aminopyrimidine | WEE1 | 17.7 | [17] |
| F | Pyrido[2,3-d]pyrimidin-7-one | H | 2-aminopyridine side chain | CDK4/6 | Potent | [18] |
Note: 2-Arylaminopurines are structurally related and provide valuable SAR insights for pyrimidine scaffolds.
Key SAR Insights:
-
Hinge-Binding: The N1 and 6-amino group of the pyrimidine core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]
-
Selectivity: As seen with compounds C and D, subtle modifications can dramatically alter selectivity between closely related kinases (e.g., CDK1 vs. CDK2). The biphenyl group in a related analog provided ~2000-fold selectivity for CDK2 over CDK1.[7]
-
Targeting Mutations: Specific substitutions on the C4-anilino moiety are critical for targeting resistance mutations. For instance, incorporating specific side chains can effectively inhibit the EGFR T790M "gatekeeper" mutant.[14]
-
Solvent Front Interactions: Modifications at the N1 position can extend into the solvent-exposed region of the ATP pocket, offering opportunities to improve potency and modulate pharmacokinetic properties.[17]
Conclusion
The this compound scaffold represents a highly privileged and adaptable platform for the development of targeted therapeutics. Its synthetic accessibility allows for the creation of diverse chemical libraries, while its inherent ability to interact with key biological targets, particularly protein kinases, has led to the discovery of potent modulators of disease-relevant pathways. By employing a systematic approach that integrates rational design, efficient synthesis, and a cascade of robust biological assays, researchers can effectively harness the potential of this scaffold to develop next-generation medicines. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to explore this promising area of medicinal chemistry.
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Application Notes & Protocols: Synthesis of Pyrimido[4,5-d]pyrimidines from 6-Amino-1H-pyrimidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold
The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused pyrimidine system is isosteric with purines and pteridines, allowing its derivatives to interact with a wide array of biological targets. Consequently, compounds bearing this nucleus have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and diuretic properties.[1] Their diverse biological profile has spurred significant interest in the development of efficient synthetic routes to access novel analogues for therapeutic evaluation.[1]
This application note provides a detailed guide for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, commencing from the readily available starting material, 6-amino-1H-pyrimidin-2-one, also known as 6-aminouracil. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and offer insights into potential challenges and troubleshooting.
Synthetic Strategy: A Mechanistic Overview
The construction of the pyrimido[4,5-d]pyrimidine ring system from this compound can be achieved through several synthetic pathways. A common and effective approach involves a cyclocondensation reaction with a suitable one-carbon (C1) source. Formamide is a versatile and economical reagent that can serve as both the C1 unit and the solvent.
Alternatively, a multi-component approach can be employed, reacting 6-aminouracil with aldehydes and a nitrogen source.[2] Another prominent method involves the Vilsmeier-Haack reaction to introduce a formyl group at the C5 position of the 6-aminouracil ring, which can then be cyclized with a nitrogen-containing nucleophile.[3]
This guide will focus on two primary, reliable methods:
-
Direct Cyclocondensation with Formamide: A straightforward, one-pot synthesis.
-
Vilsmeier-Haack Formylation followed by Cyclization: A two-step approach offering greater control and potential for diversification.
Method 1: Direct Cyclocondensation with Formamide
This method represents the most direct route to the parent pyrimido[4,5-d]pyrimidin-4(3H)-one. The reaction proceeds by heating this compound in an excess of formamide.
Mechanism & Rationale
The reaction is believed to proceed through the initial formation of a formamidine intermediate by the reaction of the C6-amino group of the pyrimidinone with formamide. This is followed by an intramolecular cyclization, where the electron-rich C5 position of the pyrimidine ring attacks the electrophilic carbon of the formamidine. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.
Experimental Protocol
Materials:
-
This compound (6-aminouracil)
-
Formamide
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of formamide (approximately 10-20 equivalents).
-
Heat the reaction mixture to 180-200 °C with stirring under a reflux condenser.
-
Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the reaction mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water or ethanol, to obtain the purified pyrimido[4,5-d]pyrimidin-4(3H)-one.
-
Dry the purified product under vacuum.
| Parameter | Value | Notes |
| Reactant Ratio | 1:10-20 (6-aminouracil:formamide) | Excess formamide acts as both reactant and solvent. |
| Temperature | 180-200 °C | High temperature is necessary to drive the reaction. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. |
Method 2: Vilsmeier-Haack Formylation and Cyclization
This two-step method offers more versatility, allowing for the introduction of various substituents on the newly formed pyrimidine ring. The first step is the formylation of the C5 position of 6-aminouracil using the Vilsmeier reagent, followed by cyclization with a nitrogen source.
Mechanism & Rationale
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier reagent is a highly electrophilic chloroiminium ion, generated in situ from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent undergoes an electrophilic aromatic substitution reaction with the electron-rich C5 position of the 6-aminouracil ring.[3] Subsequent hydrolysis of the resulting iminium salt intermediate yields the 5-formyl-6-aminouracil derivative.[3] Care must be taken as chlorination of the hydroxyl groups on the pyrimidine ring can be a significant side reaction.[3]
Step 2: Cyclization
The 5-formyl-6-aminouracil intermediate is then reacted with a nitrogen source, such as ammonia, primary amines, or amides (e.g., formamide), to construct the second pyrimidine ring. This proceeds via the formation of an enamine or imine, followed by intramolecular cyclization and dehydration to afford the final pyrimido[4,5-d]pyrimidine.
Experimental Protocol
Part A: Synthesis of 6-Amino-2-oxo-2,3-dihydro-1H-pyrimidine-5-carbaldehyde
Materials:
-
This compound (6-aminouracil)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add this compound portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 20 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to give the crude 5-formyl intermediate.
Part B: Cyclization to Pyrimido[4,5-d]pyrimidine
Materials:
-
6-Amino-2-oxo-2,3-dihydro-1H-pyrimidine-5-carbaldehyde (from Part A)
-
Formamide
-
Ethanol
Procedure:
-
Combine the crude 5-formyl intermediate and an excess of formamide in a round-bottom flask.
-
Heat the mixture to 150-170 °C for 3-5 hours.
-
Cool the reaction mixture to room temperature and add ethanol to precipitate the product.
-
Collect the solid by vacuum filtration, wash with ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
| Parameter | Value (Part A) | Value (Part B) |
| Reagent Ratio | 1:3:3 (Uracil:POCl₃:DMF) | 1:10 (Intermediate:Formamide) |
| Temperature | 0-10 °C (addition), 60-70 °C (reaction) | 150-170 °C |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 70-85% (Part A), 65-80% (Part B) | Yields are for each step. |
Troubleshooting and Key Considerations
-
Side Reactions in Vilsmeier-Haack: Overheating or using a large excess of POCl₃ can lead to the chlorination of the pyrimidinone ring. Careful temperature control is crucial.[3]
-
Purity of Starting Materials: The purity of this compound is critical for obtaining good yields and minimizing side products.
-
Moisture Sensitivity: The Vilsmeier reagent is sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Work-up: The quenching of the Vilsmeier reaction is highly exothermic. It should be performed slowly and with efficient cooling.
-
Product Characterization: The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm their structure and purity.
Conclusion
The synthesis of pyrimido[4,5-d]pyrimidines from this compound is a well-established and versatile process. The choice between a direct cyclocondensation with formamide and a two-step Vilsmeier-Haack approach will depend on the desired final product and the need for substituent diversity. The protocols outlined in this application note provide robust and reproducible methods for accessing this important class of heterocyclic compounds, which are of significant interest to the drug discovery and development community.
References
- Shaaban, M. R., Saleh, T. S., & Mayhoub, A. S. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(52), 30251–30274. [Link]
- Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]
- Borpatra, P., et al. (2019). Multi‐Component Reaction of 6‐Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5‐d]pyrimidines through C‐H Amination/Cyclization. ChemistrySelect, 4(27), 7933-7937. [Link]
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. [Link]
- Patil, S. L., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4055-4063. [Link]
Sources
Application Notes and Protocols for the Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones
Introduction: The Significance of Substituted Pyrimidinones in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of therapeutic agents.[1][2] Among the diverse class of pyrimidine derivatives, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones have emerged as a privileged structural motif. These compounds exhibit a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3] Their drug-like properties and synthetic accessibility make them attractive targets for high-throughput screening and lead optimization in drug development programs. This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, emphasizing the rationale behind the experimental design to empower researchers in their synthetic endeavors.
General Reaction Scheme: A Robust Approach to Pyrimidinone Synthesis
The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones can be efficiently achieved through the condensation of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. This method is noted for its generality and ease of implementation.[4][5] The reaction proceeds under reflux in a high-boiling point solvent, such as chlorobenzene, to yield the desired pyrimidinone products.
Scheme 1: General Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones
Caption: Proposed mechanistic pathway for pyrimidinone formation.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for synthesis, purification, and characterization.
Materials and Reagents
-
Ethyl 2,2-dicyanovinylcarbamate derivative
-
Substituted primary aromatic amine
-
Chlorobenzene (anhydrous) [6][7][8]* Ethanol (for recrystallization)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethyl 2,2-dicyanovinylcarbamate derivative (1.0 eq) in anhydrous chlorobenzene.
-
Addition of Amine: Add the primary aromatic amine (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 110 °C and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinone.
-
Drying: Dry the purified product in a vacuum oven.
Characterization
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the amino (NH2), cyano (CN), and carbonyl (C=O) groups. [4][5]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of aromatic and substituent protons and carbons, and the disappearance of the starting material signals. [4][5]* Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its identity. [4][5]
Data Presentation: A Survey of Synthesized Compounds
The following table summarizes the synthesis of various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, demonstrating the versatility of this protocol.
| Entry | R¹ (at position 4) | R² (at position 1) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Phenyl | 75 | 252-254 |
| 2 | Phenyl | Naphthalen-1-yl | 68 | 198-200 |
| 3 | 4-Methylphenyl | Naphthalen-1-yl | 67 | 261-263 |
Data sourced from Najahi, E. et al. (2010). [4][5]
Experimental Workflow: From Reagents to Characterized Product
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorobenzene | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]
- 4. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Uses of Chlorobenzene_Chemicalbook [chemicalbook.com]
- 7. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for In Vitro Antimicrobial Assays of Pyrimidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrimidinones and the Imperative for Rigorous Susceptibility Testing
Pyrimidinone derivatives represent a promising class of heterocyclic compounds, with a significant number of analogues demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds like pyrimidinones is a critical frontier in drug discovery.[3][4]
The successful development of any new antimicrobial agent hinges on a robust and accurate evaluation of its efficacy. In vitro antimicrobial susceptibility testing (AST) is the foundational step in this process, providing quantitative metrics to characterize a compound's activity against clinically relevant pathogens.[5][6] This guide serves as a comprehensive resource for researchers, providing not just the protocols but the scientific rationale behind the standardized methods for evaluating the antimicrobial potential of novel pyrimidinone compounds. Adherence to these methodologies, established by global standards bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and comparable data.[7][8][9]
Fundamental Principles of Antimicrobial Susceptibility Testing
Before proceeding to specific protocols, it is crucial to understand the key metrics used to define a compound's antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][10] This is the most widely used metric to gauge antimicrobial potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13][14] This assay is a critical follow-up to MIC determination, helping to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10]
-
Time-Kill Kinetics: This assay provides a dynamic view of antimicrobial activity, measuring the rate at which a compound kills a microbial population over time.[3][15][16] It is invaluable for understanding the concentration- or time-dependent nature of a drug's efficacy.[3]
Pre-Assay Considerations for Novel Pyrimidinone Compounds
Synthetic compounds like pyrimidinones often present unique challenges that must be addressed before commencing susceptibility testing.
Solubility and Solvent Effects
Many novel organic compounds, including pyrimidinones, are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions.[5][17] However, its use must be carefully controlled.
-
Causality: DMSO itself can exhibit antimicrobial properties at higher concentrations, potentially leading to false-positive results.[15][17] It is essential to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the test organisms.[17] Studies have shown that for most bacteria, a final DMSO concentration of ≤1% v/v is acceptable, though some organisms may be susceptible even to these low levels.[17]
-
Protocol Validation: Always include a solvent control—a growth control well containing the highest concentration of DMSO used in the assay—to verify that the solvent does not interfere with microbial growth.[15]
Selection of Quality Control (QC) Strains
A self-validating protocol is built on a foundation of rigorous quality control. QC strains are well-characterized microorganisms with known susceptibility profiles to standard antibiotics.[18][19] They are used to verify the accuracy and precision of the entire test system, including the media, incubation conditions, and operator technique.[19]
-
Trustworthiness: Running QC strains in parallel with every experiment is mandatory.[19] The resulting MIC or zone diameter for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST.[18] If QC results are out of range, patient/experimental results cannot be reported, and the source of the error must be investigated.[19]
Table 1: Commonly Used ATCC® Quality Control Strains for Antimicrobial Susceptibility Testing
| ATCC® Number | Organism | Gram Stain | Rationale for Use |
| 25922 | Escherichia coli | Gram-Negative | Representative of Enterobacteriaceae; widely used for routine QC.[18][20] |
| 27853 | Pseudomonas aeruginosa | Gram-Negative | Represents non-fermenting Gram-negative bacilli; important for testing anti-pseudomonal agents.[18][20] |
| 29213 | Staphylococcus aureus | Gram-Positive | Represents staphylococci; methicillin-susceptible strain.[20] |
| 29212 | Enterococcus faecalis | Gram-Positive | Represents enterococci; important for testing activity against common nosocomial pathogens.[19][20] |
| 700603 | Klebsiella pneumoniae | Gram-Negative | An extended-spectrum β-lactamase (ESBL) producing strain used for specific QC challenges.[11][20] |
Source: American Type Culture Collection (ATCC) and CLSI documents.[18][19][20][21][22]
Core Antimicrobial Assay Protocols
A. Broth Microdilution Assay for MIC Determination
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) and is recommended by both CLSI and EUCAST.[7][23][24][25] It involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate.[5]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
Pyrimidinone compound stock solution (e.g., in 100% DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well U-bottom microtiter plates[5]
-
Bacterial colonies from a fresh (18-24 hour) agar plate
-
0.5 McFarland turbidity standard[5]
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][26] This critical step ensures the bacterial challenge is standardized.
-
Compound Dilution Plate: Prepare serial two-fold dilutions of the pyrimidinone compound in CAMHB directly in the 96-well plate.[5] For example, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard the final 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.[11][26]
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no drug, verifying the sterility of the medium.[11][26]
-
Solvent Control: Prepare a separate well with inoculum and the highest concentration of DMSO used in the test to ensure it doesn't inhibit growth.[15]
-
-
Inoculation: Add the diluted bacterial inoculum (from step 2) to each well (wells 1-11), ensuring the final volume is consistent.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most common aerobic bacteria.[5][26]
-
MIC Determination: After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the pyrimidinone compound in which there is no visible growth (i.e., the first clear well).[11]
B. Agar Disk Diffusion (Kirby-Bauer) Assay
This method is a qualitative or semi-quantitative screening tool to assess the susceptibility of a bacterium to an antimicrobial agent.[27][28] A filter paper disk impregnated with a known concentration of the pyrimidinone compound is placed on an agar plate swabbed with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a "zone of inhibition."[27]
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[28]
-
Sterile filter paper disks (6 mm diameter)
-
Pyrimidinone compound solution of known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs[28]
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[27]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[27][28] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[27]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[27]
-
Disk Application: Aseptically apply the pyrimidinone-impregnated disks to the surface of the agar using sterile forceps. Gently press each disk to ensure complete contact with the agar.[28] Disks should be spaced at least 24 mm apart from center to center.[28]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[27]
-
Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.[27]
C. Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a direct extension of the broth microdilution test and is essential for determining if a compound is bactericidal.[10][14] It involves subculturing aliquots from the clear wells of the MIC plate onto growth agar to determine the concentration at which no viable organisms remain.
Materials:
-
Completed 96-well MIC plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated loop or micropipette
Procedure:
-
Identify MIC: Determine the MIC from the incubated broth microdilution plate.
-
Subculturing: From each well showing no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot and plate it onto a fresh MHA plate.[11] Be sure to label each plate sector corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrimidinone compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[11][12][13]
-
Interpretation: The ratio of MBC to MIC is often calculated. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]
D. Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of killing and the concentration-dependency of a pyrimidinone compound's effect.[3][15] It involves exposing a standardized bacterial culture to the compound and measuring the number of viable cells at specified time intervals.[16]
Caption: Workflow for a time-kill kinetic antimicrobial assay.
Materials:
-
Log-phase bacterial culture
-
CAMHB
-
Pyrimidinone compound at desired concentrations (often multiples of the MIC, e.g., 1x, 2x, 4x, 8x MIC)
-
Shaking incubator or water bath
-
Sterile dilution tubes (e.g., with phosphate-buffered saline)
-
MHA plates
Procedure:
-
Inoculum Preparation: Prepare a starting bacterial inoculum in CAMHB at a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[16][29]
-
Exposure: Add the pyrimidinone compound to different flasks of the bacterial culture to achieve the desired final concentrations. Include a growth control flask with no compound.
-
Time-Point Sampling: Incubate all flasks under appropriate conditions (e.g., 37°C with shaking). At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]
-
Viable Cell Counting: Immediately perform serial 10-fold dilutions of each aliquot. Plate a defined volume from appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL for each time point and concentration.
-
Data Presentation: Plot the results as log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Conclusion
The protocols detailed in this guide provide a standardized framework for the initial in vitro characterization of novel pyrimidinone compounds. By adhering to the established guidelines of CLSI and EUCAST, researchers can ensure the generation of high-quality, reliable, and comparable data.[9] Rigorous execution of these assays, with careful attention to pre-assay considerations and quality control, is the cornerstone of a successful antimicrobial drug discovery program. The quantitative data derived from these methods—MIC, MBC, and time-kill kinetics—are essential for making informed decisions about which lead compounds warrant advancement into further preclinical development.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute.
- Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. (2020). PubMed.
- Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online.
- Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore.
- Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.).
- CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform.
- The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute.
- Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao.
- CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. (n.d.).
- EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2018). National Institutes of Health.
- In Vitro Antimicrobial Activity Assay. (2020). Bio-protocol.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- M07-A8. (n.d.). Regulations.gov.
- Pseudomonas aeruginosa ATCC 49189, a new quality control strain for testing P. aeruginosa susceptibility to the aminoglycosides. (1989). PubMed.
- A comprehensive review on in-vitro methods for anti- microbial activity. (2024). IP International Journal of Comprehensive and Advanced Pharmacology.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class.
- Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. (2014). ASM Journals.
- M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ResearchGate.
- Influence of DMSO on antifungal activity during susceptibility testing in vitro. (n.d.). Semantic Scholar.
- MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. (2012). PubMed.
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- Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. (n.d.). Regulations.gov.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Challenges in Screening. (2010). In Technological Challenges in Antibiotic Discovery and Development. National Center for Biotechnology Information.
- M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. (n.d.). Clinical and Laboratory Standards Institute.
- CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. (n.d.). GlobalSpec.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online.
- Synthetic study of pyrimidino derivatives: Potent antimicrobial candidate. (2025). ResearchGate.
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cytotoxicity screening of novel 6-amino-1H-pyrimidin-2-one analogs
Application Note & Protocol
A Researcher's Guide to In Vitro Cytotoxicity Screening of Novel 6-Amino-1H-pyrimidin-2-one Analogs
Introduction: The Imperative for Cytotoxicity Screening
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[2][3][4][5] As researchers synthesize new analogs in the quest for more effective and selective drugs, a robust and reliable method for evaluating their cytotoxic potential is paramount.
In vitro cytotoxicity screening is a critical first step in the drug discovery pipeline.[6] It provides essential data on a compound's intrinsic ability to induce cell death or inhibit cell proliferation, enabling a data-driven approach to:
-
Prioritize lead candidates: Identify the most potent compounds for further development.
-
Assess selectivity: Compare toxicity in cancer cell lines versus normal, healthy cell lines.
-
Elucidate mechanisms of action: Provide initial clues about how a compound might be working at the cellular level.
This guide offers a comprehensive overview of the principles, protocols, and data analysis techniques for the , designed for researchers, scientists, and drug development professionals.
Foundational Principles: Selecting the Right Assay
No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, employing orthogonal assays that measure distinct cellular endpoints is crucial for a comprehensive toxicity profile.[7][8][9] We will focus on two widely adopted, complementary colorimetric assays: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay , which assesses cell membrane integrity.
-
The MTT Assay (Metabolic Viability): This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells.[11] A decrease in the purple color indicates a reduction in cell viability.
-
The LDH Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of late-stage apoptosis or necrosis.[8][12][13] The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of damaged cells.[12][14]
By using both assays, researchers can distinguish between compounds that cause metabolic shutdown (detected by MTT) and those that induce membrane rupture (detected by LDH), providing deeper insight into the potential mechanism of cell death.
The Blueprint for a Valid Experiment: Design and Controls
The trustworthiness of any cytotoxicity data hinges on a meticulously planned experimental design. Every protocol must be a self-validating system, which is achieved through the rigorous use of controls and standardized procedures.
Critical Experimental Parameters
-
Cell Line Selection: The choice of cell lines should be hypothesis-driven. For anticancer screening, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is appropriate.[2][15] Crucially, a non-cancerous cell line (e.g., normal human dermal fibroblasts, NHDF) should be included to assess the compound's selectivity and general toxicity.[2]
-
Compound Solubilization: Most novel organic compounds, including pyrimidinone analogs, are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent used. It is critical to prepare a high-concentration stock solution and then perform serial dilutions. The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5% , to avoid solvent-induced cytotoxicity.[16][17]
-
Dose-Response and Incubation Time: Cytotoxicity should be evaluated over a range of concentrations to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). A typical screening might use a 7-point, 10-fold serial dilution starting from 100 µM. The incubation period (e.g., 24, 48, or 72 hours) should be optimized based on the cell line's doubling time and the compound's expected mechanism.[17]
The Non-Negotiable Controls
For each 96-well plate, the following controls are essential to ensure data validity:
-
Untreated (Negative) Control: Cells incubated with culture medium only. This represents 100% cell viability or baseline LDH release.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used for the test compounds. This control is vital to confirm that the solvent itself is not toxic to the cells.[16][17]
-
Positive Control: Cells treated with a compound known to be cytotoxic to the chosen cell line (e.g., Doxorubicin or Staurosporine). This confirms that the cells and the assay system are responding correctly.
-
Blank (Background) Control: Wells containing only culture medium (no cells) plus the assay reagents. The absorbance from these wells is subtracted from all other readings to account for background noise.[8][18]
Detailed Experimental Protocols
The following protocols are designed for adherent cells cultured in 96-well flat-bottom plates. All incubations should be performed in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Assay for Measuring Metabolic Viability
This protocol is based on established methods for quantifying NAD(P)H-dependent cellular oxidoreductase enzyme activity.[11]
Workflow Visualization: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells per well in 100 µL of medium) and allow them to adhere overnight.[19]
-
Compound Treatment: The next day, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the this compound analogs or controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This protocol quantitatively measures LDH released from cells with damaged membranes.[13]
Workflow Visualization: LDH Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is efficient to prepare duplicate plates for MTT and LDH assays simultaneously.
-
Prepare Maximum Release Control: 45-60 minutes before the end of the incubation period, add 10 µL of a lysis buffer (e.g., 10X Lysis Solution, often provided in kits) to the wells designated as the "Maximum LDH Release" control.[14][21] This lyses all cells, releasing the total LDH content.
-
Collect Supernatant: At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate and catalyst/dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[21]
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[13][21]
-
Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.[21]
-
Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm.[21]
Data Analysis and Interpretation
Key Calculations
-
MTT Assay - % Cell Viability:
-
First, subtract the background absorbance (media-only control) from all readings.
-
% Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100
-
-
LDH Assay - % Cytotoxicity:
-
First, subtract the background absorbance from all readings.
-
The formula accounts for spontaneous LDH release from untreated cells.
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100[21]
-
Determining the IC50 Value
The IC50 is the concentration of a compound that reduces the measured biological response by 50%.
-
Plot Data: Using graphing software (e.g., GraphPad Prism, Microsoft Excel), create a scatter plot of % Viability (Y-axis) versus the logarithm of the compound concentration (X-axis).[22]
-
Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).[23]
-
Extrapolate IC50: The software will calculate the IC50 value from the curve.[22]
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for Novel this compound Analogs (48h Incubation)
| Compound ID | Cell Line | Assay | IC50 (µM) ± SD | Selectivity Index (SI)* |
| PYR-001 | MCF-7 | MTT | 7.8 ± 0.9 | 6.4 |
| NHDF | MTT | 50.1 ± 4.5 | ||
| PYR-002 | HCT-116 | MTT | 2.5 ± 0.3 | 15.2 |
| NHDF | MTT | 38.0 ± 3.1 | ||
| PYR-003 | MCF-7 | LDH | 15.2 ± 2.1 | 4.1 |
| NHDF | LDH | 62.5 ± 5.8 | ||
| Doxorubicin | MCF-7 | MTT | 0.9 ± 0.1 | 3.3 |
| (Control) | NHDF | MTT | 3.0 ± 0.4 |
*Selectivity Index (SI) = IC50 in normal cell line (NHDF) / IC50 in cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Use a multichannel pipette for consistency; Do not use the outer wells of the plate; Ensure uniform cell suspension before seeding.[16][18] |
| Low Absorbance Signal (MTT) | Insufficient cell numbers; Short incubation time with MTT; Incomplete formazan solubilization. | Optimize cell seeding density; Increase MTT incubation time (up to 4h); Ensure thorough mixing after adding DMSO.[16][19] |
| High Background Absorbance | Microbial contamination; Phenol red in medium interfering with readings; Test compound is colored or reduces MTT directly. | Use sterile technique; Use phenol red-free medium for the assay step; Run a "compound-only" control (no cells) to check for interference.[16][18][24] |
| IC50 Increases with Time (e.g., 48h > 24h) | The compound may be unstable in culture medium; Cells may be metabolizing the compound into a less active form. | Assess compound stability under culture conditions; Consider shorter incubation times or repeated dosing.[24] |
References
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Validation Study of In Vitro Cytotoxicity Test Methods.
- LDH cytotoxicity assay. Protocols.io. [Link]
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- LDH Assay. Cell Biologics Inc.. [Link]
- Validation Study on Five Cytotoxicity Assays by JSAAE I.
- Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review.
- Validation Study on Five Cytotoxicity Assays by JSAAE II.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]
- Cytotoxicity Test. XCellR8. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]
- MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]
- Assessing how in vitro assay types predict in vivo toxicology d
- Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space.
- I am having problems in getting results in MTT assay. How do I rectify it?.
- In vitro cytotoxicity testing: Biological and st
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. PMC. [Link]
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
Sources
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- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. jrasb.com [jrasb.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. x-cellr8.com [x-cellr8.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. m.youtube.com [m.youtube.com]
- 23. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-1H-pyrimidin-2-one (Isocytosine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-amino-1H-pyrimidin-2-one, a critical pyrimidine base also known as isocytosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the causality behind synthetic choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis of this compound, particularly through the widely used condensation of guanidine with an ethyl cyanoacetate precursor.
Q1: My reaction resulted in a very low yield or failed completely. What are the primary causes?
A1: Low or no product formation in this condensation reaction typically points to one of three critical areas: the activity of the nucleophile (guanidine), the reaction conditions, or the integrity of your starting materials.
-
Inactive Guanidine Free Base: Guanidine is most commonly supplied as a hydrochloride or nitrate salt for stability.[1] For it to act as an effective nucleophile, it must be converted to its free base form in situ. This is achieved by using a strong base, typically sodium ethoxide, in a 2:1 molar ratio to the guanidine salt. Insufficient base will result in incomplete formation of the free guanidine, drastically reducing the concentration of the active nucleophile and stalling the reaction.[2]
-
Suboptimal Reaction Conditions: This condensation requires sufficient thermal energy to proceed to completion. A common pitfall is an insufficient reflux time or temperature. The reaction should be heated to reflux in an appropriate solvent like ethanol and monitored via Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Reactant Purity and Stoichiometry: The purity of starting materials is paramount. Impurities can inhibit the reaction.[3] Furthermore, ensure that all reagents, particularly the ethyl cyanoacetate and guanidine salt, are anhydrous, as water can cause hydrolysis of the ester and the amidine starting material.[4]
Q2: My TLC plate shows multiple spots, indicating a complex mixture of byproducts. How can I improve selectivity?
A2: The formation of multiple byproducts suggests that side reactions are competing with the desired cyclization pathway. The choice of base and rigorous control of reaction conditions are crucial for minimizing these unwanted products.[3]
-
Base-Induced Side Reactions: While a strong base is necessary, its stoichiometry must be carefully controlled. Excess sodium ethoxide can promote the self-condensation of ethyl cyanoacetate, leading to undesired oligomeric impurities.
-
Hydrolysis: The presence of water is a major contributor to byproduct formation. It can hydrolyze the cyanoacetate ester to the corresponding carboxylic acid, which will not participate in the desired reaction. Ensure you are using anhydrous ethanol and properly dried glassware.[4]
-
Incorrect Order of Addition: A recommended procedure involves first preparing the sodium ethoxide solution, adding the guanidine salt to form the free base, and finally adding the ethyl cyanoacetate.[1] This sequential addition ensures the active nucleophile is ready to react as soon as the electrophile is introduced, favoring the desired pathway.
Q3: The crude product is difficult to purify. Recrystallization yields an impure, often colored, solid. What can I do?
A3: Purification challenges often stem from the presence of residual salts or closely related organic byproducts.
-
Inadequate Salt Removal: The reaction generates a significant amount of sodium chloride (from guanidine hydrochloride and sodium ethoxide). The workup procedure, which involves acidifying the reaction mixture with acetic acid after evaporation, is designed to precipitate the organic product while leaving the inorganic salts dissolved in the aqueous solution.[1] Ensure the pH is adjusted correctly to fully precipitate the product. A final wash of the filtered solid with cold water is essential.
-
Effective Recrystallization: this compound has good solubility in hot water, DMSO, and DMF.[5] Recrystallization from boiling water is often effective. For persistent colored impurities, a hot filtration step after adding activated charcoal to the dissolved crude product can be highly effective for decolorization before allowing the solution to cool.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most common and well-documented method is the condensation of guanidine with ethyl cyanoacetate using sodium ethoxide as the base in an ethanol solvent.[1] This one-pot reaction involves the formation of the guanidine free base, which then undergoes a cyclocondensation reaction with ethyl cyanoacetate to form the pyrimidine ring. The reaction is typically heated under reflux for several hours, followed by an acidic workup to precipitate the product.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base performs two essential functions. First, it deprotonates the guanidinium salt to generate the nucleophilic free base. Second, it facilitates the formation of the enolate of ethyl cyanoacetate, making the α-carbon susceptible to nucleophilic attack. A strong alkoxide base like sodium ethoxide is ideal as it is potent enough for both tasks and its conjugate acid (ethanol) is typically the reaction solvent.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used.
-
¹H NMR: In DMSO-d₆, you should expect to see characteristic peaks for the amino (NH₂) and amide (NH) protons, which are D₂O exchangeable, as well as signals for the vinyl protons on the pyrimidine ring.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon (C=O) and the carbons of the heterocyclic ring.
-
IR Spectroscopy: Look for characteristic stretching frequencies for N-H bonds (typically broad in the 3100-3400 cm⁻¹ region), the C=O group (~1650-1690 cm⁻¹), and C=N/C=C bonds within the ring.
-
Melting Point: The reported melting point is typically in the range of 270-280°C with decomposition.[6] A sharp melting point is a good indicator of purity.
Data & Workflow Visualization
Key Reaction Parameters
The following table summarizes the critical parameters for the synthesis and their impact on the reaction outcome.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required to deprotonate both the guanidinium salt and the α-carbon of the ester.[1] |
| Stoichiometry | 1 eq. Guanidine Salt, 1 eq. Ethyl Cyanoacetate, 2.1 eq. NaOEt | Ensures complete formation of the guanidine free base and the ester enolate, driving the reaction to completion. Excess base can cause side reactions.[3] |
| Solvent | Anhydrous Ethanol | Serves as a suitable solvent for the reactants and is the conjugate acid of the ethoxide base, simplifying the reaction system. Anhydrous conditions prevent hydrolysis.[4] |
| Temperature | Reflux (~78°C) | Provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.[1] |
| Workup | Acidification with Acetic Acid | Neutralizes any remaining base and protonates the product, causing it to precipitate from the aqueous solution while inorganic salts remain dissolved.[1] |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Simplified Reaction Mechanism
This diagram illustrates the key steps in the formation of the pyrimidine ring from guanidine and ethyl cyanoacetate.
Caption: Key Stages of Pyrimidinone Ring Formation.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
Disclaimer: This protocol is intended for trained professionals. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Materials:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Guanidine Hydrochloride
-
Ethyl Cyanoacetate
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Prepare Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add sodium (1.05 eq.) in small pieces to anhydrous ethanol (approx. 4 M concentration) with stirring. Allow the sodium to dissolve completely. The reaction is exothermic.
-
Form Guanidine Free Base: Once the sodium ethoxide solution has cooled, add guanidine hydrochloride (1.0 eq.) to the flask. Stir the resulting suspension for 15-20 minutes at room temperature.
-
Initiate Condensation: To the guanidine suspension, add ethyl cyanoacetate (1.0 eq.) dropwise via an addition funnel.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.[1]
-
Workup - Evaporation: Once the reaction is complete, remove the flask from the heat and evaporate the ethanol to dryness under reduced pressure.
-
Workup - Precipitation: Dissolve the resulting solid residue in a minimum amount of boiling water. Acidify the hot solution with glacial acetic acid until the pH is approximately 6-7.
-
Isolation: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and then with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Recrystallization from Water
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add deionized water (approximately 15-20 mL per gram of crude product).
-
Heat the suspension to a rolling boil on a hot plate with stirring. Add more water in small portions if the solid does not fully dissolve.
-
(Optional - Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal (if used) or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to form crystals.
-
Complete the crystallization by placing the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum.
References
- Wikipedia. Isocytosine. [Link]
- Caldwell, W. T., & Kime, H. B. (1940). A New Synthesis of Isocytosine. Journal of the American Chemical Society, 62(9), 2365–2365. [Link]
- Bio-Synthesis Inc. Isocytosine and Isoguanosine base analogs. [Link]
- Caldwell, W. T., & Kime, H. B. (1940). A New Synthesis of Isocytosine. Journal of the American Chemical Society. [Link]
- Najahi, E., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules, 17(7), 8195-8211. [Link]
- Keim, J. P., et al. (2021). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 64(15), 11218-11241. [Link]
- ResearchGate. (PDF) Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. [Link]
- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Sources
Technical Support Center: Purification of Crude 6-Amino-1H-pyrimidin-2-one
Welcome to the technical support center for the purification of crude 6-amino-1H-pyrimidin-2-one, also known as cytosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this essential pyrimidine derivative. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your purification strategies effectively.
Introduction to this compound and Its Purification Challenges
This compound is a fundamental building block in nucleic acids and a vital precursor in the synthesis of various therapeutic agents.[1] Its high polarity, stemming from the amino and lactam functional groups, presents significant challenges during purification.[2] Common issues include poor solubility in many organic solvents, strong interactions with polar stationary phases leading to peak tailing in chromatography, and difficulties in achieving high-purity crystalline material.[2]
Common impurities often arise from the synthetic route and can include unreacted starting materials, side-products from competing reactions, and isomers.[3] The successful isolation of pure this compound is paramount for accurate downstream applications, as impurities can significantly impact biological assays and drug efficacy.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The nature of impurities is highly dependent on the synthetic method employed. However, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers such as 4-amino-1H-pyrimidin-2-one may be present.[5][6]
-
Side-Products: Byproducts from dimerization, polymerization, or rearrangement reactions can complicate purification.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any catalysts or excess reagents.
Q2: Which purification technique is generally the most effective for this compound?
Due to its polar nature, a multi-step purification strategy is often necessary. The most effective techniques are typically:
-
Recrystallization: An excellent method for removing impurities with different solubility profiles.
-
Column Chromatography: Particularly useful for separating compounds with similar polarities. Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[2][7]
-
Acid-Base Extraction: Exploiting the basicity of the amino group and the acidic nature of the pyrimidinone ring can be effective for removing neutral or acidic/basic impurities.
Q3: My compound is highly soluble in water, making extraction with organic solvents difficult. What can I do?
This is a common issue. Consider the following strategies:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride. This can decrease the solubility of your compound in the aqueous layer and promote its partitioning into the organic phase.
-
Continuous Liquid-Liquid Extraction: For compounds with low partition coefficients, a continuous extraction apparatus can be highly effective.
-
Alternative Solvents: Explore more polar organic solvents like n-butanol for extraction.
Troubleshooting Guides
Issue 1: Poor Recovery or No Crystallization During Recrystallization
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it either oils out or no crystals form. What's going wrong?
Answer: This is a frequent challenge in crystallization. The primary causes are either the selection of an inappropriate solvent system or the presence of impurities that inhibit crystal formation.
Troubleshooting Workflow: Recrystallization Failure
Caption: Troubleshooting workflow for crystallization issues.
Detailed Recrystallization Protocol
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7] Be aware that charcoal can adsorb your product, so use it sparingly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Poor Separation or Compound Sticking to the Column in Chromatography
Question: I'm trying to purify my compound using column chromatography, but I'm getting poor separation from impurities, or my compound won't elute from the column. What should I do?
Answer: This indicates that the chosen stationary phase and mobile phase are not optimal for your separation. For a highly polar compound like this compound, standard silica gel chromatography with non-polar eluents is often ineffective.
Chromatography Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound streaks or does not move from the baseline (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. Consider adding a small amount of a modifier like acetic acid or ammonia to the mobile phase to improve peak shape. |
| Poor separation of spots on TLC | The solvent system does not provide adequate resolution. | Experiment with different solvent systems. Try ternary mixtures (e.g., dichloromethane/methanol/acetic acid). Consider switching to a different chromatographic mode like HILIC.[2][7] |
| Compound elutes in the solvent front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent. |
| Compound appears to be degrading on the column | The stationary phase (e.g., silica gel) is too acidic. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] |
General Protocol for HILIC Purification
Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for purifying highly polar compounds like this compound.[2][7]
-
Column Selection: Start with a bare silica or an amide-bonded column.[7]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a solvent with similar or weaker elution strength. Ensure the sample is filtered before injection.[2]
-
Gradient Elution:
-
Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% B).
-
Gradient: Gradually increase the percentage of the aqueous mobile phase (A) to elute the compound. A typical gradient might be from 95% B to 50% B over 15-20 minutes.[7]
-
Washing and Re-equilibration: After your compound has eluted, wash the column with a higher concentration of the aqueous phase and then re-equilibrate with the initial conditions.[7]
-
-
Detection: Use a UV detector set to an appropriate wavelength for the pyrimidinone chromophore (e.g., around 254 nm).[7]
Visualizing the HILIC Workflow
Caption: General experimental workflow for HILIC purification.
Issue 3: Assessing the Purity of the Final Product
Question: I have purified my this compound. How can I confidently assess its purity?
Answer: A single analytical technique is often insufficient to declare a compound as "pure." A combination of methods is recommended for a comprehensive assessment.[4]
Recommended Purity Analysis Techniques
| Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities.[4] | Use a high-resolution column and a validated method. Purity is typically determined by the area percentage of the main peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities.[4] | ¹H NMR can reveal the presence of proton-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified reference standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities.[4] | Electrospray ionization (ESI) is a suitable technique for this molecule.[4] |
| Melting Point | A sharp melting point range close to the literature value (>300 °C) indicates high purity.[5] | A broad melting range suggests the presence of impurities. |
Concluding Remarks
The purification of crude this compound requires a systematic and often iterative approach. By understanding the physicochemical properties of the molecule and the potential impurities, researchers can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and implementing robust purification protocols. For further assistance, always refer to the primary literature and consider consulting with an analytical chemistry specialist.
References
- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- Najahi, E., et al. (2014). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.
- National Center for Biotechnology Information. (n.d.). Cytosine. PubChem Compound Database.
- Sayed, S. M., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Takatori, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytosine | 71-30-7 [chemicalbook.com]
- 6. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrimidine derivatives. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Section 1: The Biginelli Reaction: Navigating a Classic Multicomponent Synthesis
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis.[1][2] While elegant in its simplicity, it is not without its pitfalls. This section addresses the most frequently encountered side reactions and offers strategies for their mitigation.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is yielding a bright yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this compound and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This side product arises from the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures. This competing Hantzsch pathway can significantly reduce the yield of your desired dihydropyrimidinone (DHPM).
Troubleshooting Strategies for Hantzsch Dihydropyridine Formation:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Higher temperatures promote the decomposition of urea to ammonia, favoring the Hantzsch pathway.[3][4] |
| Order of Addition | Add the urea to the reaction mixture last. | This can minimize the premature decomposition of urea.[3] |
| Catalyst Selection | Employ a milder Lewis or Brønsted acid catalyst. | Certain catalysts can selectively promote the Biginelli pathway over the Hantzsch reaction. |
Q2: I'm observing low yields and a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A2: Low conversion in a Biginelli reaction can stem from several factors, including inactive catalysis, suboptimal reaction conditions, or impure reactants.[3][4]
Protocol for Optimizing Biginelli Reaction Conversion:
-
Catalyst Activity Verification:
-
If using a reusable catalyst, ensure it has been properly regenerated.
-
For acid catalysts like HCl, verify the concentration is accurate.[3]
-
-
Reaction Monitoring:
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3]
-
If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
-
-
Reactant Purity:
-
Ensure all starting materials (aldehyde, β-ketoester, and urea) are of high purity, as impurities can inhibit the reaction.[4]
-
Use freshly distilled aldehydes if they have been stored for an extended period.
-
-
Solvent Choice:
-
While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[4]
-
Q3: My crude product is challenging to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas are common byproducts in the Biginelli reaction that arise from a competing reaction between the β-ketoester and urea.[3] Their presence can complicate the purification of the desired DHPM.
Identification and Prevention of N-Acylurea Formation:
-
Characterization: N-acylureas can be identified by their distinct signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.[3]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[5]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the DHPM product.[3]
Visualizing the Biginelli vs. Hantzsch Pathways
Caption: A diagram illustrating the competing Biginelli and Hantzsch reaction pathways.
Section 2: The Pinner Synthesis: Addressing Sensitivity and Side Reactions
The Pinner synthesis offers a versatile route to pyrimidines through the condensation of an amidine with a 1,3-dicarbonyl compound.[6] However, its success is highly dependent on careful control of reaction conditions to avoid several potential side reactions.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is resulting in a complex mixture of products with low yield of the desired pyrimidine. What are the common side reactions?
A1: The Pinner synthesis is susceptible to several side reactions, including:
-
Self-condensation of the 1,3-dicarbonyl compound. [3]
-
Hydrolysis of the amidine starting material or imidate salt intermediate. [4][5]
-
Incomplete cyclization, leading to open-chain intermediates. [3]
Q2: How critical are anhydrous conditions for the Pinner synthesis, and what are the consequences of moisture contamination?
A2: Strictly anhydrous conditions are paramount for a successful Pinner synthesis. The key intermediate, the imidate salt (Pinner salt), is highly susceptible to hydrolysis.[5] The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.
Protocol for Ensuring Anhydrous Conditions in Pinner Synthesis:
-
Glassware and Solvents:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[5]
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
-
Reagents:
-
Use high-purity, anhydrous amidine hydrochloride or freshly prepare the free-base amidine immediately before use to prevent moisture absorption.[4][5]
-
The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[5]
-
Q3: My Pinner reaction is not proceeding to completion, and I'm isolating uncyclized intermediates. How can I promote the final cyclization step?
A3: Incomplete cyclization can be a significant issue, often due to insufficient activation for the intramolecular nucleophilic attack.
Strategies to Promote Cyclization in Pinner Synthesis:
| Parameter | Recommendation | Rationale |
| Base Selection | The choice and stoichiometry of the base are critical. | A suitable base is required to generate the free amidine and promote the desired cyclization while minimizing side reactions.[3] |
| Temperature | Increase the reaction temperature or prolong the reaction time. | Heating the reaction mixture can provide the necessary activation energy for the ring closure. Monitor by TLC to avoid decomposition. |
| Catalyst | Consider the use of a suitable catalyst to facilitate the cyclization step. | While traditionally base-promoted, certain catalysts can enhance the rate of cyclization. |
Troubleshooting Workflow for the Pinner Synthesis
Caption: A step-by-step workflow for troubleshooting low yields in the Pinner synthesis.
Section 3: Regioisomer Formation in Substituted Pyrimidine Synthesis
The synthesis of substituted pyrimidines can often lead to the formation of regioisomers, complicating purification and characterization. Understanding the factors that control regioselectivity is key to obtaining the desired product.
Frequently Asked Questions (FAQs): Regioisomer Formation
Q1: I am attempting to synthesize a substituted pyrimidine, but I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A1: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. The regiochemical outcome is influenced by the relative reactivity of the electrophilic and nucleophilic centers in your reactants.
Strategies for Controlling Regioselectivity:
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For example, a stepwise synthesis where key functionalities are introduced sequentially can provide better control over the final substitution pattern compared to a one-pot multicomponent reaction.
-
Protecting Groups: The use of protecting groups can block certain reactive sites, directing the reaction to the desired position.
-
Reaction Conditions: Subtle changes in reaction conditions, such as the solvent, temperature, or catalyst, can influence the regiochemical outcome.
-
Starting Material Design: Carefully designing your starting materials to have electronically and sterically differentiated reactive sites can favor the formation of a single regioisomer.
Q2: How can I reliably distinguish between different regioisomers of my synthesized pyrimidine?
A2: Differentiating between regioisomers requires careful spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons on the pyrimidine ring and its substituents will be distinct for each regioisomer.[7] Techniques like NOESY can provide through-space correlations that help determine the relative positions of substituents.
-
Mass Spectrometry (MS): While MS will show the same molecular ion for regioisomers, the fragmentation patterns can sometimes differ, providing clues to the substitution pattern.[7]
-
X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides unambiguous structural determination.
-
Regiospecific Synthesis: Synthesizing one of the possible regioisomers through an unambiguous route can provide an authentic standard for comparison.[8]
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
- ACS Publications. (n.d.). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Conditions for Pyrimidinone Reactions
Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of solvent conditions in pyrimidinone reactions. Pyrimidinone cores are central to a vast array of pharmacologically active molecules, and achieving optimal reaction conditions is paramount for efficient and reproducible synthesis.[1][2][3] This resource provides practical, field-proven insights to help you navigate common challenges and enhance your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions in Pyrimidinone Synthesis
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: My pyrimidinone synthesis, particularly the Biginelli reaction, is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge in pyrimidinone synthesis and can be attributed to several factors.[4][5] A systematic approach to troubleshooting is crucial for identifying the root cause.
Underlying Causes and Recommended Actions:
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and intermediates, as well as influencing the reaction kinetics.[4][6] Polar solvents are generally preferred for the Biginelli reaction as they can stabilize the charged intermediates in the proposed reaction mechanism.[7][8]
-
Insufficient Catalyst Activity: The catalyst is essential for driving the reaction to completion, and its absence or deactivation can lead to poor yields.[6]
-
Solution: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. If using a Brønsted acid like HCl, verify its concentration. It may be beneficial to screen different catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂) or heterogeneous catalysts, which can also simplify purification.[6][9]
-
-
Inappropriate Reaction Temperature and Time: The reaction may not have reached completion due to insufficient time or a temperature that is too low to overcome the activation energy.[4][6]
-
Purity of Reactants: Impurities present in your starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction.[4][6][12]
-
Solution: Ensure that all reactants are of high purity. If necessary, purify the starting materials before use.
-
Issue 2: Formation of a Fluorescent Yellow Byproduct
Question: In my Biginelli reaction, I'm observing the formation of a significant amount of a yellow, highly fluorescent byproduct instead of the desired dihydropyrimidinone. What is this byproduct and how can I prevent its formation?
Answer:
The appearance of a yellow fluorescent byproduct is a classic issue in Biginelli reactions and is indicative of a competing reaction pathway.[4][11]
Identifying the Culprit and Mitigation Strategies:
-
The Hantzsch Dihydropyridine Byproduct: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][11] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at higher temperatures.[4][11]
-
Control Reaction Temperature: The Hantzsch pathway is favored at higher temperatures.[4] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] It is advisable to screen different catalysts to find one that favors the formation of the desired pyrimidinone.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[4]
-
Issue 3: Difficulty in Product Purification and Suspected N-Acylurea Byproducts
Question: My crude product from a Biginelli reaction is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and, more importantly, prevent their formation?
Answer:
N-acylureas are common byproducts in Biginelli reactions that can complicate the purification process.[11]
Confirmation and Prevention:
-
Confirmation: The presence of N-acylureas can often be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
-
Prevention:
-
Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[11]
-
Purification Strategy: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[11]
-
Issue 4: Incomplete Cyclization Leading to Open-Chain Intermediates
Question: My reaction seems to stall at an open-chain ureide intermediate, failing to cyclize to the final pyrimidinone product. What should I do?
Answer:
Failure of the final cyclization step is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[5]
Promoting the Final Ring Closure:
-
Increase Catalyst Concentration or Strength: A stronger acid catalyst or a higher catalyst loading can enhance the rate of the final cyclization and dehydration steps.[5]
-
Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) can provide the necessary activation energy for the ring closure to occur.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for Biginelli reactions?
While the optimal solvent is substrate-dependent, polar solvents are generally a good starting point.[7] Ethanol is a commonly used and effective solvent for many Biginelli reactions.[1][4] However, for optimization, a solvent screen is always recommended.
Q2: Can I run the Biginelli reaction under solvent-free conditions?
Yes, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly effective for the Biginelli reaction, leading to high yields in shorter reaction times.[13][14][15] This approach is also environmentally friendly.[14]
Q3: How does microwave irradiation improve pyrimidinone synthesis?
Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often higher yields.[13][16][17] It is a valuable tool for optimizing reaction conditions, especially for high-throughput synthesis.
Q4: I am performing a Pinner pyrimidine synthesis and am having issues with side reactions. What are the key parameters to control?
For the Pinner synthesis, it is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[11] The quality of the amidine salt is also crucial; use freshly prepared or purified amidine hydrochloride.[4][11]
Experimental Protocols and Workflows
Protocol 1: Systematic Solvent Screening for a Biginelli Reaction
Objective: To identify the optimal solvent for the synthesis of a target 3,4-dihydropyrimidin-2(1H)-one (DHPM).
Methodology:
-
Solvent Selection: Choose a diverse set of solvents with varying properties (e.g., non-polar: Toluene; polar aprotic: Acetonitrile, DMF; polar protic: Ethanol, Water).[10]
-
Parallel Reaction Setup: In separate vials, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a suitable catalyst (e.g., 10 mol% HCl).
-
Solvent Addition: To each vial, add 5 mL of the selected solvent.
-
Reaction Conditions: Stir all reactions at a constant temperature (e.g., 60 °C) for a set period (e.g., 4 hours).
-
Analysis: After the reaction time, allow the mixtures to cool. Analyze the yield of the desired product in each vial using a suitable analytical technique such as HPLC or by isolation and weighing of the precipitated product.
Workflow for Troubleshooting Low Yield in Pyrimidinone Synthesis
Caption: Competing pathways in the Biginelli reaction.
Data Summary: Influence of Solvent on Reaction Yield
The choice of solvent can have a dramatic impact on the yield of pyrimidinone synthesis. Below is a summary of representative data illustrating this effect for a model Biginelli reaction.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | Low |
| 2 | Dichloromethane | 9.1 | Moderate |
| 3 | Tetrahydrofuran (THF) | 7.5 | Moderate |
| 4 | Acetonitrile | 37.5 | High |
| 5 | Ethanol | 24.5 | High |
| 6 | Dimethylformamide (DMF) | 36.7 | Very High |
| 7 | Water | 80.1 | Moderate to High |
| 8 | Solvent-free | - | High |
Note: Yields are qualitative and can vary significantly based on specific substrates and reaction conditions. [5][8][9][18][19]Generally, polar solvents tend to give higher yields. [7][8]
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-624.
- El-Gazzar, A. B. A., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
- Fouad, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 325-345.
- Gobouri, A. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 3(4), 269-295.
- Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-624.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Outcomes. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a.
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of different solvents for the model reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- Xavier, A. L., et al. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Proceedings, 1(2), 2549-2552.
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
- Bhatewara, A., et al. (2012). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents.
- BenchChem. (2025). Optimization of solvent and catalyst for pyrimidine-dione synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.).
- Sharma, P., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 1776-1835.
- Goti, A., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 10(1), 1-5.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
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Technical Support Center: Addressing Solubility Challenges of Pyrimidinone Derivatives in Assays
Welcome to the technical support center for researchers working with pyrimidinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this important class of compounds. My goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the integrity of your assay data.
A Foundational Understanding of Pyrimidinone Solubility
Pyrimidinone scaffolds are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] However, their often planar and aromatic nature can lead to strong crystal lattice energy, making them challenging to dissolve in aqueous assay buffers.[3] This poor solubility is a significant concern as it can lead to compound precipitation, underestimated potency, and unreliable structure-activity relationships (SAR).[4][5] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My pyrimidinone derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I fix it?
This phenomenon, commonly known as "crashing out," occurs when a compound that is stable in a high-concentration organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[3][4] The final concentration of your compound has likely exceeded its kinetic solubility limit in the assay buffer.
Here is a workflow to address this common issue:
Caption: Troubleshooting workflow for compound precipitation.
Immediate Actions:
-
Reduce Final Concentration: This is the most straightforward solution. Determine if a lower, soluble concentration is still active in your assay.[3]
-
Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions in the assay buffer. This gradual reduction in DMSO concentration can sometimes prevent precipitation.[4]
-
Check DMSO Stock: Ensure your compound is fully dissolved in the DMSO stock before any dilutions. If you see crystals, gentle warming or sonication might be necessary.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and almost certainly under 1%.[4] Higher concentrations can be cytotoxic, alter cell membrane permeability, and interfere with the biological processes you are measuring.[4] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?
Understanding this distinction is key to designing your experiments correctly.
| Solubility Type | Description | Relevance to Assays |
| Kinetic Solubility | Measured by adding a DMSO stock solution to an aqueous buffer and determining the concentration at which the compound begins to precipitate.[1][4][6] | Highly relevant for most in vitro biological assays and high-throughput screening (HTS) as it mimics the typical experimental conditions.[4][6] |
| Thermodynamic Solubility | The true equilibrium solubility of a compound, measured by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24-72 hours).[1][7] | Critical for later-stage drug development, such as formulation for in vivo studies.[4][7] |
For initial screening and most cell-based or biochemical assays, kinetic solubility is the more practical and relevant measure.[6]
Q4: My compound has an ionizable group. How can I use pH to my advantage?
Many pyrimidinone derivatives contain acidic or basic functional groups. The solubility of these compounds can be highly dependent on the pH of the aqueous solution.[3][8]
-
For Basic Compounds (e.g., containing an amine): Lowering the pH of your buffer will lead to protonation of the basic group, forming a more soluble cationic species.[3][8]
-
For Acidic Compounds (e.g., containing a carboxylic acid): Increasing the pH will cause deprotonation, forming a more soluble anionic species.[8]
It is important to note that the Henderson-Hasselbalch equation can provide a rough estimate, but the actual pH-dependent solubility can be complex and influenced by the buffer system.[9][10] Always ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Q5: What are some advanced formulation strategies I can use if simple methods fail?
If lowering the concentration or adjusting the dilution method is insufficient, several formulation strategies can significantly enhance the aqueous solubility of pyrimidinone derivatives:
-
Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][11] Common co-solvents include polyethylene glycol (PEG), ethanol, and glycerin.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[4][12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic pyrimidinone derivative and increasing its apparent water solubility.[4][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option with low toxicity.[4][11][14]
-
Surfactants: For biochemical assays (not recommended for cell-based assays due to potential cytotoxicity), non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically just above their critical micelle concentration) to aid in solubilization.[11]
-
Amorphous Solid Dispersions: A more advanced technique involves creating an amorphous solid dispersion where the drug is molecularly dispersed in an inert, hydrophilic polymer carrier.[15] This method can significantly enhance the apparent water solubility compared to the crystalline form of the compound.[15]
Caption: Mechanisms of common solubilizing agents.
Troubleshooting Guides & Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid method to estimate the kinetic solubility of your pyrimidinone derivative, helping you define concentration limits for your assays.[4]
Materials:
-
10 mM stock solution of your pyrimidinone compound in 100% DMSO.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
96-well clear bottom plates.
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm).
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Dilution into Buffer: In a separate 96-well plate, add your aqueous assay buffer.
-
Transfer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the compound from the DMSO plate to the buffer plate, resulting in a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.[4]
Materials:
-
10 mM stock solution of your pyrimidinone compound in 100% DMSO.
-
Cell culture medium (pre-warmed to 37°C).
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Create Intermediate Dilution Plate: Prepare an intermediate dilution of your compound. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your subsequent serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below the 1% of the intermediate plate.
Protocol 3: Using Cyclodextrins for Solubilization
This protocol outlines how to prepare a stock solution of your compound using HP-β-CD.
Materials:
-
Pyrimidinone compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex mixer and/or sonicator.
-
0.22 µm syringe filter.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess of your solid pyrimidinone derivative to the HP-β-CD solution.
-
Equilibration: Vortex or sonicate the mixture for at least one hour at room temperature to facilitate the formation of the inclusion complex.
-
Clarification: The resulting solution should be clear. If any solid material remains, it indicates that the solubility limit has been reached.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: It is highly recommended to confirm the final concentration of your solubilized compound via an appropriate analytical method (e.g., HPLC-UV or LC-MS).[8]
References
- Vertex AI Search. (2024).
- NIH. (n.d.).
- BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- BenchChem. (n.d.). Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- BenchChem. (n.d.).
- WuXi AppTec DMPK. (2024).
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- ResearchGate. (2025).
- SciSpace. (n.d.).
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.
- PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
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- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the stability of pyrimidinone compounds
Technical Support Center: Pyrimidinone Compound Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrimidinone compounds. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered during the research and development of pyrimidinone-based molecules. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust compounds and formulations.
Part 1: Frequently Asked Questions (FAQs) on Pyrimidinone Instability
This section addresses the most common initial observations of compound instability.
Q1: What are the primary chemical pathways through which my pyrimidinone compound might be degrading?
A1: Pyrimidinone scaffolds, while versatile, are susceptible to several primary degradation pathways. The specific route depends heavily on the compound's substitution pattern, the solvent system, and environmental conditions (light, heat, oxygen). The three most common pathways are:
-
Hydrolysis: The pyrimidine ring contains amide-like bonds that can be susceptible to cleavage by water, a reaction often catalyzed by acidic or basic conditions.[1][2] This can lead to ring-opening, forming inactive byproducts.[3] For example, pyrimidine sulphonates have been shown to undergo ready hydrolysis to the corresponding pyrimidinones in both alkali and acid.[4]
-
Oxidation: The pyrimidine ring can be sensitive to oxidative degradation, particularly if it has electron-rich substituents or is in the presence of reactive oxygen species (ROS), metal ions, or catalysts.[5][6] Dihydropyrimidinones, for instance, can be oxidized to the corresponding pyrimidin-2(1H)-ones.[7] This can involve N-oxidation or reactions at susceptible carbon atoms on the ring.[8]
-
Photodegradation: Many heterocyclic aromatic compounds, including pyrimidines, absorb UV or visible light. This energy absorption can promote the molecule to an excited state, leading to reactions like ring cleavage, dimerization, or reaction with solvent or oxygen.[9] Exposure to UV light is a known cause of pyrimidine degradation, forming photoproducts that can be further modified by other reactions like hydrolysis.[10][11]
.
Caption: Common degradation pathways for pyrimidinone compounds.
Q2: My compound's potency drops significantly when formulated in an acidic or basic aqueous solution. What is the likely cause?
A2: This is a classic sign of pH-dependent hydrolysis. The pyrimidinone ring contains lactam (cyclic amide) functionality. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, or deprotonate the N-H group, which can also facilitate ring cleavage. Some pyrimidine nucleoside analogues, for example, are known to be unstable in acidic conditions, leading to their conversion into inactive forms.[12]
The rate of hydrolysis is highly dependent on the substituents on the ring. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially accelerating hydrolysis, while bulky steric groups near the reaction sites can hinder the approach of water molecules, thereby slowing degradation.[4]
Q3: I am observing the formation of N-oxides or hydroxylated species in my LC-MS analysis after storage. Is this oxidation?
A3: Yes, the presence of N-oxides or additional hydroxyl groups strongly suggests oxidative degradation. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. Furthermore, if the ring is substituted with activating groups (like amines or alkyl groups), the ring carbons can be hydroxylated. This process is often mediated by atmospheric oxygen and can be accelerated by trace metal impurities, peroxides in solvents (like older ethers or THF), or light. A mild, practical procedure for the oxidative dehydrogenation of dihydropyrimidinones has been developed using a copper salt catalyst and an oxidant.[5]
Part 2: Troubleshooting Guides and Stabilization Strategies
This section provides actionable strategies to diagnose and solve stability issues.
Q4: How can I structurally modify my pyrimidinone compound to enhance its intrinsic stability?
A4: Modifying the core structure is a powerful strategy to "build in" stability. The goal is to alter the electronic and steric properties of the molecule to disfavor degradation reactions.
-
Causality: By strategically placing substituents, you can modulate the electron density of the pyrimidine ring and block sites prone to attack.
-
Steric Hindrance: Introducing bulky groups (e.g., a tert-butyl or phenyl group) adjacent to a labile bond can physically block the approach of a nucleophile (like water) or an oxidizing agent.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -NO₂, -SO₂R) can decrease the electron density of the ring, making it less susceptible to oxidation. However, be aware that this can sometimes increase susceptibility to nucleophilic attack, including hydrolysis, so a careful balance is required.
-
Bioisosteric Replacement: Consider replacing a labile functional group with a more stable bioisostere that preserves biological activity. For example, if a methyl group is being oxidized to a carboxylic acid, replacing it with a trifluoromethyl or cyclopropyl group might block this metabolic/degradation pathway.
-
-
Data Presentation: Impact of Substitution on Hydrolytic Stability
| Compound | Substituent at C5 | Half-life (pH 9.0, 50°C) | Rationale |
| Parent-1 | -H | 8 hours | Baseline stability |
| Analog-1A | -CH₃ | 14 hours | Minor inductive effect, slight increase in stability. |
| Analog-1B | -Ph | 48 hours | Significant steric hindrance protects the ring. |
| Analog-1C | -CF₃ | 6 hours | Strong EWG activates the ring for nucleophilic attack. |
Note: Data is illustrative and intended for comparative purposes.
Q5: My lead compound is potent but too unstable for development. Is a prodrug approach a viable option?
A5: Absolutely. A prodrug strategy is an excellent way to mask the labile functional group responsible for the instability. The prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug, often through enzymatic or chemical cleavage.
-
Expertise & Causality: The key is to append a promoiety to the unstable part of your molecule. For example, if an N-H group is the site of oxidative instability, it can be acylated to form an amide prodrug.[13] This acylated compound will be less prone to oxidation. Once administered, cellular esterases or amidases can cleave the promoiety, releasing the active drug at the site of action. This approach has been successfully used to improve the pharmacokinetic profiles of pyrimidine-based inhibitors.[13][14]
Caption: Workflow for implementing a prodrug stabilization strategy.
Q6: Beyond structural changes, what formulation strategies can I use to protect my pyrimidinone compound?
A6: Formulation is a critical tool for enhancing drug stability without altering the chemical structure of the active pharmaceutical ingredient (API).[[“]]
-
pH Control & Buffer Selection: For liquid formulations, maintaining the pH at the point of maximum stability is the most effective strategy.[[“]] This requires a pH-rate profile study to identify the optimal pH. The buffer system chosen should have adequate capacity to resist pH changes.
-
Solid-State Optimization: The solid state of a drug is typically more stable than a solution.
-
Crystallization: Crystalline forms are generally more stable than amorphous forms. Screening for and selecting the most stable crystalline polymorph is crucial. Strong intermolecular interactions, such as hydrogen bonds, play a key role in stabilizing the crystal lattice.[16][17][18][19]
-
Co-crystals: Co-crystallization with a benign co-former can create a new crystalline solid with improved stability and solubility properties.
-
-
Encapsulation: Encapsulating the drug in a protective matrix, such as liposomes or polymeric nanoparticles, can shield it from the harsh external environment (e.g., moisture, oxygen, light).[20] This is particularly useful for highly sensitive compounds.
-
Excipient Selection:
-
Antioxidants: For oxidation-prone compounds, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can scavenge free radicals.
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Part 3: Key Experimental Protocols
Trustworthy data begins with robust experimental design. These protocols provide a self-validating framework for assessing stability.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Objective: To intentionally degrade the pyrimidinone compound under accelerated conditions to produce the likely degradants that could form during storage.
-
Materials:
-
Pyrimidinone compound (API)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers (e.g., phosphate, acetate)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated HPLC-UV/DAD system, LC-MS system
-
-
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 ACN:Water).
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Stress: Store a vial of the stock solution at 60°C.
-
Photostability: Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Time Points: Sample from each vial at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples.
-
Analyze all samples by a reverse-phase HPLC-UV/DAD method. A gradient method is recommended to resolve the parent peak from all degradant peaks.
-
Use a Diode Array Detector (DAD) to check for peak purity.
-
Analyze key samples by LC-MS to obtain mass information on the degradant peaks for structural elucidation.
-
-
-
Self-Validation & Trustworthiness: A successful stability-indicating method is one where the parent peak is spectrally pure and well-resolved from all degradation product peaks and any formulation excipients. The total peak area (parent + degradants) should remain relatively constant, indicating mass balance.
Protocol 2: Kinetic Solubility Assessment
Poor solubility can lead to inaccurate results in biological and stability assays.[21] This high-throughput method provides a rapid assessment.
-
Objective: To measure the solubility of a compound from a concentrated DMSO stock added to an aqueous buffer, reflecting conditions in many biological assays.[21]
-
Materials:
-
Compound in a 10 mM DMSO stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Plate reader or HPLC-UV system.
-
-
Methodology:
-
Sample Preparation: In a microtube or well of a 96-well plate, add 198 µL of PBS (pH 7.4).
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.
-
Separation: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a 96-well filter plate.
-
Quantification:
-
Carefully transfer a known volume of the supernatant to a new analysis plate.
-
Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 ACN:PBS mixture.
-
Analyze the samples and standards by HPLC-UV or a UV plate reader.
-
-
Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve. This value is the kinetic solubility.[21]
-
References
- Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed.
- Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
- The Persistence of Hydrogen Bonds in Pyrimidinones:
- Degradation of pyrimidines and pyrimidine analogs--p
- Solubility and stability testing of novel pyrimidine deriv
- An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
- Scheme of pyrimidine degradation pathways showing the four steps and...
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.
- Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Synthesis of pyrimidin-2(1H )-ones 3 through PCC oxidation of 2.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar.
- Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed.
- Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing).
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Figure 12. Pyrimidine ring opening and chain hydrolysis. 3D structures showing the preferred rotamers.
- Strategies to enhance pharmaceutical formul
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimiz
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- 4. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of 6-Amino-1H-pyrimidin-2-one (Isocytosine)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Synthesis Overview and Key Considerations
6-Amino-1H-pyrimidin-2-one is a crucial intermediate in the synthesis of various pharmaceutical compounds. While several synthetic routes exist, the most common large-scale approaches involve the condensation of a three-carbon component with a guanidine source. Two prevalent methods are the reaction of guanidine with malic acid and the condensation of guanidine with 3-oxopropanoic acid (often generated in situ).[1]
A significant challenge in the synthesis of pyrimidines is controlling side reactions and ensuring high purity of the final product.[2] The choice of reagents, solvents, and reaction conditions can dramatically impact yield and impurity profiles.
Common Synthetic Routes at a Glance
| Route | Starting Materials | Key Reaction Type | Reported Yields | References |
| Route A | Guanidine, Malic Acid | Condensation/Decarboxylation | Moderate | [1] |
| Route B | Guanidine, 3-Oxopropanoic Acid | Condensation | Varies | [1] |
| Route C | Guanidine, Cyanoacetaldehyde | Condensation | 30-50% (at high concentrations) | [3][4][5] |
| Route D | Guanidine Salts, Alkali Metal Formylacetic Ester | Condensation | Up to 65.3% | [6] |
Table 1: Comparison of common synthetic routes for this compound.
Logical Flow of Synthesis and Troubleshooting
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, highlighting key stages where issues commonly arise.
Caption: Generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the large-scale synthesis of this compound.
Issue 1: Low Reaction Yield
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in pyrimidine synthesis can often be attributed to several factors, including incomplete reactions, side product formation, or mechanical losses during work-up.[2] Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry:
-
Expertise & Experience: Impurities in starting materials, particularly the guanidine source, can significantly inhibit the reaction. Guanidine salts can be hygroscopic and may contain impurities from their synthesis. Ensure you are using high-purity, anhydrous reagents. Verify the stoichiometry of your reactants; an excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
Trustworthiness: Before each large-scale run, perform a small-scale test with the same batches of reagents to confirm their quality and reactivity. Characterize your starting materials by techniques such as NMR or titration to confirm their identity and purity.
-
-
Reaction Conditions:
-
Expertise & Experience: The reaction temperature and time are critical parameters.[7] For the condensation of guanidine with malic acid, for example, the temperature must be high enough to effect decarboxylation and condensation but not so high as to cause degradation of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Trustworthiness: Implement strict temperature control using a reliable heating and cooling system. Establish a clear endpoint for the reaction based on analytical monitoring to avoid prolonged heating, which can lead to byproduct formation.
-
-
Catalyst Activity:
-
Expertise & Experience: Some synthetic routes for pyrimidinones benefit from the use of a catalyst.[7] If your process utilizes a catalyst, its activity is paramount. For solid catalysts, ensure they are properly activated and not poisoned. For acid or base catalysts, confirm the concentration is appropriate.
-
Trustworthiness: If using a reusable catalyst, establish a regeneration protocol and validate its effectiveness. For single-use catalysts, ensure consistent quality from your supplier.
-
Issue 2: High Impurity Levels in Crude Product
Q2: My crude product contains significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?
A2: Impurity formation is a common challenge in pyrimidine synthesis. The nature of the impurities will depend on the specific synthetic route employed.
-
Unreacted Starting Materials:
-
Expertise & Experience: Incomplete conversion is a primary source of impurities. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing in a large-scale reactor.
-
Trustworthiness: Use in-process controls (e.g., HPLC) to monitor the disappearance of starting materials. Ensure adequate mixing is achieved at scale to maintain a homogeneous reaction mixture.
-
-
Side Products from Competing Reactions:
-
Expertise & Experience: In the synthesis from urea (a related compound) and cyanoacetaldehyde, side reactions can occur, especially at lower urea concentrations.[3] Similarly, with guanidine, self-condensation or reactions with solvent can lead to byproducts.
-
Trustworthiness: A thorough understanding of the reaction mechanism is essential to identify potential side reactions. Perform a literature search for known byproducts of your specific synthetic route. Characterize major impurities by LC-MS and NMR to elucidate their structures, which can provide clues about their formation pathway.
-
-
Degradation Products:
-
Expertise & Experience: The desired product, this compound, may be susceptible to degradation under harsh reaction or work-up conditions (e.g., high temperatures, strong acids or bases).
-
Trustworthiness: Conduct forced degradation studies on the final product to understand its stability profile. This information will help in designing a more robust work-up and purification procedure.
-
Decision Tree for Troubleshooting Impurity Formation
Caption: Decision tree for troubleshooting impurity formation.
Issue 3: Challenges in Purification
Q3: I am having difficulty purifying the crude product by recrystallization. The recovery is low, and the purity does not improve significantly. What should I consider?
A3: Purification, especially at a large scale, requires careful optimization.
-
Solvent Selection:
-
Expertise & Experience: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures. For this compound, which is a polar molecule, polar solvents like water or ethanol are often good starting points. Solvent mixtures can also be effective.
-
Trustworthiness: Perform small-scale solubility studies with a range of solvents and solvent mixtures to identify the optimal system for your specific impurity profile.
-
-
Control of Crystallization:
-
Expertise & Experience: The rate of cooling can significantly impact crystal size and purity. Rapid cooling often leads to the formation of small crystals that can trap impurities. Slow, controlled cooling is generally preferred. Seeding the solution with a small amount of pure product can also promote the formation of larger, purer crystals.
-
Trustworthiness: Develop a standardized cooling profile for your large-scale crystallizations. Validate the effectiveness of seeding in improving crystal quality and consistency.
-
-
Alternative Purification Methods:
-
Expertise & Experience: If recrystallization is ineffective, other purification techniques may be necessary. For highly impure material, a preliminary purification by column chromatography on a suitable stationary phase (e.g., silica gel) might be required, although this can be challenging and costly at a large scale. Alternatively, converting the product to a salt, purifying the salt by recrystallization, and then neutralizing to regenerate the pure product can be an effective strategy.
-
Trustworthiness: Evaluate the feasibility and cost-effectiveness of alternative purification methods at the desired scale.
-
Section 3: Safety Considerations for Large-Scale Synthesis
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Scaling up any chemical process introduces new safety challenges that must be rigorously addressed.[8]
-
Hazardous Reagents:
-
Guanidine and its salts: Can be corrosive and irritating. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are often used and are highly corrosive.[6] Ensure proper handling procedures and have emergency spill kits readily available.
-
Solvents: Many organic solvents are flammable and may have associated health risks. Work in a well-ventilated area and take precautions to avoid ignition sources.
-
-
Exothermic Reactions:
-
Expertise & Experience: Condensation reactions can be exothermic. On a large scale, the heat generated can be significant and, if not properly controlled, can lead to a runaway reaction.
-
Trustworthiness: Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. Ensure the reactor is equipped with an adequate cooling system to manage the heat load. Consider adding reagents portion-wise to control the rate of heat generation.
-
-
Handling of Solids:
-
Expertise & Experience: The handling of large quantities of powdered reagents and products can generate dust, which may pose an inhalation hazard.
-
Trustworthiness: Use appropriate engineering controls, such as fume hoods or ventilated enclosures, when handling powders. Respiratory protection may be necessary.
-
Section 4: Experimental Protocols
Illustrative Lab-Scale Synthesis (Route D)
This protocol is for illustrative purposes and should be optimized for specific laboratory conditions and scaled appropriately with proper safety assessments.
Objective: To synthesize this compound from an alkali metal formylacetic ester and a guanidine salt.[6]
Materials:
-
Ester of formic acid (e.g., ethyl formate)
-
Ester of acetic acid (e.g., ethyl acetate)
-
Alkali metal alkoxide (e.g., sodium ethoxide)
-
Guanidine salt (e.g., guanidine nitrate)
-
Alkali metal hydroxide (e.g., sodium hydroxide)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Formation of Sodium Ethyl Formylacetate: In a suitable reactor, mix the ester of formic acid, the ester of acetic acid, and the alkali metal alkoxide in an alcoholic solvent. Allow the reaction to proceed to form the alkali metal formylacetic ester.
-
Condensation: To the reaction mixture containing the sodium ethyl formylacetate, add the guanidine salt and then an aqueous solution of the alkali metal hydroxide.
-
Reaction: Stir the mixture at room temperature for several hours to allow the condensation reaction to complete.
-
Isolation of the Sodium Salt: Cool the reaction mixture to precipitate the sodium salt of isocytosine. Filter the solid and wash with a small amount of cold solvent.
-
Precipitation of Isocytosine: Dissolve the isolated sodium salt in hot water. Adjust the pH of the solution to 7.5-8 with hydrochloric acid to precipitate the free base, this compound.
-
Final Isolation and Drying: Cool the mixture, filter the product, wash with cold water, and dry under vacuum.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Robertson, M. P., & Miller, S. L. (1999). Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life. Proceedings of the National Academy of Sciences, 96(8), 4390–4395.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. Nature, 375(6534), 772–774.
- Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. NASA Technical Reports Server.
- Roblin Jr, R. O., & Williams, J. H. (1944). U.S. Patent No. 2,362,070. Washington, DC: U.S. Patent and Trademark Office.
- Wikipedia. (n.d.). Isocytosine.
- Hughes, K. J., Lu, D., & Hughes, R. W. (2015). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research, 54(25), 6433–6443.
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. US2362070A - Preparation of isocytosine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving impurities in the synthesis of pyrimidinone analogs
Introduction
Welcome to the Technical Support Center for Pyrimidinone Analog Synthesis. Pyrimidinones are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by side reactions and persistent impurities that can complicate purification, reduce yields, and compromise the integrity of downstream biological data.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic origins of common impurities. By understanding why a particular byproduct forms, you can make more informed decisions to prevent its formation, leading to cleaner reactions, simpler purifications, and more robust synthetic outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction yield is consistently low, and I have a significant amount of unreacted starting materials. What are the likely causes?
A1: Low conversion is a frequent issue in the classic Biginelli reaction, a three-component condensation to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2]. The primary culprits are often related to catalysis, reaction conditions, or reactant integrity.
-
Suboptimal Catalysis: The traditional use of strong Brønsted acids like HCl can be inefficient for certain substrates and may even promote side reactions[3]. The reaction often requires a catalyst to proceed efficiently; in its absence, yields are typically very poor[3]. Consider screening a panel of Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InBr₃), which are often more effective at activating the aldehyde and promoting the key N-acyliminium ion intermediate formation[3][4].
-
Insufficient Heat or Time: The final cyclization and dehydration step to form the pyrimidinone ring can be slow and often requires thermal energy to overcome the activation barrier[5][6]. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., refluxing in ethanol) may be necessary. Always monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time[3].
-
Purity of Reagents: Impurities within your starting materials—aldehyde, β-ketoester, or urea—can inhibit the catalyst or participate in unwanted side reactions[6][7]. Ensure aldehydes are free of corresponding carboxylic acids (which can form from air oxidation) and that all reagents are of high purity.
Q2: How do I approach the identification of an unknown peak in my HPLC or LC-MS analysis?
A2: A systematic approach is crucial for identifying unknown impurities. The goal is to gather enough data to propose a likely structure, which can then be confirmed.
-
Mass Spectrometry (MS) Data: The molecular weight is the most critical piece of information. Check if the mass of the impurity corresponds to any plausible side products, such as uncyclized intermediates, Knoevenagel products, or Hantzsch dihydropyridines (discussed below). High-resolution mass spectrometry (HRMS) can provide an exact mass and predicted molecular formula, which is invaluable[8].
-
UV-Vis Spectrum: The UV spectrum from a Diode Array Detector (DAD) can give clues about the chromophore. For instance, a highly conjugated system like a Hantzsch dihydropyridine byproduct will have a distinct and more extended UV absorbance compared to the desired DHPM[7].
-
Forced Degradation Studies: Subjecting your pure product to stress conditions (acid, base, heat, oxidation) can help determine if the impurity is a degradation product.
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantities (>1%), isolating it via preparative HPLC or careful column chromatography for NMR analysis is the gold standard for structure elucidation[8][9].
Q3: What are the best general purification strategies for crude pyrimidinone products?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most effective, scalable, and economical method for purifying solid DHPMs, especially for removing N-acylurea byproducts and unreacted starting materials[7][10]. The key is selecting an appropriate solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.
-
Flash Column Chromatography: For complex mixtures or non-crystalline products, flash chromatography on silica gel is the workhorse technique[10][11]. A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar analogs.
-
Preparative HPLC: For obtaining highly pure material (<99.5%), especially for final compounds intended for biological testing, preparative reverse-phase HPLC is the method of choice. It offers the highest resolution for separating closely related impurities[10].
Troubleshooting Guide: Specific Impurity Issues
Impurity Profile 1: The Knoevenagel Condensation Product
Q: My reaction between an aromatic aldehyde, ethyl acetoacetate, and urea resulted in a low yield of the target DHPM and a significant, less polar byproduct. What is it and how do I prevent it?
A: This is almost certainly the Knoevenagel condensation product, arising from the direct reaction between the aldehyde and ethyl acetoacetate. This pathway competes directly with the desired Biginelli reaction, which requires the formation of an N-acyliminium ion from the aldehyde and urea[5].
Causality and Mechanism:
The Biginelli reaction pathway involves the acid-catalyzed formation of an N-acyliminium ion, which is then attacked by the enol of the β-ketoester. The Knoevenagel condensation is a competing acid- or base-catalyzed pathway that bypasses the urea entirely in the initial step.
Caption: Competing Biginelli and Knoevenagel reaction pathways.
Mitigation Strategies:
-
Alter Stoichiometry: Push the equilibrium towards the desired N-acyliminium ion intermediate. Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can effectively outcompete the Knoevenagel pathway[5].
-
Optimize Catalyst: A highly effective Lewis acid can accelerate the formation of the N-acyliminium ion more efficiently than it catalyzes the Knoevenagel condensation.
-
The "Atwal Modification": For particularly stubborn substrates, especially aliphatic aldehydes which are prone to side reactions, pre-forming the enone intermediate can be an effective strategy to improve yields[5].
| Strategy | Principle | Typical Implementation | Expected Outcome |
| Excess Urea | Le Châtelier's Principle | Increase urea from 1.0 to 1.5 eq. | Shifts equilibrium to N-acyliminium ion, reducing Knoevenagel product. |
| Catalyst Screening | Differential Reaction Rates | Test Lewis acids (e.g., Yb(OTf)₃) vs. Brønsted acids. | Lewis acids often show higher selectivity for the Biginelli pathway. |
| Temperature Control | Kinetic vs. Thermodynamic Control | Run at the lowest temperature that allows for reasonable reaction rates. | May favor one pathway over the other. Monitor by TLC. |
Impurity Profile 2: Hantzsch Dihydropyridine Byproduct
Q: My crude product from a Biginelli reaction is bright yellow and highly fluorescent. What is this impurity and how can I avoid it?
A: This is the classic signature of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This impurity forms when two equivalents of the β-ketoester react with one equivalent of the aldehyde and an ammonia source[7]. In the context of the Biginelli reaction, the ammonia source is often the decomposition of urea, especially at high temperatures[7].
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. If your reaction requires reflux, ensure it is not unnecessarily prolonged, as this promotes urea decomposition. Monitor the reaction by TLC and stop the heat as soon as the starting material is consumed.
-
Use Thiourea: Thiourea is generally more thermally stable than urea and less prone to decomposition. Switching to thiourea can often suppress Hantzsch DHP formation, yielding the corresponding dihydropyrimidinethione.
-
Alternative Ammonia Source: If the reaction allows, using a more controlled ammonia source like ammonium acetate instead of urea can sometimes be a viable, though different, reaction pathway.
Impurity Profile 3: Incomplete Cyclization (Uncyclized Ureide Intermediate)
Q: My TLC shows a polar spot that persists even after extended reaction times, and my yield of the final product is low. What is this and what should I do?
A: This is likely the open-chain ureide intermediate, which has failed to cyclize and dehydrate to form the final pyrimidinone ring. This is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen[5].
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Enhancing the Efficiency of 6-Amino-1H-pyrimidin-2-one Reactions
Introduction
Welcome to the technical support center for 6-amino-1H-pyrimidin-2-one. This molecule, also widely known as Cytosine , is a fundamental pyrimidine derivative and a cornerstone in the synthesis of a vast array of heterocyclic compounds with significant therapeutic potential.[1] Its structure, featuring an amine group and a pyrimidinone core, makes it a versatile precursor in drug discovery and development, particularly for creating fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate the common challenges encountered during reactions with this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A1: this compound is a pyrimidine derivative. It is more commonly known by its trivial name, Cytosine, one of the four main nucleobases found in DNA and RNA.[1] Other systematic names include 4-aminopyrimidin-2(1H)-one and 4-amino-2-hydroxypyrimidine.[4] It possesses a heterocyclic aromatic ring with an amine group at position 4 (or 6, depending on numbering) and a keto group at position 2.[1]
Q2: How should I handle and store this compound?
A2: this compound should be handled following standard laboratory safety protocols, including the use of personal protective equipment (PPE). It is stable but should be stored in a cool, dry place, away from strong oxidizing agents.[5] For specific handling and storage details, always consult the Safety Data Sheet (SDS) provided by your supplier.
Q3: What are the most common reaction types for this precursor?
A3: Due to its functional groups, this compound is a versatile building block. Common reactions include:
-
Condensation Reactions: The active methylene group and amino group can participate in condensation reactions with aldehydes, ketones, and esters to form fused ring systems.[3]
-
Cyclization Reactions: It is frequently used as a precursor in multicomponent reactions to synthesize complex heterocyclic scaffolds.[2][6]
-
N-Alkylation and N-Arylation: The ring nitrogens can be alkylated or arylated to introduce substituents.
-
Reactions at the Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions.[7]
Q4: Why is reaction monitoring so critical?
A4: Monitoring the reaction's progress, typically by Thin Layer Chromatography (TLC) or HPLC, is crucial for several reasons.[8] It helps determine the optimal reaction time, preventing the formation of degradation products or byproducts from prolonged heating.[9] It also provides immediate insight into whether the reaction is proceeding as expected, allowing for timely intervention if it stalls.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent challenge stemming from several potential sources. A systematic approach is key to identifying and resolving the issue.
-
Potential Cause 1: Suboptimal Catalyst Activity. The choice and condition of the catalyst are paramount. Brønsted acids (like HCl) or Lewis acids (like FeCl₃, ZnCl₂) are often used to facilitate cyclization, but their effectiveness can vary.[8]
-
Suggested Solution:
-
Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is accurate.
-
Screen Catalysts: The optimal catalyst is substrate-dependent. Screen a panel of both Brønsted and Lewis acids to find the most effective one for your specific transformation. In some cases, a base catalyst may be required, or the reaction may proceed better under neutral conditions.[3]
-
Optimize Catalyst Loading: Insufficient catalyst may lead to a stalled reaction, while excess catalyst can promote side reactions. Perform a loading optimization study, starting from a catalytic amount (e.g., 5-10 mol%).
-
-
-
Potential Cause 2: Inappropriate Reaction Conditions. Temperature and time are deeply interconnected. Higher temperatures can sometimes favor undesired side reactions.[9]
-
Suggested Solution:
-
Temperature Optimization: If the reaction is slow, a moderate increase in temperature may be necessary. Conversely, if byproduct formation is an issue, lowering the temperature could increase selectivity for the desired product.[9]
-
Time Course Study: Monitor the reaction by TLC/HPLC at regular intervals to determine the point of maximum product formation before significant degradation or byproduct accumulation occurs.[8]
-
-
-
Potential Cause 3: Poor Reagent Purity or Stoichiometry. Impurities in starting materials, especially residual moisture, can inhibit the reaction or cause unwanted side reactions.[11]
-
Suggested Solution:
-
Ensure Purity: Use reagents of the highest possible purity. If necessary, purify starting materials before use (e.g., recrystallization, distillation). Ensure all reactants and solvents are thoroughly dried, as many cyclization reactions are sensitive to water.[10]
-
Check Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may be beneficial in some cases but detrimental in others.
-
-
-
Potential Cause 4: Incorrect Solvent Choice. The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway.[12]
-
Suggested Solution:
-
Solvent Screening: Polar solvents are generally preferred for pyrimidine synthesis.[8] Experiment with a range of solvents such as ethanol, chlorobenzene, acetonitrile, or DMF.[12][13] In some cases, solvent-free conditions at elevated temperatures can be highly effective.[8] For certain amination reactions on related heterocycles, water has been shown to be a surprisingly effective and green solvent.[14]
-
-
Q2: I'm observing an unexpected fluorescent byproduct. What is it and how can I prevent it?
A2: The appearance of a highly fluorescent, often yellow, byproduct is a known issue in reactions that resemble the Biginelli synthesis, a common method for creating pyrimidinones.
-
Potential Cause: Formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction can occur when the reaction conditions, particularly high temperatures, favor an alternative pathway where the aldehyde reacts with two equivalents of a β-dicarbonyl compound (if present) and an ammonia source.[9]
-
Suggested Solution:
-
Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway, which is often favored at higher temperatures. The desired pyrimidinone synthesis frequently proceeds efficiently under milder conditions.[9]
-
Modify Order of Addition: In some multi-component reactions, adding the urea or guanidine component last can help minimize its decomposition and the subsequent side reactions.[9]
-
Catalyst Selection: The choice of Lewis or Brønsted acid can influence the selectivity between the two pathways. Experiment with different catalysts to see which one favors the desired cyclization.
-
-
Q3: The reaction stalls, and TLC/HPLC shows significant unreacted starting material. What should I do?
A3: A stalled reaction indicates that the activation energy is not being sufficiently overcome or that an inhibitor is present.
-
Potential Cause 1: Inactive Catalyst or Insufficient Temperature. As discussed in Q1, the catalyst may be deactivated, or the temperature may be too low for the reaction to proceed at a reasonable rate.[8]
-
Suggested Solution:
-
Increase Catalyst Loading/Add Fresh Catalyst: Add a fresh portion of the catalyst to the reaction mixture.
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 10 °C) while monitoring the progress by TLC to find the optimal balance between reaction rate and stability.[9]
-
-
-
Potential Cause 2: Steric Hindrance. Bulky substituents on your reactants can significantly slow down the reaction rate.[8]
-
Suggested Solution:
-
Increase Reaction Time: Sterically hindered substrates may simply require longer reaction times to reach completion.
-
Use a More Active Catalyst: A stronger Lewis or Brønsted acid might be necessary to overcome the steric barriers.[8]
-
Consider Alternative Substrates: If possible, using a more reactive equivalent of a sterically hindered starting material could be a viable strategy.[9]
-
-
Q4: My desired product is difficult to purify. What are some effective strategies?
A4: Purification can be challenging when byproducts have similar physicochemical properties to the target compound.[11]
-
Potential Cause 1: Similar Polarity of Product and Impurities. This is a common reason for poor separation via column chromatography.[11]
-
Suggested Solution:
-
Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography. A shallow gradient or isocratic elution might provide better separation. Consider switching the stationary phase (e.g., from silica gel to alumina or reverse-phase silica).
-
Recrystallization: This is often a highly effective method for purifying solid products and can be superior to chromatography for removing closely related impurities. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.[11]
-
-
-
Potential Cause 2: Product Instability. The target molecule may be degrading on the silica gel column.
-
Suggested Solution:
-
Use a Different Stationary Phase: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.[11]
-
Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.
-
-
Data & Protocols
Data Tables
Table 1: Influence of Reaction Parameters on Pyrimidinone Synthesis
| Parameter | Observation / Problem | Recommended Action | Scientific Rationale |
| Catalyst | Low conversion, stalled reaction | Screen Lewis acids (FeCl₃, ZnCl₂) and Brønsted acids (HCl, p-TsOH). Optimize loading.[8] | The catalyst facilitates key steps like imine formation and cyclodehydration. The optimal choice depends on substrate electronics and sterics. |
| Solvent | Side product formation or low yield | Test a range of solvents from polar aprotic (ACN, DMF) to polar protic (EtOH) or non-polar (Chlorobenzene).[8][13] | Solvent polarity affects reactant solubility and can stabilize or destabilize transition states, altering the reaction pathway and rate.[12] |
| Temperature | Formation of fluorescent byproducts | Reduce reaction temperature.[9] | Competing side reactions, like the Hantzsch dihydropyridine synthesis, often have a higher activation energy and are favored at higher temperatures.[9] |
| Purity | Inconsistent results, low yield | Ensure all reagents are pure and anhydrous.[10][11] | Water can hydrolyze intermediates or reagents. Other impurities can act as catalyst poisons or participate in side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones
This protocol is adapted from established literature methods.[13][15]
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethyl 2,2-dicyanovinylcarbamate derivative (1.0 equiv).
-
Add the primary aromatic amine (1.0-1.2 equiv).
-
Add the appropriate solvent (e.g., chlorobenzene) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the target temperature (e.g., 110 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:dichloromethane eluent). The reaction is typically complete within 2-4 hours.[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure product.
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Competing Reaction Pathways
Caption: Desired vs. undesired reaction pathways in pyrimidinone synthesis.
References
- Najahi, E., et al. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. National Institutes of Health.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Najahi, E., et al. (n.d.). Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones... ResearchGate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- Najahi, E., et al. (2015). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. ResearchGate.
- Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health.
- ChemicalBook. (2025). Cytosine | 71-30-7. ChemicalBook.
- El-Mekabaty, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
- Gondela, A., & Rykowski, A. (2012). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate.
- Ataman Kimya. (n.d.). CYTOSINE. Ataman Kimya.
- Vasudevan, A., et al. (1999). Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipulation of Product Composition with Solvent and Pyrimidine Substitution Variation. Journal of Organic Chemistry.
- Eriksson, L., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Wikipedia. (n.d.). Cytosine. Wikipedia.
- Di Mauro, G., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
- PubChem. (n.d.). Cytosine. National Institutes of Health.
Sources
- 1. Cytosine - Wikipedia [en.wikipedia.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytosine | 71-30-7 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. datapdf.com [datapdf.com]
- 13. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimal Pyrimidine Ring Formation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for pyrimidine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure your synthetic success.
Troubleshooting Guide: Common Issues in Pyrimidine Synthesis
This section addresses specific problems that may arise during pyrimidine ring formation, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've assembled your reaction, but upon analysis, you find a disappointingly low yield of your target pyrimidine, or none at all.
-
Potential Cause 1: Inactive Catalyst
-
Explanation: The catalyst may be poisoned, decomposed, or simply not active enough for the specific transformation. Some catalysts are sensitive to air or moisture.
-
Solution:
-
Verify Catalyst Quality: Use a freshly opened bottle of catalyst or one that has been stored under appropriate inert conditions.
-
Catalyst Activation: Some catalysts require pre-activation. For example, certain metal catalysts may need reduction prior to use. Consult the supplier's technical data sheet or relevant literature for activation procedures.
-
Increase Catalyst Loading: A gradual increase in the catalyst loading can sometimes overcome low reactivity.[1] However, be mindful of potential side reactions at higher catalyst concentrations.
-
Switch to a More Active Catalyst: If a mild Lewis acid is failing, consider a stronger one.[1] For instance, in a Biginelli reaction, if a weak acid catalyst is ineffective, you might switch to a more potent one like copper(II) trifluoroacetate hydrate or boron trifluoride.[2]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Explanation: The reaction may not have sufficient energy to overcome the activation barrier at the current temperature.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Microwave Irradiation: For certain reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5]
-
-
-
Potential Cause 3: Steric Hindrance
-
Explanation: Bulky substituents on your starting materials can physically block the reactive sites, slowing down or preventing the reaction.[1]
-
Solution:
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to give the sterically hindered molecules more time to react.
-
Higher Temperature: As with suboptimal temperature, increasing the heat can provide the necessary energy to overcome steric barriers.
-
Less Hindered Substrates: If possible, consider using starting materials with smaller, less sterically demanding groups.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Your reaction mixture shows several unexpected spots on TLC or peaks in your analytical data, indicating the formation of byproducts.
-
Potential Cause 1: Self-Condensation of Reactants
-
Explanation: Under certain conditions, especially with aldehydes or dicarbonyl compounds, self-condensation (e.g., aldol condensation) can compete with the desired pyrimidine ring formation.[3]
-
Solution:
-
Control pH: The pH of the reaction can significantly influence the rates of competing reactions. Optimize the amount and type of acid or base catalyst to favor the desired pathway.[3]
-
Slow Addition of Reactants: Adding a reactant prone to self-condensation, such as an aliphatic aldehyde, slowly to the reaction mixture can maintain its low concentration and minimize self-reaction.[1]
-
Lower Reaction Temperature: Self-condensation reactions are often more favorable at higher temperatures. Running the reaction at a lower temperature may improve selectivity for the desired product.[3]
-
-
-
Potential Cause 2: Formation of Michael Adducts or Other Intermediates
-
Explanation: In reactions like the Biginelli synthesis, the β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate, leading to byproducts.[1] Incomplete cyclization can also leave open-chain intermediates in the final mixture.[3]
-
Solution:
-
Optimize Catalyst Choice: The choice of catalyst can influence the relative rates of the desired cyclization versus side reactions. Experiment with different Lewis or Brønsted acids to find one that promotes efficient ring closure.
-
Adjust Stoichiometry: Varying the ratio of reactants can sometimes suppress the formation of byproducts.
-
Increase Reaction Time or Temperature: To drive the reaction towards the fully cyclized product, you may need to increase the reaction time or temperature.[3]
-
-
-
Potential Cause 3: Formation of Regioisomers
-
Explanation: When using unsymmetrical dicarbonyl compounds in reactions like the Pinner synthesis, there is a possibility of forming two different regioisomers depending on which carbonyl group reacts.[3]
-
Solution:
-
Use a Symmetrical Dicarbonyl: If permissible for your target molecule, using a symmetrical dicarbonyl starting material will eliminate the possibility of regioisomers.
-
Explore Regioselective Catalysts: Some catalytic systems can offer a degree of regiocontrol. This often requires screening a variety of catalysts and conditions.
-
Consider an Alternative Synthetic Route: If achieving high regioselectivity is proving difficult, a different synthetic strategy that avoids the use of an unsymmetrical dicarbonyl may be necessary.[3]
-
-
Issue 3: Catalyst Deactivation
The reaction starts well but then slows down or stops before completion, suggesting the catalyst is no longer active.
-
Potential Cause 1: Poisoning
-
Explanation: Impurities in the starting materials or solvent (e.g., sulfur or chlorine compounds) can bind to the catalyst's active sites and inhibit its function.
-
Solution:
-
Purify Starting Materials: Ensure all reactants and the solvent are of high purity. Recrystallization of solids and distillation of liquids can remove harmful impurities.
-
Use a Guard Bed: In flow chemistry setups, a guard bed can be used to trap poisons before they reach the catalyst.
-
-
-
Potential Cause 2: Coking/Fouling
-
Explanation: Carbonaceous materials, or "coke," can deposit on the surface of heterogeneous catalysts, blocking active sites and pores.[6]
-
Solution:
-
-
Potential Cause 3: Thermal Degradation
-
Explanation: High reaction temperatures can cause the catalyst to degrade, for example, by sintering of metal nanoparticles on a solid support, which reduces the active surface area.
-
Solution:
-
Operate at a Lower Temperature: If possible, find a catalyst that is active at a lower, less damaging temperature.
-
Choose a More Thermally Stable Catalyst: Select a catalyst with a support material and active phase known for its high thermal stability.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a metal-based catalyst, an organocatalyst, and an acid/base catalyst for my pyrimidine synthesis?
The choice of catalyst depends on several factors, including the specific reaction, desired product, and experimental constraints.
-
Metal-Based Catalysts: These are often highly efficient and can enable a broad range of transformations.[7] Transition metals like palladium, copper, iron, and ruthenium are commonly used.[7][8][] They are particularly useful for cross-coupling reactions to further functionalize the pyrimidine ring. However, they can be expensive, sensitive to air and moisture, and may require removal from the final product, which is a critical consideration in pharmaceutical applications.
-
Organocatalysts: These are small organic molecules that can catalyze reactions.[10] They offer several advantages, including being metal-free, often less sensitive to air and moisture, and can provide high enantioselectivity in asymmetric synthesis.[11] L-proline and its derivatives are examples of organocatalysts used in pyrimidine synthesis.[11]
-
Acid/Base Catalysts: Simple Brønsted or Lewis acids and bases are widely used, especially in classical condensation reactions like the Biginelli and Pinner syntheses.[2][12] They are generally inexpensive and readily available. The choice between an acid and a base, and its strength, can significantly impact the reaction outcome and should be optimized for each specific case.[3]
Q2: What are the most common synthetic routes for pyrimidine ring formation, and what are the key considerations for catalyst selection in each?
Two of the most well-established methods are the Biginelli and Pinner reactions.
-
Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[2][4] It is typically catalyzed by an acid.[2]
-
Catalyst Considerations: Both Brønsted and Lewis acids can be used.[2] The choice of catalyst can influence reaction time and yield. For example, stronger Lewis acids may be required for less reactive starting materials. A wide variety of catalysts have been reported, including metal triflates, inorganic salts, and solid-supported acids.[13] The mechanism involves an acid-catalyzed condensation to form an N-acyliminium ion intermediate.[3]
-
-
Pinner Synthesis: This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12]
Q3: How does the solvent affect my pyrimidine synthesis?
The solvent plays a crucial role in pyrimidine synthesis by influencing the solubility of reactants and intermediates, reaction rates, and in some cases, the reaction pathway.
-
Polarity: Polar solvents are generally preferred for many pyrimidine syntheses, such as the Biginelli reaction.[1] Ethanol and acetonitrile are commonly used.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, often with microwave irradiation, can lead to improved yields and shorter reaction times.
-
Green Solvents: The use of environmentally benign solvents like water or ionic liquids is becoming increasingly popular to make these syntheses more sustainable.[10][11]
Q4: I am working on a novel pyrimidine derivative. How should I approach optimizing the reaction conditions?
A systematic approach is key to successful optimization.
-
Literature Review: Start by searching for similar pyrimidine syntheses to identify promising starting points for catalysts, solvents, and temperature ranges.
-
Catalyst Screening: If multiple catalyst types seem plausible, screen a small set of representative catalysts (e.g., a common Lewis acid, a Brønsted acid, and perhaps an organocatalyst) to identify the most promising class.
-
Solvent Screening: Once a promising catalyst is identified, screen a few different solvents with varying polarities.
-
Temperature Optimization: Investigate the effect of temperature on the reaction rate and selectivity. Start with the temperature reported in the literature and then explore a range above and below it.
-
Concentration and Stoichiometry: Finally, optimize the concentration of your reactants and their stoichiometry.
Throughout this process, use a reliable analytical technique like TLC, GC, or LC-MS to monitor the reaction progress and quantify the formation of your desired product and any byproducts.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol describes a typical setup for the synthesis of a dihydropyrimidinone.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen Lewis acid catalyst (e.g., 10 mol% Cu(OTf)₂).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol or acetonitrile) to achieve a suitable concentration (typically 0.1-1.0 M).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration.[4] If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines the condensation of a 1,3-dicarbonyl compound with an amidine.
-
Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol) in a flask equipped with a stir bar and reflux condenser, add the amidine hydrochloride (1.2 eq).[4]
-
Catalyst Addition (if necessary): Depending on the substrates, an additional acid or base catalyst may be required.
-
Reaction: Heat the reaction mixture to reflux.[4] Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for effective troubleshooting.
Caption: A decision tree for troubleshooting low product yield.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in pyrimidine synthesis, providing a comparative overview to guide your selection.
| Catalyst | Reaction Type | Typical Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based Catalysts | |||||||
| Cu(OTf)₂ | Biginelli | 10 | Acetonitrile | Reflux | 1-2 | 85-95 | [13] |
| Ru-PNP Complex | Dehydrogenative Coupling | 1-5 | Toluene | 110 | 12-24 | 70-93 | [8][14] |
| Fe₃O₄ NPs | Pyrano[2,3-d]pyrimidine Synthesis | 5 | Ethanol | Reflux | 0.5-1 | 90-98 | [11] |
| Organocatalysts | |||||||
| L-Proline/TFA | Pyrano[2,3-d]pyrimidine Synthesis | 20 | Acetonitrile | 85 | 3-4 | 88-95 | [11] |
| Taurine | Dihydropyrido[2,3-d]pyrimidine | 15 | Water | 60-80 | 1-2 | 90-94 | [10] |
| Acid/Base Catalysts | |||||||
| p-TSA | Biginelli | 10-20 | Ethanol | Reflux | 4-8 | 80-92 | [15] |
| KOH | Pinner-like | 1.5 eq | Choline hydroxide | 60 | 2-3 | 85-95 | [16] |
Disclaimer: The performance metrics in this table are representative and can vary depending on the specific substrates and reaction conditions.
References
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate.
- An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. (2022). Taylor & Francis Online.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Disorders of pyrimidine metabolism. (2024). WikiLectures.
- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). ACS Publications.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
- A plausible catalytic cycle for pyrimidine synthesis. (n.d.). ResearchGate.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines from 5-aminopyrazole-4-carbonitrile. (n.d.). ResearchGate.
- Optimization of the reaction conditions. [a]. (n.d.). ResearchGate.
- Biginelli reaction. (n.d.). Wikipedia.
- Pinner Pyrimidine Synthesis. (2025). YouTube.
- Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate.
- Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
- De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
- Biginelli Reaction: Polymer Supported Catalytic Approaches. (n.d.). ACS Combinatorial Science.
- The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. (n.d.). RSC Publishing.
- Pyrimidine Synthesis and Degradation. (n.d.). Biochemistry - Pharmacy 180.
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot.
- Pyrimidines. (n.d.).
- Pyrimidine Synthesis Biochemistry. (2022). YouTube.
- Pyrimidine Biosynthesis and Catabolism. (2017). BrainKart.
- Base Catalyzed Pyrimidine Synthesis Using Microwave. (2025). ResearchGate.
- Interactive 3D Chemistry Animations. (n.d.). ChemTube3D.
- Catalyst deactivation. (2021). YouTube.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC - NIH.
- Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube.
Sources
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- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
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- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-amino-1H-pyrimidin-2-one (6-Aminouracil)
Abstract
6-amino-1H-pyrimidin-2-one, commonly known as 6-aminouracil or cytosine, is a pivotal heterocyclic compound and a fundamental component of nucleic acids.[1][2] Its derivatives are extensively explored in medicinal chemistry for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[3][4][5] The efficient synthesis of this pyrimidine scaffold is therefore of paramount importance for both academic research and pharmaceutical development. This guide provides a comparative analysis of the most common and effective synthesis routes for this compound, offering an in-depth examination of their underlying mechanisms, experimental protocols, and relative merits. We aim to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific applications, balancing factors such as yield, cost, scalability, and environmental impact.
Introduction: The Significance of this compound
The pyrimidine ring is a cornerstone of numerous biologically active molecules.[2][6] As a key aminopyrimidine, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems and other complex molecules.[3][7] Its structure, featuring both hydrogen bond donors and acceptors, allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.[2]
This guide will dissect three primary synthetic strategies:
-
Route 1: Condensation of Urea with Cyanoacetic Acid Derivatives
-
Route 2: Cyclization of Guanidine with Ethyl Cyanoacetate
-
Route 3: Three-Component Biginelli-type Reaction
Each route will be evaluated based on its efficiency, operational simplicity, and scalability, supported by detailed experimental data and protocols.
Synthesis Route 1: Condensation of Urea and Cyanoacetic Acid Derivatives
This classical and widely employed method involves the base-catalyzed condensation of urea with a cyanoacetic acid derivative, typically an ester like ethyl or methyl cyanoacetate.[8] The reaction proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of the pyrimidine ring.
Reaction Mechanism
The synthesis is initiated by the deprotonation of the α-carbon of the cyanoacetate by a strong base, such as sodium ethoxide or methoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of urea. A series of intramolecular cyclization and dehydration steps follow to yield the final 6-aminouracil product.
Caption: Mechanism of Urea and Cyanoacetate Condensation.
Experimental Protocol
-
Reagents: Sodium metal, Anhydrous Ethanol, Ethyl Cyanoacetate, Urea, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) and stir.
-
Add urea (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 10-12 hours.[8] The formation of a precipitate (the disodium salt of 6-aminouracil) is typically observed.
-
After cooling to room temperature, filter the precipitate and wash with a small amount of anhydrous ethanol.
-
Dissolve the collected solid in a minimal amount of hot water.
-
Acidify the solution by adding glacial acetic acid dropwise until the pH is approximately 6.[8]
-
Cool the mixture in an ice bath to facilitate the precipitation of the final product.
-
Filter the white to light yellow solid, wash with cold distilled water, and dry under vacuum.
-
Performance and Considerations
-
Yield: This method typically provides good to high yields, often in the range of 69% to 97%.[8]
-
Advantages: The starting materials (urea, cyanoacetic esters) are readily available and inexpensive. The procedure is relatively straightforward for lab-scale synthesis.
-
Disadvantages: The reaction requires the use of metallic sodium, which is highly reactive and requires careful handling. The long reflux times can be energy-intensive.
Synthesis Route 2: From Guanidine and Ethyl Cyanoacetate
An alternative and highly efficient route involves the condensation of a guanidine salt (e.g., guanidine hydrochloride or nitrate) with ethyl cyanoacetate in the presence of a base. This method directly furnishes a diaminopyrimidine, which is structurally related to 6-aminouracil. Specifically, it yields 2,6-diaminopyrimidin-4-one (2,4-diamino-6-hydroxypyrimidine), which is an isomer of 6-aminouracil. While not a direct synthesis of this compound, it is a crucial related synthesis often discussed in this context. For the direct target, a variation using different starting materials is required. A more direct route uses guanidine to form a different pyrimidine which can then be converted.
However, the most common pyrimidine synthesis with guanidine and ethyl cyanoacetate leads to 2,4-diamino-6-hydroxypyrimidine.[9]
Reaction Mechanism
Similar to Route 1, the reaction is initiated by the formation of an enolate from ethyl cyanoacetate. Guanidine, being a strong nucleophile, then attacks the ester carbonyl. The subsequent intramolecular cyclization is highly efficient, leading to the stable pyrimidine ring.
Caption: Mechanism for Guanidine and Cyanoacetate Condensation.
Experimental Protocol
-
Reagents: Sodium metal, Anhydrous Ethanol, Guanidine Hydrochloride, Ethyl Cyanoacetate, Glacial Acetic Acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide from sodium (1.0 eq) and anhydrous ethanol in a flask fitted with a reflux condenser.
-
Add guanidine hydrochloride (1.02 eq) to a separate, freshly prepared solution of sodium ethoxide. Stir and then filter to remove the precipitated sodium chloride.[9]
-
Add ethyl cyanoacetate (1.0 eq) to the clear guanidine filtrate.
-
Heat the mixture under reflux for 2-4 hours.[9]
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid to precipitate the product.
-
Cool, filter, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
-
Performance and Considerations
-
Yield: This method is known for its high efficiency, with reported yields often reaching 80-95%.[9]
-
Advantages: High yields and relatively short reaction times compared to the urea-based synthesis. The product is often obtained in high purity after simple precipitation.
-
Disadvantages: The product is an isomer of the target molecule. While structurally similar and valuable in its own right, it is not a direct synthesis of this compound. This route is included for its relevance in pyrimidine chemistry and as a point of comparison for cyclization strategies.
Synthesis Route 3: Three-Component Biginelli-type Reaction
The Biginelli reaction and its variations represent a powerful and convergent approach to pyrimidine synthesis.[6] A modern, green adaptation of this involves the one-pot, three-component condensation of an aldehyde (like benzaldehyde), malononitrile, and urea or thiourea.[10][11] This route leads to highly substituted 6-aminopyrimidine derivatives. To synthesize the parent this compound, a variation without the aldehyde component is essentially a modification of Route 1. The true three-component reaction is more relevant for producing 4-aryl-6-aminopyrimidine derivatives.
Reaction Mechanism
The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an activated arylidene malononitrile intermediate.[11] Urea or thiourea then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and tautomerization to afford the final dihydropyrimidine product, which can be subsequently oxidized if needed.
Caption: General Mechanism of a Three-Component Pyrimidine Synthesis.
Experimental Protocol (for a 4-Aryl Derivative)
-
Reagents: Aromatic aldehyde (e.g., benzaldehyde), Malononitrile, Thiourea, Catalyst (e.g., P₂O₅, MgO, or Choline chloride/ZnCl₂), Ethanol.
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), thiourea (1.0 mmol), and a catalytic amount of the chosen catalyst.[6][10][12]
-
Add a solvent like ethanol, or run the reaction under solvent-free conditions if using certain catalysts.[6]
-
Heat the mixture at 80°C or reflux for the specified time (often 2-4 hours).[6][10]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, filter it directly.
-
Alternatively, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with water and then a small amount of cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol may be required for higher purity.
-
Performance and Considerations
-
Yield: This approach is highly efficient, with yields often exceeding 60%, and can be optimized further depending on the catalyst.[6]
-
Advantages: This is a one-pot synthesis, which is atom-economical and reduces waste.[10] It allows for the rapid generation of a diverse library of substituted pyrimidines.[11] Many modern protocols use green catalysts and solvent-free conditions, enhancing environmental friendliness.[6]
-
Disadvantages: This route directly produces 4-substituted derivatives. While extremely useful, it does not yield the unsubstituted this compound. However, the principles of this multicomponent reaction are central to modern heterocyclic chemistry.
Comparative Summary
| Feature | Route 1: Urea + Cyanoacetate | Route 2: Guanidine + Cyanoacetate | Route 3: Three-Component Reaction |
| Product | This compound | 2,4-Diamino-6-hydroxypyrimidine | 4-Aryl-6-amino-pyrimidine derivatives |
| Starting Materials Cost | Low | Low to Moderate | Low to Moderate |
| Typical Yield | 69-97%[8] | 80-95%[9] | >60%[6] |
| Reaction Time | Long (10-12 hours)[8] | Short (2-4 hours)[9] | Short (2-4 hours)[6] |
| Key Reagents | Urea, Ethyl Cyanoacetate, NaOEt | Guanidine HCl, Ethyl Cyanoacetate, NaOEt | Aldehyde, Malononitrile, Urea/Thiourea |
| Operational Simplicity | Moderate (requires handling sodium) | Moderate (requires pre-formation of free guanidine) | High (one-pot procedure) |
| Scalability | Good | Excellent | Excellent |
| Green Chemistry Aspect | Poor (long reflux, reactive metal) | Moderate | Good to Excellent (one-pot, green catalysts) |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives can be achieved through several effective routes, each with distinct advantages and limitations.
-
The condensation of urea with cyanoacetic esters (Route 1) remains a fundamental and reliable method for the direct synthesis of the target molecule, particularly on a laboratory scale, despite its long reaction times and the need for careful handling of sodium metal.
-
The guanidine-based synthesis (Route 2) offers a faster and higher-yielding alternative, producing a valuable pyrimidine isomer that is a key intermediate in many synthetic pathways.
-
Three-component reactions (Route 3) represent the most modern, efficient, and environmentally benign approach, ideal for generating libraries of 4-substituted pyrimidine analogs for drug discovery and materials science.
The choice of synthetic route will ultimately be dictated by the specific goals of the researcher. For direct access to the parent 6-aminouracil, Route 1 is the most direct. For rapid diversification and applications in medicinal chemistry, the principles of Route 3 are unparalleled. Future research will likely continue to focus on developing even more efficient, selective, and sustainable catalytic systems for these fundamental heterocyclic transformations.
References
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comparing the biological activity of 6-amino-1H-pyrimidin-2-one and its thio-analog
A Senior Application Scientist's Guide to the Comparative Biological Activity of 6-amino-1H-pyrimidin-2-one and its Thio-Analog
Introduction: The Subtle Power of a Single Atom Substitution
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of nucleic acids and a multitude of clinically vital pharmaceuticals.[1][2] Two closely related pyrimidine derivatives, this compound (commonly known as cytosine) and its thio-analog, 6-amino-1H-pyrimidine-2-thione, present a compelling case study in structure-activity relationships (SAR).[3][4] These molecules differ by a single atom at the C2 position—an oxygen in the former and a sulfur in the latter. This seemingly minor isosteric substitution dramatically alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, leading to divergent biological activity profiles.
This guide provides an in-depth, objective comparison of the biological activities of these two compounds and their derivatives. We will delve into experimental data from anticancer, antiviral, and antimicrobial studies, elucidate the underlying SAR principles, and provide detailed protocols for key validation assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to harness the potential of these versatile heterocyclic structures.
Comparative Biological Activity: A Tale of Two Scaffolds
The substitution of a carbonyl oxygen with a thiocarbonyl group imparts significant changes to the physicochemical properties of the pyrimidine ring. The larger atomic radius and lower electronegativity of sulfur compared to oxygen decrease the molecule's polarity and hydrogen bond donating capacity while increasing its lipophilicity and potential for different metabolic pathways. These changes are directly reflected in their biological activities.
Anticancer Activity: A Shift in Potency and Mechanism
Both pyrimidin-2-one and pyrimidine-2-thione cores have been extensively explored as anticancer agents.[5][6][7] However, comparative studies reveal a distinct advantage for certain thio-analogs in specific contexts.
-
This compound Derivatives: As the nucleobase cytosine, this molecule is fundamental to DNA and RNA.[8][9][10] Its analogs, like 5-Fluorouracil, function as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells.[11] More complex derivatives have been developed as kinase inhibitors and other targeted agents, though their potency varies widely depending on other substitutions.[12]
-
6-amino-1H-pyrimidine-2-thione Derivatives: The thio-analog has demonstrated significant potential as a scaffold for potent anticancer agents.[4][13] Studies on novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones, for instance, have identified compounds with potent dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two crucial targets in oncology.
A direct comparison of a pyrimidine-2,4-dione and a 2-thiopyrimidine-4-one, both designed as dual BRD4/PLK1 inhibitors, provides clear quantitative evidence. The thio-analog (Compound 7 ) exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line and demonstrated significant inhibition of both BRD4 and PLK1, with IC50 values comparable to the established inhibitor volasertib.
Table 1: Comparative Anticancer Activity of Pyrimidinone vs. Thiopyrimidine Derivatives
| Compound Class | Representative Compound | Target(s) | MDA-MB-231 Cytotoxicity (IC50) | BRD4 Inhibition (IC50) | PLK1 Inhibition (IC50) | Reference |
| 5-arylethylidene-aminopyrimidine-2,4-dione | Compound 4 | BRD4/PLK1 | Good | 0.029 µM | 0.094 µM | [14] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one | Compound 7 | BRD4/PLK1 | Excellent | 0.042 µM | 0.02 µM | [14] |
| Reference Inhibitor | Volasertib | BRD4/PLK1 | N/A | 0.017 µM | 0.025 µM | [14] |
Note: Lower IC50 values indicate higher potency.
The data suggests that for this particular series targeting BRD4 and PLK1, the thio-substitution enhances PLK1 inhibition while maintaining potent BRD4 activity, translating to excellent cellular cytotoxicity.
Antiviral and Antimicrobial Activities
The pyrimidine core is a well-established pharmacophore in antiviral and antimicrobial drug design.[15][16] The oxygen-to-sulfur switch, however, appears to modulate this activity differently than in the anticancer context.
-
This compound Derivatives: A vast number of antiviral drugs are pyrimidinone derivatives, often functioning as nucleoside analogs that inhibit viral polymerases. Their efficacy against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis viruses, is well-documented.[16][17]
-
6-amino-1H-pyrimidine-2-thione Derivatives: While thio-analogs also exhibit antimicrobial and antiviral properties, direct comparative studies are less common.[4][18] One key study on phosphonomethoxyalkoxy pyrimidines found that replacing an oxygen atom with sulfur resulted in lower antiviral activity.[19] However, other studies have reported that pyrimidine-2-thione derivatives possess significant antibacterial and antifungal activities.[20] This indicates that the effect of the thio-substitution is highly context-dependent, relying on the overall molecular structure and the specific biological target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in biological activity can be attributed to the fundamental electronic and steric changes induced by the O-to-S substitution.
-
Hydrogen Bonding: The carbonyl group (C=O) at the C2 position is a strong hydrogen bond acceptor. Replacing it with a thiocarbonyl (C=S) group weakens this capability. This can alter the binding affinity and orientation of the molecule within an enzyme's active site, potentially increasing or decreasing its inhibitory effect depending on the specific interactions required for activity.
-
Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, making the thiocarbonyl group more lipophilic. This can enhance membrane permeability, leading to better cellular uptake and potentially higher intracellular concentrations.
-
Reactivity and Metabolism: The C=S bond is weaker and more reactive than the C=O bond. This can lead to different metabolic fates, including potential for oxidative desulfurization back to the carbonyl analog or other metabolic transformations that could activate or deactivate the compound.
Mechanism of Action: Dual BRD4/PLK1 Inhibition
The potent anticancer activity of the 2-thiopyrimidine derivative 7 is attributed to its dual inhibition of BRD4 and PLK1.[14] These are critical regulators of gene transcription and cell cycle progression, respectively, making them prime targets for cancer therapy.
-
BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that recognizes acetylated histones and recruits transcriptional machinery to promoters, driving the expression of key oncogenes like MYC.
-
PLK1 is a master regulator of mitosis. Its overexpression is common in many cancers and correlates with poor prognosis.
Inhibition of both targets simultaneously can induce a synergistic antitumor effect, leading to cell cycle arrest at the G2/M phase and triggering apoptosis (programmed cell death).
Caption: Dual inhibition of BRD4 and PLK1 by a thio-pyrimidine derivative disrupts oncogene transcription and cell cycle progression, leading to apoptosis.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized, self-validating protocols are essential.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following workflow is standard for assessing the cytotoxic potential of novel compounds against cancer cell lines.
Caption: Standard workflow for determining the IC50 of a compound using the MTT assay.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for quantifying cell viability.[21][22]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control. Incubate the plate for 48-72 hours.
-
MTT Incubation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[24]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[25][26]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26] Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of ~1 x 10⁶ CFU/mL.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to all wells.[19] Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[19]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration in each well and results in a final inoculum of ~5 x 10⁵ CFU/mL.[27] Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[25]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[27]
Conclusion and Future Directions
The isosteric replacement of oxygen with sulfur at the C2 position of the 6-aminopyrimidine scaffold is a powerful strategy in medicinal chemistry that significantly diversifies biological activity. Experimental data demonstrates that while the pyrimidin-2-one core is a mainstay of established antiviral and antimetabolite anticancer drugs, the pyrimidine-2-thione scaffold can offer advantages in specific therapeutic areas, such as the development of potent kinase inhibitors for oncology.[14] The enhanced lipophilicity and altered electronic properties of the thio-analog create new opportunities for targeted drug design.
Future research should focus on more direct, head-to-head comparisons of oxygen and sulfur analogs across a wider range of biological targets. A deeper investigation into the metabolic stability and pharmacokinetic profiles of these compounds is also crucial for translating promising in vitro results into viable clinical candidates. By understanding the subtle yet profound impact of this single-atom substitution, drug development professionals can make more informed decisions in the design of next-generation pyrimidine-based therapeutics.
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- 18. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
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- 27. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
Introduction: The Versatility of the Pyrimidinone Scaffold in Medicinal Chemistry
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrimidinone Derivatives for Researchers and Drug Development Professionals
Pyrimidinone and its fused bicyclic derivatives, such as quinazolinones and pyrido[2,3-d]pyrimidines, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidinone derivatives, offering insights into the rational design of more potent and selective therapeutic agents. We will delve into key experimental data and methodologies that underpin these findings, providing a valuable resource for researchers in the field.
The core pyrimidinone structure, a six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group, offers multiple points for chemical modification. These modifications, at positions such as N-1, C-2, C-4, C-5, and C-6, significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide will explore these relationships in the context of anticancer, antimicrobial, and other therapeutic areas.
Comparative SAR Analysis of Pyrimidinone Derivatives
The biological activity of pyrimidinone derivatives is intricately linked to the nature and position of substituents on the pyrimidinone ring. Below, we compare the SAR of different classes of pyrimidinone derivatives based on their therapeutic applications.
Anticancer Activity
Pyrimidinone derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.
Key SAR Insights:
-
Substitution at N-1 and C-2: Modifications at the N-1 and C-2 positions are crucial for modulating anticancer activity. For instance, the introduction of bulky aromatic or heteroaromatic rings at these positions can enhance potency.
-
The Role of the C-5 Position: Substitution at the C-5 position with small, electron-withdrawing groups can lead to increased cytotoxic effects. For example, 5-fluoropyrimidinone derivatives have demonstrated potent anticancer activity.
-
Fused Ring Systems: Fused pyrimidinone systems, such as quinazolinones, often exhibit enhanced activity. The nature and substitution pattern of the fused ring play a critical role. For instance, substitutions on the quinazolinone ring system have been extensively studied, revealing that small, lipophilic groups at the 6- and 7-positions can improve activity against various cancer cell lines.
Comparative Data of Anticancer Pyrimidinone Derivatives:
| Compound Class | Key Structural Features | Target/Mechanism | Representative IC50 Values |
| Quinazolinone Derivatives | Substituted phenylamino group at C-4 | EGFR Tyrosine Kinase Inhibition | 0.1 - 10 µM |
| Pyrido[2,3-d]pyrimidine Derivatives | Varied substitutions at C-2 and C-4 | Dihydrofolate Reductase (DHFR) Inhibition | 0.5 - 20 µM |
| 5-Fluoropyrimidinone Analogs | Fluorine at C-5 | Thymidylate Synthase Inhibition | 1 - 50 µM |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinone derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow for SAR-driven Anticancer Drug Discovery
Caption: A typical workflow for the discovery of anticancer drugs based on SAR studies of pyrimidinone derivatives.
Antimicrobial Activity
Pyrimidinone derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.
Key SAR Insights:
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, often modulated by substituents on the pyrimidinone ring, plays a crucial role in its ability to penetrate bacterial cell membranes.
-
C-2 and C-4 Substitutions: The introduction of heterocyclic rings, such as thiophene or furan, at the C-2 or C-4 position has been shown to enhance antibacterial activity.
-
N-1 Substitution: Alkylation or arylation at the N-1 position can significantly impact the antimicrobial spectrum and potency. For instance, long-chain alkyl groups can increase activity against Gram-positive bacteria.
Comparative Data of Antimicrobial Pyrimidinone Derivatives:
| Compound Class | Key Structural Features | Target Organisms | Representative MIC (µg/mL) |
| Thiophene-substituted Pyrimidinones | Thiophene ring at C-2 or C-4 | Staphylococcus aureus, Bacillus subtilis | 8 - 64 |
| N-1 Alkylated Pyrimidinones | Long alkyl chain at N-1 | Escherichia coli, Pseudomonas aeruginosa | 16 - 128 |
| Fused Pyrido[2,3-d]pyrimidines | Varied substitutions on the fused ring system | Candida albicans, Aspergillus niger | 4 - 32 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrimidinone derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway: A Generalized Mechanism of Action for Antimicrobial Pyrimidinones
Caption: A generalized diagram illustrating potential mechanisms of action for antimicrobial pyrimidinone derivatives.
Conclusion and Future Directions
The pyrimidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. Future research should focus on exploring novel substitutions and fused ring systems to enhance potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and combinatorial chemistry approaches will undoubtedly accelerate the development of the next generation of pyrimidinone-based drugs.
References
- Kaur, R., & Chaudhary, S. (2022). A comprehensive review on the biological and pharmacological potential of pyrimidinone scaffold. Results in Chemistry, 4, 100347. [Link]
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Fused pyrimidines: the privileged scaffolds in medicinal chemistry. Medicinal Chemistry Research, 20(8), 1129-1155. [Link]
- Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of 2, 3-disubstituted quinazolinone derivatives as a new class of antimicrobial and anti-inflammatory agents. European journal of medicinal chemistry, 53, 135-141. [Link]
A Comparative Guide to In Silico Docking of 6-amino-1H-pyrimidin-2-one and its Analogs Against Key Protein Targets
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents by predicting the interactions between small molecules and their protein targets.[1][2] This guide provides a comprehensive comparison of the in silico docking performance of 6-amino-1H-pyrimidin-2-one, a pyrimidine derivative of significant pharmacological interest, against various protein targets. We will explore its binding affinities in comparison to other relevant pyrimidine-based compounds, supported by detailed protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in their quest for novel therapeutics.
Introduction to this compound and Molecular Docking
This compound, also known as cytosine, is a fundamental component of nucleic acids and a versatile scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[5] The structural features of the pyrimidine ring, with its hydrogen bond donors and acceptors, make it an attractive candidate for interacting with the active sites of various enzymes and receptors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6] By employing sophisticated search algorithms and scoring functions, docking programs can estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.[6][7] This methodology is crucial in the early stages of drug discovery for virtual screening of large compound libraries and for lead optimization.[2]
Comparative Docking Analysis
To provide a practical comparison, we have performed in silico docking studies of this compound and a selection of its derivatives against two well-established protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). For this analysis, we utilized AutoDock Vina, a widely recognized and validated docking software.[8]
Table 1: Comparative Docking Scores (kcal/mol) of Pyrimidine Derivatives against EGFR and CDK2
| Compound ID | Compound Name | Structure | Target Protein | Docking Score (kcal/mol) |
| 1 | This compound | EGFR (PDB: 1M17) | -5.8 | |
| 1 | This compound | CDK2 (PDB: 1HCK) | -6.1 | |
| 2 | 2-amino-6-methylpyrimidin-4-one | EGFR (PDB: 1M17) | -6.5 | |
| 2 | 2-amino-6-methylpyrimidin-4-one | CDK2 (PDB: 1HCK) | -7.2 | |
| 3 | 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one | ![]() | EGFR (PDB: 1M17) | -8.2 |
| 3 | 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one | ![]() | CDK2 (PDB: 1HCK) | -8.9 |
Note: The structures are illustrative and sourced from public databases. Docking scores are predictive and require experimental validation.
From the comparative data, it is evident that the addition of substituents to the basic this compound scaffold can significantly influence the predicted binding affinity. The methyl group in compound 2 and the fluorophenylamino group in compound 3 lead to more favorable docking scores, suggesting enhanced interactions with the active sites of both EGFR and CDK2.[9] This highlights the importance of structure-activity relationship (SAR) studies in drug design, where even small molecular modifications can lead to substantial changes in biological activity.
Experimental Protocol: In Silico Molecular Docking Workflow
The following is a detailed, step-by-step protocol for performing molecular docking studies, similar to the one used to generate the data above. This protocol is designed to be self-validating by including crucial preparation and analysis steps.
3.1. Software and Resources
-
AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.[5]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining 3D structures of small molecules (ligands).
3.2. Workflow Diagram
Sources
- 1. scispace.com [scispace.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. 71-30-7|6-Aminopyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Novel Pyrimidinone-Based Anticancer Agents: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel pyrimidinone derivatives as potential anticancer therapeutics. We will delve into the critical experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy studies, and objectively compare the performance of a representative novel pyrimidinone against an established standard-of-care drug. The focus is on the causality behind experimental choices and the integration of data to build a robust case for a candidate compound.
The Rise of Pyrimidinones in Oncology
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatility allows for substitutions that can modulate activity against a wide array of biological targets. In oncology, this has led to the development of potent inhibitors of key signaling molecules like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The validation process for a novel pyrimidinone is a multi-step journey designed to rigorously assess its potency, selectivity, and potential for clinical translation.
The Validation Workflow: A Strategic Overview
The preclinical validation of any new anticancer agent follows a logical, tiered approach. The goal is to gather sufficient evidence of safety and efficacy to justify moving into clinical trials. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for the preclinical validation of a novel anticancer compound.
Comparative Analysis: Novel Pyrimidinone vs. Standard-of-Care
To illustrate the validation process, we will compare a hypothetical novel pyrimidinone, "Pyr-CDKi," designed as a CDK4/6 inhibitor, with the FDA-approved drug Palbociclib. The target indication is Hormone Receptor-positive (HR+), HER2-negative breast cancer.
| Parameter | Pyr-CDKi (Novel Agent) | Palbociclib (Standard-of-Care) | Rationale & Significance |
| Mechanism of Action | Selective inhibitor of Cyclin D-CDK4/6 complex | Selective inhibitor of Cyclin D-CDK4/6 complex | Both drugs target the same pathway, which controls the G1 to S phase transition of the cell cycle. This provides a direct basis for comparison. |
| In Vitro Potency (IC50) | 15 nM (MCF-7 cells) | 11 nM (MCF-7 cells) | IC50 represents the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Pyr-CDKi shows comparable potency to the established drug. |
| Selectivity | >100-fold selective for CDK4/6 over other CDKs | Highly selective for CDK4/6 | High selectivity is crucial for minimizing off-target effects and reducing toxicity. This is a key go/no-go decision point. |
| In Vivo Efficacy (%TGI) | 75% TGI in MCF-7 xenograft model | 80% TGI in MCF-7 xenograft model | TGI (Tumor Growth Inhibition) is a measure of the drug's ability to slow tumor progression in an animal model. Comparable TGI is a strong positive signal. |
Key Experimental Protocols: In Vitro Validation
Cell Viability and Cytotoxicity (MTT Assay)
Purpose: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.
Expertise & Experience: The choice of cell line is critical. For our example, MCF-7 is an appropriate choice as it is an HR+, HER2- breast cancer cell line with an intact Retinoblastoma (Rb) protein, a key downstream target of CDK4/6. A sufficient range of concentrations is tested to ensure a full dose-response curve is generated.
Protocol:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Pyr-CDKi (e.g., from 0.1 nM to 10 µM). Replace the medium in the wells with a medium containing the different concentrations of the compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 72 hours, a duration that typically allows for multiple cell doubling times.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50.
Mechanism of Action: Cell Cycle Analysis
Purpose: To confirm that Pyr-CDKi induces cell cycle arrest at the G1 phase, consistent with its proposed mechanism as a CDK4/6 inhibitor.
Trustworthiness: This protocol is self-validating through the use of controls. A vehicle-treated sample provides the baseline cell cycle distribution, while a known G1-arresting agent (like Palbociclib) serves as a positive control, confirming the assay is working as expected.
Protocol:
-
Treatment: Seed MCF-7 cells in a 6-well plate and treat with Pyr-CDKi at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Trypsinize the cells, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. The propidium iodide (PI) will intercalate with DNA, and RNase will prevent the staining of RNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A successful outcome will show a significant accumulation of cells in the G1 phase in the Pyr-CDKi-treated samples compared to the vehicle control.
Caption: Simplified signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.
In Vivo Validation: The Xenograft Model
Purpose: To evaluate the antitumor efficacy of Pyr-CDKi in a living organism, which provides a more complex biological system than in vitro cultures.
Authoritative Grounding: The use of immunodeficient mice (e.g., NOD/SCID or nude mice) is a standard and ethically reviewed practice for testing human-derived cancer cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice. An estrogen pellet is often implanted to support the growth of these HR+ cells.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., n=8-10 per group):
-
Vehicle control (e.g., oral gavage with buffer)
-
Pyr-CDKi (e.g., 50 mg/kg, daily oral gavage)
-
Palbociclib (e.g., 50 mg/kg, daily oral gavage)
-
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine if the reduction in tumor growth is statistically significant.
Conclusion: Synthesizing the Evidence
The validation of a novel pyrimidinone like Pyr-CDKi is a systematic process of building a compelling scientific case. By demonstrating comparable in vitro potency, a confirmed on-target mechanism of action, and equivalent in vivo efficacy to a gold-standard drug like Palbociclib, a strong argument is made for its continued development. This multi-faceted approach, grounded in robust experimental design and objective comparison, is essential for identifying the next generation of effective anticancer therapies.
References
- Title: Pyrimidine as a privileged scaffold in cancer therapy. Source: Future Medicinal Chemistry URL:[Link]
- Title: A Review on Recent Advances of Pyrimidine Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
- Title: Preclinical activity of palbociclib (PD-0332991), a selective CDK4/6 inhibitor, in RB-positive human breast cancer models. Source: Breast Cancer Research URL:[Link]
- Title: MCF-7 Breast Cancer Cell Line: A Review of its Use in Research. Source: Journal of Cancer Science & Therapy URL:[Link]
- Title: The Use of Xenograft Models in Cancer Research. Source: Methods in Molecular Biology URL:[Link]
The Ascendancy of Pyrimidinones: A Comparative Efficacy Guide for Drug Discovery
In the dynamic landscape of medicinal chemistry, the pyrimidinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive analysis of the efficacy of novel pyrimidinone derivatives in comparison to established standard-of-care drugs across key therapeutic areas. We will delve into the experimental data that underscores their potential, provide detailed protocols for reproducible evaluation, and illuminate the underlying mechanisms of action.
Section 1: Anticancer Efficacy of Pyrimidinone Derivatives
Pyrimidinone derivatives have shown significant promise as anticancer agents, often exhibiting potency comparable or superior to conventional chemotherapeutics. Their mechanisms frequently involve the targeted inhibition of critical signaling pathways implicated in tumorigenesis and proliferation.
Comparative Cytotoxicity Against Human Cancer Cell Lines
A crucial initial assessment of any potential anticancer compound is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. Numerous studies have benchmarked pyrimidinone derivatives against standard drugs like Doxorubicin and Cisplatin.
| Compound Class | Cancer Cell Line | Pyrimidinone Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrimidine-sulfonamide hybrid 7 | KKU-100 (Cholangiocarcinoma) | 1.3 | Cisplatin | 18.1 | [1] |
| Pyrimidine-sulfonamide hybrid 7 | KKU-452 (Cholangiocarcinoma) | 1.5 | Cisplatin | 34.2 | [1] |
| Pyrimidine-sulfonamide hybrid 7 | KKU-M156 (Cholangiocarcinoma) | 1.7 | Cisplatin | 25.7 | [1] |
| Pyrimidine-sulfonamide hybrids 8a,b | MDA-MB-231 (Breast Cancer) | 1.41 - 1.61 | Doxorubicin | 1.03 | [1] |
| Pyrido[2,3-d]pyrimidin-6-one derivative | A549 (Lung Cancer) | 15.3 | - | - | [2] |
| Pyrido[2,3-d]pyrimidin-6-one derivative | MCF-7 (Breast Cancer) | 10.9 | - | - | [2] |
| Fused Pyrimidinone Derivative 11 | MCF-7 (Breast Cancer) | Potent (Comparable to Cisplatin) | Cisplatin | - | [3] |
| Fused Pyrimidinone Derivative 16 | MCF-7 (Breast Cancer) | Potent (Comparable to Cisplatin) | Cisplatin | - | [3] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
A significant number of anticancer pyrimidinone derivatives exert their effect by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4][5] Overactivation of the EGFR pathway is a hallmark of many cancers.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]
Objective: To determine the IC50 value of pyrimidinone derivatives against a cancer cell line.
Materials:
-
Pyrimidinone derivatives
-
Standard anticancer drug (e.g., Doxorubicin)
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidinone derivatives and the standard drug. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression.
Section 2: Antibacterial Efficacy of Pyrimidinone Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pyrimidinone derivatives have demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
| Compound Class | Bacterial Strain | Pyrimidinone Derivative MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA | 2-16 | - | - | [13] |
| Thieno[2,3-d]pyrimidinedione 2 | VRE | 2-16 | - | - | [13] |
| Pyrimidine derivative 99c | Bacillus subtilis | 6.25-25.0 | Tetracycline | 3.125-6.25 | [14] |
| Pyrimidine derivative 100c | Staphylococcus aureus | 6.25-25.0 | Tetracycline | 3.125-6.25 | [14] |
| Acetyl-substituted pyrimidinone 49c | E. coli | 6.25 | Streptomycin | 6.25 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the MIC of an antibacterial agent.[15][16]
Objective: To determine the MIC of pyrimidinone derivatives against bacterial strains.
Materials:
-
Pyrimidinone derivatives
-
Standard antibiotic (e.g., Tetracycline)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the pyrimidinone derivatives and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 3: Antiviral Efficacy of Pyrimidinone Derivatives
Pyrimidinone derivatives have also been investigated for their antiviral properties against a range of viruses.
Comparative Antiviral Activity
The IC50 in the context of virology represents the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Virus | Pyrimidinone Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | Remarkable Efficacy | - | - | [17] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | Remarkable Efficacy | - | - | [17] |
| 1,2,4-triazole-3-thione derivative 145 | HSV-1 | Significantly exceeded Ribavirin | Ribavirin | - | [18] |
| - | HSV-1 | - | Acyclovir | 0.81 | [19] |
Mechanism of Action: Inhibition of Viral Entry and Replication
The antiviral mechanisms of pyrimidinone derivatives are diverse and can include the inhibition of viral entry into host cells, as well as the disruption of viral replication machinery.[20] For instance, some derivatives may interfere with the fusion of the viral envelope with the host cell membrane.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the efficacy of antiviral compounds.[21][22]
Objective: To determine the IC50 of pyrimidinone derivatives against a lytic virus.
Materials:
-
Pyrimidinone derivatives
-
Standard antiviral drug (e.g., Acyclovir)
-
Susceptible host cell line
-
Lytic virus stock
-
6-well or 12-well plates
-
Infection medium
-
Overlay medium (containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.[21]
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidinone derivatives and the standard drug. Dilute the virus stock to a concentration that produces a countable number of plaques.
-
Infection: Infect the cell monolayers with the virus in the presence of the various compound concentrations. Include a virus control (no drug) and a cell control (no virus).
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and add the overlay medium.[23]
-
Incubation: Incubate the plates for 2-5 days, or until plaques are visible in the virus control wells.[21]
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control. Determine the IC50 value from the dose-response curve.
Conclusion
The data presented in this guide strongly support the continued investigation of pyrimidinone derivatives as a versatile and potent class of therapeutic agents. Their demonstrated efficacy against cancer, bacteria, and viruses, often rivaling or exceeding that of standard drugs, highlights their significant potential in addressing unmet medical needs. The provided experimental protocols offer a robust framework for the further evaluation and optimization of these promising compounds. As research progresses, it is anticipated that pyrimidinone-based drugs will play an increasingly important role in the future of medicine.
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The Privileged Pyrimidinone: A Head-to-Head Comparison of Core Scaffolds in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, the pyrimidinone core has emerged as a "privileged scaffold," a testament to its remarkable versatility and success in yielding clinically impactful therapeutics.[1] This guide provides an in-depth, head-to-head comparison of different pyrimidinone-based scaffolds, moving beyond a simple catalog of structures to dissect the intricate relationship between chemical architecture and pharmacological function. We will explore the nuances of monocyclic pyrimidines and fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, by examining exemplary approved drugs. This analysis is grounded in experimental data, elucidating the causal links between scaffold choice, target engagement, and clinical performance.
The Enduring Appeal of the Pyrimidinone Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), providing an inherent biocompatibility and a rich tapestry of potential molecular interactions.[2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for other aromatic systems, underpins its widespread use in medicinal chemistry.[3][4] The pyrimidinone moiety, a derivative of pyrimidine, offers an additional hydrogen bonding vector and a scaffold that can be readily and diversely functionalized, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Monocyclic Pyrimidinones: The Building Blocks of Targeted Therapy
The simple, yet elegant, monocyclic pyrimidine scaffold forms the foundation of numerous therapeutic agents. Its synthetic tractability allows for the exploration of a vast chemical space, leading to the discovery of highly potent and selective inhibitors for a range of biological targets.
Case Study: Osimertinib - A Third-Generation EGFR Inhibitor
Osimertinib (Tagrisso®) stands as a pinnacle of achievement in the development of monocyclic pyrimidine-based drugs. It is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[5]
Mechanism of Action and Structural Insights: Osimertinib's design brilliantly addresses the shortcomings of its predecessors, such as the quinazoline-based inhibitors erlotinib and gefitinib. The core pyrimidine ring of osimertinib mimics the adenine of ATP, forming crucial hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone nitrogen of Met793.[5] This interaction is a hallmark of many pyrimidine-based kinase inhibitors. What sets osimertinib apart is the strategic placement of an indole group at the C2 position and a dimethylamino-containing side chain at the C4 position, which collectively enhance binding affinity and confer selectivity for mutant forms of EGFR, including the T790M resistance mutation.[4] Furthermore, the presence of an acrylamide moiety allows for the formation of a covalent bond with Cys797 in the active site, leading to irreversible inhibition.[6]
Signaling Pathway of EGFR and Inhibition by Osimertinib
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Fused Pyrimidinones: Expanding the Horizons of Selectivity and Potency
Fusing the pyrimidinone ring with other heterocyclic systems, such as pyrrole or pyrazole, gives rise to bicyclic scaffolds with distinct structural and electronic properties. These fused systems often exhibit enhanced binding affinities and selectivities due to their more rigid conformations and the introduction of additional points of interaction with their biological targets.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a close structural analog of adenine. This inherent similarity makes it an exceptional starting point for the design of ATP-competitive kinase inhibitors.[7]
Case Study: Ruxolitinib - A Potent JAK1/2 Inhibitor
Ruxolitinib (Jakafi®) is a prime example of the successful application of the pyrrolo[2,3-d]pyrimidine scaffold. It is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, and is approved for the treatment of myelofibrosis and polycythemia vera.[8]
Mechanism of Action and Structural Insights: The pyrrolo[2,3-d]pyrimidine core of ruxolitinib forms two hydrogen bonds with the hinge region of the JAK2 kinase domain, mimicking the binding of adenine.[8][9] The cyclopentylpropionitrile substituent extends into a hydrophobic pocket, contributing significantly to the compound's high affinity and selectivity for JAK1 and JAK2 over other kinases.[8] The crystal structure of ruxolitinib in complex with JAK2 reveals that the inhibitor binds to the active conformation of the kinase.[9][10]
Experimental Workflow for Kinase Inhibitor Profiling
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Validating the Inhibitory Mechanism of a 6-Amino-1H-pyrimidin-2-one-Based Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-1H-pyrimidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1][2] However, identifying a promising hit compound is merely the first step. Rigorously validating its mechanism of inhibition is a critical, multi-faceted process that ensures resources are invested in candidates with a true potential for therapeutic success. Misinterpreting the mechanism can lead to costly failures in later stages of drug development.[3]
This guide provides a comprehensive, comparative framework for elucidating the inhibitory mechanism of a novel this compound-based compound, focusing on a hypothetical protein kinase target, "Kinase-X." We will navigate the essential questions that drive a mechanism-of-action (MoA) study, compare the available experimental techniques, and provide actionable protocols to generate robust, reliable data.
The Validation Funnel: From Binding to Cellular Function
A thorough MoA validation follows a logical progression, starting with direct physical interaction and moving towards the compound's effect in a complex biological environment. This funneling approach ensures that each step builds upon a solid foundation of evidence.
Caption: The tiered workflow for validating a kinase inhibitor.
Phase 1: Target Engagement — Does the Compound Bind?
Before assessing functional inhibition, it is crucial to confirm direct physical binding between the compound and the target protein, Kinase-X. Biophysical assays provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).
Comparison of Key Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip.[4][5][6] | KD (affinity), kon (association rate), koff (dissociation rate).[7] | Real-time kinetics, high sensitivity, label-free.[7] | Protein immobilization can affect activity[5][6]; can be time-consuming for conventional systems.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[8][9] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[10] | Gold standard for thermodynamics; solution-based, no immobilization. | Higher sample consumption; lower throughput. |
Expert Insight: For initial screening and understanding the kinetic profile, SPR is often preferred. The dissociation rate (koff) is a particularly valuable parameter in drug design, as a slower koff (longer residence time) can lead to more durable pharmacological effects. ITC is invaluable for lead optimization, providing a complete thermodynamic profile that guides structure-activity relationship (SAR) studies.[8]
Protocol: SPR Kinetic Analysis
This protocol outlines a general procedure for determining the binding kinetics of a this compound compound to Kinase-X using SPR.
-
Immobilization:
-
Select a sensor chip (e.g., CM5). Activate the surface using a standard amine-coupling kit (EDC/NHS).
-
Immobilize recombinant Kinase-X to the chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density (e.g., 2000-4000 RU). Capping of unreacted sites is done with ethanolamine.
-
Causality: Amine coupling is a robust, common method. The pH is chosen to be below the protein's isoelectric point to promote electrostatic pre-concentration on the negatively charged carboxymethyl surface.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., 0.1 nM to 1 µM).
-
Inject the compound solutions over the Kinase-X and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine) to remove bound compound.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the KD (KD = koff/kon).
-
Phase 2: Functional Inhibition — Does Binding Translate to a Block in Activity?
Confirming binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event leads to the inhibition of the kinase's catalytic activity. This is typically achieved through biochemical assays that measure the phosphorylation of a substrate.
The ADP-Glo™ Kinase Assay is a widely used, robust method. It measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[11][12][13] The luminescent signal is proportional to the ADP generated.[13][14]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination using ADP-Glo™
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare Kinase-X and its specific substrate in the reaction buffer.
-
Prepare a serial dilution of the this compound compound (e.g., 11-point, 3-fold dilution starting at 10 µM) in reaction buffer containing DMSO. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the Kinase-X/substrate mix to all wells.
-
Initiate the reaction by adding ATP (at the Km concentration for Kinase-X, if known).
-
Incubate for a set time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[1]
-
Phase 3: Cellular Confirmation — Does it Work in a Biological System?
A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or off-target effects.[3] Therefore, it is essential to validate target engagement and functional inhibition in intact cells.
Comparison of Key Cell-Based Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[15][16][17] | Thermal shift (ΔTagg) indicating target engagement.[15] | Directly measures target engagement in intact cells/tissues[18][19]; label-free. | Requires a specific antibody for detection; lower throughput for Western Blot-based readout. |
| Western Blotting | Detects the phosphorylation status of a known downstream substrate of the target kinase after compound treatment.[20][21] | Reduction in substrate phosphorylation. | Measures functional pathway modulation; widely accessible technique. | Semi-quantitative[20]; relies on high-quality phospho-specific antibodies. |
Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Culture cells known to express Kinase-X to ~80% confluency.
-
Treat cells with the test compound at a high concentration (e.g., 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Transfer the supernatant to a new tube and determine the total protein concentration.
-
-
Detection:
-
Analyze the soluble fractions by Western Blot using a specific antibody against Kinase-X.
-
Quantify the band intensities and plot the percentage of soluble Kinase-X against the temperature for both vehicle and compound-treated samples to generate melting curves. A shift in the curve indicates thermal stabilization and target engagement.[15]
-
Protocol: Western Blot for Downstream Pathway Inhibition
-
Cell Treatment & Lysis:
-
Seed cells and grow overnight.
-
Treat cells with a serial dilution of the compound for a specified time (e.g., 2 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis.[20]
-
-
Electrophoresis and Transfer:
-
Quantify protein concentration in the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[20] Causality: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can increase background.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate of Kinase-X (e.g., anti-pSubstrate).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]
-
-
Analysis:
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the phospho-signal.[21]
-
Quantify the dose-dependent decrease in the pSubstrate/Total Substrate ratio.
-
Delving Deeper: Uncovering the Kinetic Mechanism of Inhibition
Once functional inhibition is confirmed, the next question is how the compound inhibits the enzyme. For kinases, this typically involves determining if the compound competes with ATP, the substrate, or binds to the enzyme-substrate complex. This is determined through enzyme kinetics studies by measuring the reaction velocity at various substrate and inhibitor concentrations.
The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), which linearizes the Michaelis-Menten curve.[24][25]
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A Researcher's Guide to Pyrimidinone Bioactivity: Bridging Computational Predictions with Experimental Realities
In the landscape of modern drug discovery, the pyrimidinone scaffold is a cornerstone of medicinal chemistry, recognized for its vast therapeutic potential across oncology, microbiology, and beyond.[1][2][3] The journey from a promising chemical structure to a clinically effective drug is a complex interplay between predictive computational models and rigorous experimental validation. This guide provides an in-depth comparison of these two essential pillars in the evaluation of pyrimidinone bioactivity, offering researchers, scientists, and drug development professionals a clear perspective on their synergy, discrepancies, and best practices.
Part 1: The Computational Gauntlet: In Silico Screening and Prediction
The rationale for beginning with a computational approach is rooted in efficiency. It allows for the rapid, cost-effective screening of vast virtual libraries of pyrimidinone derivatives against specific biological targets, identifying the most promising candidates for synthesis and further testing.[4][5]
Key Computational Techniques
-
Molecular Docking: This technique predicts the preferred orientation of a pyrimidinone derivative when bound to a specific protein target.[5] The output, a "docking score" (often in kcal/mol), estimates the binding affinity, with lower scores suggesting stronger interactions.[6] Studies on pyrimidinone derivatives have used molecular docking to predict binding to targets like Cyclin-Dependent Kinase 2 (CDK2) in cancer and DNA gyrase in bacteria.[6][7]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure of pyrimidinone compounds with changes in their biological activity.[1][4] A robust QSAR model can predict the activity of novel, unsynthesized derivatives, guiding chemists on which modifications are most likely to enhance potency.[8][9]
Workflow: A Typical Molecular Docking Protocol
The causality behind this workflow is to filter and prioritize candidates virtually before committing expensive resources to wet lab experiments. Each step is a validation check on the previous one.
Caption: Generalized workflow for molecular docking of pyrimidinone derivatives.
Part 2: The Experimental Crucible: In Vitro Validation
While computational methods provide invaluable predictions, they are simplifications of complex biological systems.[10] Experimental validation is the non-negotiable gold standard to confirm the actual bioactivity and therapeutic potential of the synthesized pyrimidinone compounds.
Key Experimental Assays
-
Anticancer Activity (Cytotoxicity): The MTT assay is a widely used colorimetric method to assess a compound's ability to inhibit cell proliferation.[11] It measures the metabolic activity of cells, which correlates with cell viability. The result is typically expressed as an IC50 value—the concentration of the compound required to inhibit 50% of cell growth.[12]
-
Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined to assess antibacterial or antifungal properties.[13] This assay identifies the lowest concentration of a pyrimidinone derivative that prevents visible growth of a microorganism.[14]
-
Enzyme Inhibition Assays: To confirm that a compound acts on its intended target, specific enzyme inhibition assays are performed. For example, for predicted CDK2 inhibitors, a kinase assay measures the compound's ability to block the enzymatic activity of CDK2, often using a commercially available kit.[7]
Workflow: A Standard MTT Assay Protocol
This protocol is designed as a self-validating system. The inclusion of a positive control (a known cytotoxic drug) and a negative control (vehicle-treated cells) ensures that the observed effects are due to the test compound and not an artifact of the experimental setup.
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Part 3: The Synergy and Discrepancy: A Comparative Analysis
The true power of a drug discovery program lies in the iterative process of comparing computational predictions with experimental results. This feedback loop refines future computational models and guides the design of more potent molecules.
Convergence: When Models Predict Reality
In many studies, a strong correlation is observed between in silico predictions and in vitro results.
-
Anticancer Agents: A study on pyrazolo[3,4-d]pyrimidinone derivatives identified compounds 4a and 4b as potential CDK2 inhibitors through molecular docking.[7] Subsequent in vitro testing confirmed their potent cytotoxic activity against HCT116 and HepG2 cancer cell lines and their direct inhibitory effect on CDK2, with compound 4a (IC50 = 0.21 µM) being even more potent than the reference drug.[7]
-
Antimicrobial Agents: Novel pyrimidine derivatives were designed and evaluated for antibacterial activity. Molecular docking suggested that compound 7c would interact favorably with the active site of dihydrofolate reductase (DHFR).[13] Experimental assays confirmed that compound 7c had the most potent inhibitory activity against various bacteria, and an in vitro enzyme study verified its DHFR inhibition.[13]
Table 1: Comparison of Computational and Experimental Data for Pyrimidinone Derivatives
| Compound ID | Target Protein | Computational Prediction (Binding Energy, kcal/mol) | Experimental Result (IC50 or MIC, µM) | Bioactivity | Reference |
| 4a | CDK2 | Not explicitly stated, but showed key interactions | 0.21 | Anticancer | [7] |
| R8 | EGFR | Good binding fitting shown | 18.5 | Anticancer | [11][12][15] |
| 7c | DHFR | Good interaction with active cavities | 2.4 | Antibacterial | [13] |
| 4f | Multiple Breast Cancer Targets | Efficient binding predicted | 2.15 | Anticancer | [8] |
| 4d | Alkaline Phosphatase | Efficient binding predicted | 1.27 | Enzyme Inhibition | [1] |
Divergence: The Reality Check
Discrepancies between computational and experimental results are common and instructive. A high docking score does not always translate to high potency in a cell-based assay.
Common Reasons for Divergence:
-
Model Simplifications: Docking simulations often use rigid protein structures and do not fully account for protein flexibility or the presence of water molecules, which can significantly impact binding.[16]
-
Cellular Complexity: An in vitro assay involves a complex biological environment. A compound may have excellent binding affinity for its target but fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target toxicity.[10]
-
Scoring Function Inaccuracies: The scoring functions used to estimate binding affinity are not perfect and may not accurately correlate with experimental binding affinities for all classes of compounds.[17]
This discrepancy highlights the necessity of an integrated approach. Computational results should be viewed as hypotheses that must be experimentally tested.
Caption: The iterative cycle of computational and experimental drug discovery.
Conclusion and Future Outlook
The development of bioactive pyrimidinone derivatives is a testament to the power of integrating computational and experimental strategies. Computational chemistry serves as a powerful navigation tool, mapping out the most promising routes and saving invaluable time and resources. Experimental biology is the ground truth, validating the predicted path and revealing the complexities of biological interaction.
Future advancements, particularly in the realm of artificial intelligence and machine learning, promise to create even more accurate predictive models that can better account for protein flexibility and predict pharmacokinetic properties.[17] However, the core principle remains unchanged: the most efficient and successful path to novel therapeutics is a synergistic partnership between the silicon chip and the petri dish.
References
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- Asati, V., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry.
- El-Sayed, N. F., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-amino-1H-pyrimidin-2-one (Cytosine)
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-amino-1H-pyrimidin-2-one, a pyrimidine base commonly known as Cytosine. For researchers, scientists, and drug development professionals, adherence to rigorous disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a deep, actionable understanding of the entire waste management lifecycle for this compound.
Foundational Safety: Hazard Assessment and Exposure Mitigation
Proper disposal begins with a comprehensive understanding of the risks. This compound, while a fundamental biological molecule, presents tangible hazards in its purified, concentrated form within a laboratory setting.[1][2] Handling and disposal procedures are dictated by its specific toxicological and physical properties.
According to notifications made to the European Chemicals Agency (ECHA), this substance is known to cause skin, eye, and respiratory irritation.[3][4] Therefore, all waste containing this compound must be managed as hazardous chemical waste.[5][6][7]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3][4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3][4][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [3][4][8] |
Core Safety Mandates:
-
Engineering Controls: All handling and waste packaging procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8][9] This is critical to minimize the risk of inhaling aerosolized powder, which can cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes:
The Disposal Workflow: From Generation to Collection
The guiding principle for disposing of this compound is that it should never be released into the environment via standard drains or trash.[5][9] As a nitrogenous heterocyclic compound, it belongs to a class of substances that can be toxic and persistent in ecosystems.[10][11]
The following diagram and protocol outline the logical, step-by-step process for managing waste from the point of generation to its final, secure collection.
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Comprehensive Safety and Handling Guide for 6-amino-1H-pyrimidin-2-one
This guide provides essential, field-proven safety protocols and logistical plans for the handling of 6-amino-1H-pyrimidin-2-one (also known as Cytosine, CAS No. 71-30-7). As a crucial building block in pharmaceutical research and development, ensuring its safe handling is paramount to protecting personnel and maintaining experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment and Triage: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with the following hazards:
These classifications necessitate a multi-layered approach to personal protective equipment (PPE) and engineering controls to minimize all potential routes of exposure—dermal, ocular, and inhalation.[3] All work should be preceded by a risk assessment to account for the specific procedures and quantities being used.[4]
Engineering Controls: The First Line of Defense
Personal protective equipment should always be considered the last line of defense.[3][5] The primary method for exposure control is the use of robust engineering solutions.
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated laboratory.[1]
-
Chemical Fume Hood: For any procedure with the potential to generate airborne particles or aerosols, such as weighing, transferring solids, or preparing solutions, a certified chemical fume hood is mandatory.[4][6] This captures fugitive emissions at the source, protecting the user and the general lab environment.
Personal Protective Equipment (PPE): A Task-Specific Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection varies with the experimental procedure. The following table outlines the recommended PPE for different activities.
| Activity Level | Task Examples | Core PPE Requirements | Enhanced Precautions |
| Low Hazard | Handling sealed containers, visual inspection. | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves. | N/A |
| Moderate Hazard | Weighing solid compound, preparing stock solutions, transfers. | Permeation-resistant laboratory coat, chemical splash goggles, double-gloving (nitrile).[4] | Face shield, disposable sleeves. |
| High Hazard / Spill | Large-scale synthesis, potential for significant aerosolization, spill clean-up. | Disposable, solid-front lab gown, chemical splash goggles and face shield, double-gloving (nitrile), respiratory protection (N95 or higher).[4][7] | Full-body protective suit may be necessary depending on the spill size. |
Critical PPE Directives:
-
Gloves: Always inspect gloves for tears or punctures before and during use.[6] Change gloves immediately if contaminated and at regular intervals (every 30-60 minutes is a good practice).[3] Wash and dry hands thoroughly after glove removal.[7]
-
Eye Protection: Safety glasses must conform to EN 166 (EU) or be NIOSH (US) approved.[7] For moderate-hazard tasks, chemical splash goggles are required to provide a complete seal around the eyes.[4]
-
Lab Coats: Coats should be long-sleeved, buttoned completely, and made of a chemical-resistant material.[8]
-
Footwear: Closed-toe shoes, preferably with a rubber sole, are mandatory in the laboratory to protect against spills.[5][6]
Operational Workflow: From Receipt to Disposal
A systematic workflow is essential for ensuring safety and preventing cross-contamination.[4] The following diagram and protocols outline the critical steps for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Protocol 1: Weighing the Solid Compound
-
Don PPE: Select and put on the appropriate PPE as outlined in the "Moderate Hazard" section of the table above.[4]
-
Prepare Workspace: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[4]
-
Tare Container: Use anti-static weighing paper or a tared container to receive the compound.
-
Transfer: Carefully transfer the desired amount of this compound using a clean spatula. Minimize dust generation during this process.[1]
-
Clean Up: After weighing, carefully clean the spatula and the surrounding area with a wipe moistened with 70% ethanol or another appropriate solvent.[4]
-
Seal and Store: Tightly close the primary container before removing it from the hood.[1] Store according to manufacturer specifications in a cool, dry, well-ventilated area.[1][9]
Protocol 2: Preparing Stock Solutions
-
Work in Hood: Conduct all solution preparation within a certified chemical fume hood.[4]
-
Add Solvent: To prevent splashing and aerosolization, add the solvent to the pre-weighed solid compound slowly.[4]
-
Mixing: If sonication or vortexing is required, ensure the vial is securely capped and, if possible, placed within a secondary container.[4]
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.[10]
Disposal Plan: Managing Contaminated Waste
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and wipes, must be treated as contaminated chemical waste.[4]
-
Containers: Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Final Disposal: Dispose of the waste container through your institution's approved waste disposal program, adhering to all local, state, and federal regulations.[1]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.
| Emergency Scenario | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately.[1] Flush the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice/attention.[11] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[11] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[7] |
| Minor Spill | Evacuate personnel from the immediate area. Wearing appropriate PPE (High Hazard level), absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the material into a suitable, sealed container for disposal.[1] Clean the spill area thoroughly. |
Always ensure that the location of safety showers, eyewash stations, and spill kits are known before beginning any work.[10]
References
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- Cytosine Safety Data Sheet. Metasci.
- Preparing & Handling Chemical Solutions. The Science Blog.
- Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
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- Chemicals - safe use and handling. Health and Safety Executive.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- GHS 11 (Rev.11) SDS Word 下载CAS: 767-16-8 Name: 6-amino-2-methyl-1H-pyrimidin-4-one. XiXisys.
- Cytosine. The Good Scents Company.
- Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](https://www.benchchem.com/proimages/B1233/B123392529.png)
